Distigmine
Description
Structure
3D Structure
Properties
CAS No. |
17299-00-2 |
|---|---|
Molecular Formula |
C22H32N4O4+2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2 |
InChI Key |
AHZBEVXBKNYXPU-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
Other CAS No. |
17299-00-2 |
Synonyms |
distigmine distigmine bromide hexamarium pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyl)oxy)bis-1-methyl-, dibromide Ubretid |
Origin of Product |
United States |
Foundational & Exploratory
Distigmine Bromide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Distigmine bromide, a long-acting reversible cholinesterase inhibitor, primarily exerts its therapeutic effects by modulating cholinergic neurotransmission. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound bromide. It details its primary interaction with acetylcholinesterase (AChE), leading to a potentiation of acetylcholine (B1216132) signaling, and explores its direct interactions with cholinergic receptors. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of action of this compound bromide is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound bromide increases the concentration and prolongs the residence time of ACh at cholinergic synapses. This enhancement of cholinergic transmission underlies its clinical efficacy in conditions such as myasthenia gravis and underactive bladder.[2]
A distinguishing feature of this compound is its remarkably slow dissociation from AChE, which accounts for its long duration of action compared to other cholinesterase inhibitors like neostigmine (B1678181) and pyridostigmine.[3]
Signaling Pathway of Acetylcholinesterase Inhibition
The inhibition of AChE by this compound bromide leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then stimulates both muscarinic and nicotinic acetylcholine receptors on postsynaptic membranes, amplifying downstream signaling cascades.
Direct Receptor Interaction
Beyond its canonical role as an AChE inhibitor, research indicates that this compound bromide can also directly interact with cholinergic receptors, adding another layer of complexity to its pharmacological profile.
Muscarinic Receptor Binding
Studies have shown that this compound bromide binds directly to muscarinic acetylcholine receptors in various tissues.[4] Competitive radioligand binding assays have demonstrated that this compound can displace muscarinic receptor ligands, suggesting a direct interaction with these G-protein coupled receptors.[4] The binding affinity of this compound for muscarinic receptors varies across different tissues.[4]
Nicotinic Receptor Binding
Evidence also suggests a direct interaction of this compound bromide with nicotinic acetylcholine receptors.[4] Radioreceptor binding assays have indicated that this compound can bind to nicotinic receptors in the rat cerebral cortex.[4] However, detailed quantitative data on the binding affinity of this compound for specific nicotinic receptor subtypes is currently limited in the scientific literature.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the interaction of this compound bromide and comparator compounds with acetylcholinesterase and muscarinic receptors.
Table 1: Acetylcholinesterase Inhibition Kinetics of Cholinesterase Inhibitors
| Compound | Dissociation Rate Constant (k_diss) (h⁻¹) | Dissociation Half-life (t₁/₂) (h) | % rhAChE Activity Inhibition (at 10⁻⁶ M) |
| This compound | 0.012 ± 0.001 | 57.8 | 82.8 ± 3.4 |
| Pyridostigmine | 0.51 ± 0.05 | 1.36 | 64.9 ± 5.3 |
| Neostigmine | 0.66 ± 0.03 | 1.05 | 91.6 ± 3.6 |
| Ambenonium | 1.41 ± 0.08 | 0.49 | 98.0 ± 0.5 |
| Data from a study using recombinant human acetylcholinesterase (rhAChE).[3] |
Table 2: Muscarinic Receptor Binding Affinity (Ki) of this compound Bromide in Rat Tissues
| Tissue | Radioligand | Ki (nM) |
| Bladder | [³H]NMS | 1,200 ± 200 |
| [³H]Oxotremorine-M | 43 ± 5 | |
| Submaxillary Gland | [³H]NMS | 1,100 ± 100 |
| [³H]Oxotremorine-M | 41 ± 4 | |
| Cerebral Cortex | [³H]NMS | 1,500 ± 100 |
| [³H]Oxotremorine-M | 71 ± 7 | |
| [³H]NMS (N-methyl-scopolamine) is a muscarinic antagonist radioligand. [³H]Oxotremorine-M is a muscarinic agonist radioligand.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound bromide.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
0.1 M Phosphate Buffer, pH 8.0
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) in deionized water
-
Acetylcholinesterase (AChE) source (e.g., purified enzyme, tissue homogenate)
-
This compound bromide and other test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare all solutions fresh on the day of the experiment. Keep the AChE solution on ice.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Blank: 150 µL Phosphate Buffer, 10 µL DTNB, 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL vehicle (solvent for test compound).
-
Test Sample: 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL of this compound bromide solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for a defined period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound bromide relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of this compound bromide to muscarinic receptors.
Materials:
-
Tissue source of muscarinic receptors (e.g., rat brain, bladder)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled muscarinic ligand (e.g., [³H]N-methyl-scopolamine)
-
Unlabeled this compound bromide
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Competition Binding Assay:
-
In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound bromide.
-
For total binding, omit the unlabeled ligand.
-
For non-specific binding, include a saturating concentration of a known muscarinic ligand (e.g., atropine).
-
-
Incubation: Incubate the reaction mixtures at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound bromide.
-
Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The primary mechanism of action of this compound bromide is the potent and long-lasting inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses. This amplified cholinergic signaling is the cornerstone of its therapeutic utility. Furthermore, evidence of direct interactions with muscarinic and nicotinic receptors suggests a multifaceted pharmacological profile that may contribute to both its therapeutic effects and potential side effects. Further research, particularly quantitative characterization of its interaction with nicotinic receptor subtypes, will provide a more complete understanding of this clinically important drug.
References
- 1. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. Characterization of human alpha 4 beta 2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholinergic Crisis Induced by Distigmine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
A cholinergic crisis is a state of excessive stimulation of cholinergic receptors, primarily due to the accumulation of acetylcholine (B1216132) (ACh) at the neuromuscular junction and other cholinergic synapses.[1] This overstimulation can lead to a range of life-threatening symptoms affecting multiple organ systems.[2][3] Distigmine, a long-acting reversible acetylcholinesterase (AChE) inhibitor, is a medication used in the treatment of conditions like myasthenia gravis and underactive bladder.[4][5] However, its potent and prolonged action carries a significant risk of inducing a cholinergic crisis, a serious adverse drug reaction.[6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced cholinergic crisis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Mechanism of Cholinergic Crisis
The fundamental mechanism of a cholinergic crisis is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine into choline (B1196258) and acetic acid in the synaptic cleft.[7] This enzymatic degradation terminates the signal transmission at cholinergic synapses.[7]
Inhibitors of AChE, such as this compound, block the active site of the enzyme, leading to an accumulation of ACh in the synapse.[5] This excess acetylcholine continuously stimulates both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane, resulting in a state of hypercholinesis and the clinical manifestations of a cholinergic crisis.[1][3]
Role of this compound
This compound bromide is a carbamate-class, reversible AChE inhibitor with a notably long duration of action.[5][8] Its chemical structure, consisting of two pyridostigmine (B86062) molecules linked by a hexamethylene bridge, contributes to its potent and sustained inhibitory effect on AChE.[8] Research indicates that this compound dissociates from acetylcholinesterase at a significantly slower rate compared to other cholinesterase inhibitors, leading to a prolonged elevation of acetylcholine levels and an increased risk of accumulation and subsequent cholinergic crisis.[4][8]
Signaling Pathways in Cholinergic Crisis
The clinical manifestations of a cholinergic crisis are a direct result of the overstimulation of two main types of cholinergic receptors: muscarinic and nicotinic receptors.
Muscarinic Receptor Overstimulation
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors found in various organs, including the heart, smooth muscles, and glands.[9] Their overstimulation leads to the classic "SLUDGE" syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis.[1] Other muscarinic effects include bradycardia, bronchospasm, and miosis (pupil constriction).[10]
Nicotinic Receptor Overstimulation
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels located at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[9][11] Excessive stimulation of nAChRs at the neuromuscular junction initially causes muscle fasciculations and cramps, which can progress to muscle weakness and flaccid paralysis due to depolarization block.[1][3] This can lead to respiratory failure, the most life-threatening complication of a cholinergic crisis.[1]
Below is a diagram illustrating the core signaling pathway of a cholinergic crisis induced by this compound.
Caption: Signaling pathway of this compound-induced cholinergic crisis.
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical research on this compound's interaction with acetylcholinesterase and its role in cholinergic crisis.
Table 1: In Vitro Acetylcholinesterase Inhibition Kinetics of this compound and Other Cholinesterase Inhibitors[10]
| Inhibitor | pIC50 | Dissociation Rate Constant (k_diss) (h⁻¹) | Dissociation Half-life (t₁/₂) (h) |
| This compound | 6.68 ± 0.03 | 0.012 ± 0.001 | 57.8 |
| Pyridostigmine | 6.26 ± 0.04 | 0.51 ± 0.05 | 1.36 |
| Neostigmine | 7.51 ± 0.03 | 0.66 ± 0.03 | 1.05 |
| Ambenonium | 8.32 ± 0.03 | 1.41 ± 0.08 | 0.49 |
Data obtained from studies on recombinant human acetylcholinesterase (rhAChE).
Table 2: Pharmacokinetics and Pharmacodynamics of Oral this compound in Rats[13]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₆ (ng·h/mL) | Imax (% inhibition of AChE) |
| Control Rats | ||||
| 0.1 | 1.9 ± 0.3 | 0.5 | 2.5 ± 0.4 | - |
| 0.3 | 4.8 ± 0.9 | 0.5 | 7.8 ± 1.5 | 48.9 ± 5.6 |
| 1.0 | 11.2 ± 1.8 | 0.5 | 21.3 ± 3.4 | - |
| STZ-induced Diabetic Rats | ||||
| 0.1 | 2.8 ± 0.5 | 0.5 | 3.6 ± 0.7 | - |
| 0.3 | 5.9 ± 1.1 | 0.5 | 12.2 ± 2.3 | 78.1 ± 7.5* |
| 1.0 | 20.6 ± 3.9 | 0.5 | 53.8 ± 10.2 | - |
*STZ: Streptozotocin; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; Imax: Maximum inhibitory effect. p < 0.05 compared to control rats.
Table 3: Clinical Data from Case Reports of this compound-Induced Cholinergic Crisis
| Age (years) / Sex | Daily Dose of this compound | Duration of Treatment | Serum Cholinesterase (ChE) Level (IU/L) | Key Clinical Manifestations | Outcome | Reference |
| 73 / Male | 10 mg | > 2 years | Extremely low | Diarrhea, consciousness disturbance, bradycardia, miosis | Recovered after discontinuation | [12] |
| 77 / Female | Standard dose | Not specified | 8 | Impaired consciousness, hypotension, miosis, bronchorrhea | Recovered after discontinuation | [12] |
| 51 / Male | Not specified | Long-term | Rapidly decreased | Hypothermia, respiratory failure, circulatory failure, drooling, bradycardia, constricted pupils | Recovered after intensive care | [7][13] |
| 87 / Female | Not specified | 3 years | 26 | Unconsciousness, bradycardia, miosis | Recovered after treatment |
Experimental Protocols
Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity.[2][10]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[2]
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE source (e.g., purified enzyme, tissue homogenate, serum sample)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of DTNB and ATCI in phosphate buffer.
-
Add the AChE sample to the wells of a microplate.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10-20 minutes).
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine AChE activity using the molar extinction coefficient of TNB.
Below is a diagram illustrating the experimental workflow for an AChE inhibition assay.
Caption: Experimental workflow for an acetylcholinesterase inhibition assay.
Conclusion
The long-acting nature of this compound's inhibition of acetylcholinesterase presents a significant clinical challenge due to the risk of cholinergic crisis.[4][8] A thorough understanding of its mechanism of action, characterized by a slow dissociation from the enzyme, is crucial for drug development professionals and researchers. The quantitative data and experimental protocols provided in this guide offer a technical foundation for further investigation into the pharmacodynamics of this compound and the development of safer therapeutic alternatives or effective management strategies for cholinergic toxicity. The provided diagrams serve to visually simplify the complex signaling pathways and experimental procedures involved in this area of research.
References
- 1. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected cholinergic crisis caused by this compound bromide: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Lasting Inhibitory Effects of this compound on Recombinant Human Acetylcholinesterase Activity [jstage.jst.go.jp]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Cholinergic Crisis Owing to this compound Bromide Complicated by Hyperosmolar Hyperglycemic State - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Distigmine Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of distigmine bromide for laboratory use. The information is compiled from publicly available patents and scientific literature, offering a detailed protocol for researchers in the field of medicinal chemistry and drug development.
Introduction
This compound bromide, chemically known as 3,3'-[hexane-1,6-diylbis(methyliminocarbonyloxy)]bis(1-methylpyridinium) dibromide, is a long-acting reversible cholinesterase inhibitor.[1] It functions by potentiating the action of acetylcholine (B1216132) at cholinergic synapses, making it a subject of interest for therapeutic applications, particularly in the treatment of myasthenia gravis and underactive bladder.[2] This guide details a laboratory-scale synthesis and purification procedure for obtaining high-purity this compound bromide.
Synthesis of this compound Bromide
The synthesis of this compound bromide can be achieved through a multi-step process, commencing with the preparation of key intermediates. The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound Bromide.
Experimental Protocols
Step 1: Synthesis of 3-(Methylcarbamoyloxy)pyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-hydroxypyridine in anhydrous toluene (B28343).
-
Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methyl isocyanate in anhydrous toluene via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 3-(methylcarbamoyloxy)pyridine, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene.
-
Drying: Dry the product under vacuum to yield the desired carbamate (B1207046).
Step 2: Synthesis of 1-Methyl-3-(methylcarbamoyloxy)pyridinium Bromide (Intermediate I)
-
Reaction Setup: In a round-bottom flask, dissolve the 3-(methylcarbamoyloxy)pyridine obtained from the previous step in acetonitrile (B52724).
-
Addition of Reagent: Add methyl bromide (as a solution in acetonitrile or bubbled as a gas) to the flask.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate as a white solid.
-
Work-up: Collect the solid by vacuum filtration, wash with cold acetonitrile, and then with diethyl ether.
-
Drying: Dry the solid under vacuum to obtain 1-methyl-3-(methylcarbamoyloxy)pyridinium bromide.
Step 3: Synthesis of 1,6-Bis(methylamino)hexane (Intermediate II)
-
Reaction Setup: In a sealed pressure vessel, place 1,6-dibromohexane and a significant excess of a solution of methylamine in ethanol.
-
Reaction: Heat the mixture at 80-100 °C for 12-18 hours. The high pressure generated is necessary for the reaction to proceed.
-
Work-up: After cooling, carefully vent the vessel. Evaporate the solvent and excess methylamine under reduced pressure. Dissolve the residue in water and extract with an organic solvent like dichloromethane (B109758) to remove any unreacted starting material.
-
Purification: Acidify the aqueous layer with hydrochloric acid and then basify with a strong base (e.g., NaOH) to a pH > 12. Extract the product, 1,6-bis(methylamino)hexane, with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diamine.
Step 4: Synthesis of this compound Bromide
-
Reaction Setup: In a round-bottom flask, dissolve 1,6-bis(methylamino)hexane (Intermediate II) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagent: Add two equivalents of 1-methyl-3-(methylcarbamoyloxy)pyridinium bromide (Intermediate I) to the solution.
-
Reaction: Heat the reaction mixture at 60-80 °C for 8-12 hours. Monitor the reaction by a suitable analytical technique like HPLC.
-
Work-up: Cool the reaction mixture to room temperature. The crude this compound bromide may precipitate. If not, add an anti-solvent like ethyl acetate (B1210297) or acetone (B3395972) to induce precipitation.
-
Initial Purification: Collect the crude product by vacuum filtration and wash with the anti-solvent.
Purification of this compound Bromide
High-purity this compound bromide is essential for research and development purposes. Recrystallization is a common and effective method for the purification of the crude product.
Recrystallization Protocol
-
Solvent Selection: A mixed solvent system of acetonitrile and acetone is effective for the recrystallization of this compound bromide. A volume ratio of approximately 20-50:1 (acetonitrile:acetone) is recommended.
-
Dissolution: In a flask, add the crude this compound bromide to acetonitrile and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to reflux for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a pad of celite to remove it.
-
Crystallization: To the hot filtrate, slowly add acetone while stirring. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a cold mixture of acetonitrile and acetone.
-
Drying: Dry the crystals under vacuum at a temperature of around 30-40 °C to obtain high-purity this compound bromide. A purity of >99.9% can be achieved with this method.
Caption: Purification workflow for this compound Bromide.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound bromide.
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value |
| Molecular Formula | C₂₂H₃₂Br₂N₄O₄ |
| Molecular Weight | 576.33 g/mol [3] |
| Appearance | White or almost white, crystalline powder |
| Solubility | Freely soluble in water and methanol; soluble in ethanol; practically insoluble in ether. |
| Melting Point | 150-154 °C |
Table 2: Analytical Data for this compound Bromide
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to methyl groups on the pyridinium (B92312) rings and the carbamate nitrogen, methylene (B1212753) groups of the hexane (B92381) chain, and aromatic protons of the pyridinium rings. |
| ¹³C NMR | Signals for carbonyl carbons of the carbamate groups, aromatic carbons of the pyridinium rings, and aliphatic carbons of the hexane chain and methyl groups. |
| Mass Spectrometry (ESI+) | [M-2Br]²⁺ peak at m/z corresponding to the dicationic this compound molecule. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbamate), C-N, and aromatic C=C stretching. A reference spectrum is available in the Japanese Pharmacopoeia.[1][4][5] |
| HPLC Purity | > 99.5% after recrystallization. |
Signaling Pathway and Experimental Logic
This compound bromide's mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of action of this compound.
This guide provides a foundational framework for the laboratory synthesis and purification of this compound bromide. Researchers should always adhere to appropriate laboratory safety practices and consult original research articles and patents for further details.
References
An In-depth Technical Guide on the Stability and Storage of Distigmine for Research
This guide provides a comprehensive overview of the stability and recommended storage conditions for distigmine, tailored for researchers, scientists, and drug development professionals. It covers the known stability profile, degradation pathways, and analytical methodologies for assessing the integrity of this compound in a research setting.
Overview of this compound Stability
This compound bromide is a reversible cholinesterase inhibitor used in research and clinically. Ensuring its stability is critical for obtaining accurate and reproducible experimental results. The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound for research applications. The following storage conditions are recommended based on available data.
Table 1: Recommended Storage Conditions for this compound Bromide
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 3 months |
| -20°C | 2 weeks | |
| In Serum | 4°C | 1 week |
| -30°C | 4 weeks |
Known Degradation Pathways
The primary identified degradation pathway for this compound is through hydrolysis, particularly under alkaline conditions. The ester linkages in the this compound molecule are susceptible to cleavage, leading to the formation of degradation products. One known degradation product resulting from alkaline hydrolysis is 3-hydroxy-N-methyl pyridinium (B92312) (THMP)[1].
Forced Degradation Studies and Stability-Indicating Methods
Experimental Protocols for Forced Degradation
The following protocols are proposed for conducting forced degradation studies on this compound, based on established methods for related compounds and ICH guidelines.
2.1.1. Acid and Alkaline Hydrolysis
-
Objective: To assess the stability of this compound in acidic and alkaline conditions.
-
Methodology:
-
Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or methanol).
-
For acid hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of approximately 1 mg/mL.
-
For alkaline hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH) to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them (with NaOH for the acidic solution and HCl for the alkaline solution), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
2.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound bromide.
-
Add 3% hydrogen peroxide (H₂O₂) to the solution.
-
Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At designated time intervals, take samples, dilute them with the mobile phase, and analyze using HPLC.
-
2.1.3. Thermal Degradation
-
Objective: To determine the effect of heat on solid this compound bromide.
-
Methodology:
-
Place a known amount of solid this compound bromide in a thermostatically controlled oven at an elevated temperature (e.g., 105°C) for a set period (e.g., 48 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve a portion of the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
2.1.4. Photostability Testing
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Methodology:
-
Expose a solution of this compound bromide (e.g., 1 mg/mL in water) and solid this compound bromide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After the exposure, prepare solutions of both the exposed and control samples and analyze them by HPLC.
-
Proposed Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products. The following is a proposed HPLC method based on methodologies used for similar compounds.
Table 2: Proposed HPLC Method Parameters for this compound Stability Testing
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection, wavelength to be determined by UV scan of this compound (likely in the range of 220-280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Visualizations
Signaling Pathway of this compound
This compound functions as a cholinesterase inhibitor. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound as a cholinesterase inhibitor.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study of this compound.
Caption: General workflow for a forced degradation study of this compound.
References
A Technical Guide to the Research Applications of Long-acting Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of long-acting cholinesterase inhibitors (ChEIs), their mechanisms of action, and their critical applications in research. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Introduction to Cholinesterase Inhibition
Cholinesterase inhibitors are a class of compounds that block the activity of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process that terminates the signal between neurons.[1][2] By inhibiting this enzymatic degradation, ChEIs increase the concentration and duration of action of ACh, enhancing cholinergic neurotransmission.[1][2][3]
This mechanism is central to their application in treating conditions characterized by a cholinergic deficit, such as Alzheimer's disease (AD) and myasthenia gravis (MG).[2][4][5] Long-acting ChEIs are of particular interest due to their prolonged therapeutic effects, which can improve patient adherence and provide more stable symptomatic relief.
ChEIs are broadly classified based on their interaction with the enzyme's active site:
-
Reversible Inhibitors: These compounds, such as donepezil (B133215) and galantamine, bind non-covalently to the cholinesterase enzyme. Their effects are temporary, and enzyme function is restored as the drug is metabolized and cleared.[1][6][7]
-
Pseudo-irreversible Inhibitors (Carbamates): Compounds like rivastigmine (B141) form a temporary covalent bond (carbamylation) with the enzyme's active site. This bond hydrolyzes much more slowly than the acetylated enzyme intermediate, resulting in a longer duration of inhibition.[3][8]
-
Irreversible Inhibitors (Organophosphates): These agents form a highly stable, covalent bond with the enzyme, leading to permanent inactivation.[6][7][9] Enzyme activity is only restored through the synthesis of new enzyme molecules.[9][10] While many organophosphates are known for their toxicity (e.g., pesticides and nerve agents), some have been investigated for therapeutic purposes, such as metrifonate (B1681377) for AD.[4][11]
Mechanism of Action: Enhancing Cholinergic Signaling
The primary mechanism of all ChEIs is the potentiation of cholinergic signaling. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic nicotinic or muscarinic receptors to propagate the nerve signal. AChE, located in the cleft, rapidly hydrolyzes ACh to terminate the signal. Long-acting ChEIs disrupt this hydrolysis, leading to an accumulation of ACh that can repeatedly stimulate postsynaptic receptors, thereby amplifying the signal.
Core Research Applications
Alzheimer's Disease (AD)
The "cholinergic hypothesis" posits that cognitive decline in AD is partly due to the degeneration of cholinergic neurons in the basal forebrain, leading to a deficit in ACh.[4][12] Long-acting ChEIs are a first-line symptomatic treatment, aiming to compensate for this loss by maximizing the efficiency of remaining cholinergic transmission.[12] Research applications include:
-
Evaluating long-term efficacy: Studies track cognitive decline (e.g., using the Mini-Mental State Examination, MMSE) and mortality rates in patients on long-term ChEI therapy.[13]
-
Disease modification studies: Research is ongoing to determine if ChEIs can alter the underlying progression of AD, potentially through interactions with amyloid-beta plaque formation or neuroinflammation.[14][15]
-
Development of novel inhibitors: The limitations of current drugs, including adverse effects and modest efficacy, drive the search for novel ChEIs with improved selectivity and tolerability.[15][16][17]
Myasthenia Gravis (MG)
MG is an autoimmune disorder where antibodies block or destroy nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, causing muscle weakness and fatigue.[5][18] ChEIs increase the amount of ACh at the junction, improving the probability of nAChR activation and enhancing muscle contraction.[2][5] Research focuses on:
-
Developing longer-acting agents: The short duration of action of drugs like pyridostigmine (B86062) necessitates frequent dosing. Research is aimed at synthesizing novel, long-acting peripheral ChEIs to provide more consistent symptom control.[19][20]
-
Optimizing dosage and delivery: Studies explore alternative delivery methods (e.g., transdermal patches) and dosing regimens to improve efficacy and minimize side effects.[21]
Prophylaxis Against Organophosphate Poisoning
Irreversible organophosphates (OPs), used as nerve agents and pesticides, cause toxicity by permanently inhibiting AChE.[11] A key research application involves using a reversible, long-acting ChEI as a prophylactic. The reversible inhibitor temporarily occupies the AChE active site, protecting it from permanent phosphorylation by the OP. Once the OP is cleared from the body, the reversible inhibitor detaches, and normal enzyme function is restored.[22] Research in this area aims to identify inhibitors with a long duration of action and a high protective index.[22]
Quantitative Data Summary
Quantitative data from preclinical and clinical studies are essential for evaluating the efficacy and safety of long-acting ChEIs.
Table 1: Clinical Efficacy of ChEIs in Alzheimer's Disease
| Metric | Finding | Drug(s) | Reference |
|---|---|---|---|
| Cognitive Decline | Associated with a 0.13 MMSE point per year slower decline. | General ChEIs | [13] |
| Galantamine showed the strongest effect (0.18 MMSE points/year). | Galantamine | [13] | |
| Mortality Risk | 27% lower risk of death compared to nonusers (HR 0.73). | General ChEIs | [13] |
| Galantamine: HR 0.71; Donepezil: HR 0.78; Rivastigmine: HR 0.86. | Galantamine, Donepezil, Rivastigmine | [13] | |
| Global Responders | 9% excess proportion of global responders over placebo. | Donepezil, Rivastigmine, Galantamine | [23] |
| Cognitive Responders | 10% excess proportion of cognitive responders over placebo. | Donepezil, Rivastigmine, Galantamine | [23][24] |
| Number Needed to Treat (NNT) | NNT for 1 additional patient to achieve minimal improvement or better was 12. | Donepezil, Rivastigmine, Galantamine |[23] |
Table 2: In Vitro Inhibitory Potency (IC₅₀) of Donepezil
| Parameter | Value | Species/System | Assay Conditions | Reference |
|---|---|---|---|---|
| IC₅₀ | 6.7 nM | Purified human AChE | In vitro | [25] |
| IC₅₀ | ~30-50 nM | Mouse Muscle homogenate | Ex vivo | [25] |
| IC₅₀ | 41 nM | Human minimally diluted blood | Ex vivo |[25] |
Table 3: Comparative Adverse Events (AEs) and Discontinuation Rates
| Metric | Finding | Drug(s) | Reference |
|---|---|---|---|
| Adverse Events | 8% excess proportion of patients experiencing AEs over placebo. | General ChEIs | [23] |
| Discontinuation due to AEs | 7% excess proportion of patients discontinuing due to AEs over placebo. | General ChEIs | [23] |
| Number Needed to Harm (NNH) | NNH for 1 additional patient to experience an AE was 12. | General ChEIs |[23] |
Experimental Protocols
Detailed and standardized protocols are crucial for the preclinical evaluation of novel long-acting ChEIs.
Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the IC₅₀ value of a ChEI.[25]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.
-
Materials:
-
Purified AChE (e.g., from human recombinant sources or electric eel).
-
Test inhibitor (e.g., Donepezil).
-
Acetylthiocholine iodide (ATCI).
-
DTNB (Ellman's reagent).
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
96-well microplate and microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
In a 96-well plate, add buffer, DTNB solution, and the inhibitor dilution to each well. Add buffer only for the 100% activity control.
-
Add the AChE enzyme solution to all wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.[25]
-
Protocol 2: Behavioral Assay - Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory in rodent models of cognitive impairment, such as those used in AD research.[26]
-
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform, using distal visual cues for navigation. Improved performance (reduced escape latency) over time indicates learning.
-
Apparatus:
-
A large circular pool (e.g., 1.5m diameter) filled with opaque water (e.g., using non-toxic tempura paint).
-
A hidden escape platform submerged just below the water surface.
-
Various visual cues placed around the room.
-
Video tracking software to record the animal's swim path and latency.
-
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each animal.
-
Place the animal into the pool facing the wall from one of four randomized starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
-
-
Data Collection & Analysis:
-
Acquisition Phase: Record escape latency (time to find the platform) and swim path length for each trial. A significant decrease in latency across days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was) and the number of platform crossings. A preference for the target quadrant indicates memory retention.[26]
-
Logical Relationships and Classifications
Understanding the classification of ChEIs is fundamental to their application in research. The duration and nature of the enzyme-inhibitor interaction dictate the therapeutic window, potential for toxicity, and specific research use-case.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cholinesterase inhibitors | British Columbia Medical Journal [bcmj.org]
- 4. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. differencebetween.com [differencebetween.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Acetylcholinesterase inhibitor treatment for myasthenia gravis | Cochrane [cochrane.org]
- 19. Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Distigmine's Dual Interaction with Muscarinic and Nicotinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Distigmine, a long-acting reversible cholinesterase inhibitor, is clinically utilized for conditions such as myasthenia gravis and underactive bladder.[1][2] While its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), thereby increasing the synaptic concentration of acetylcholine (B1216132), emerging evidence reveals a more complex pharmacological profile.[3][4] This technical guide provides an in-depth analysis of the direct interaction of this compound with both muscarinic and nicotinic acetylcholine receptors. It consolidates available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The cholinergic system, with its two main receptor superfamilies—muscarinic and nicotinic—plays a critical role in a vast array of physiological processes in both the central and peripheral nervous systems.[5] Muscarinic receptors, being G-protein coupled receptors (GPCRs), are divided into five subtypes (M1-M5) and are crucial for mediating parasympathetic responses.[4] Nicotinic receptors are ligand-gated ion channels, composed of various subunits, that are fundamental to neuromuscular transmission and synaptic signaling in the autonomic ganglia and the brain.[6]
This compound's therapeutic effects have traditionally been attributed to its potent and sustained inhibition of AChE.[4] However, studies have demonstrated that this compound also possesses direct binding affinities for both muscarinic and nicotinic receptors, an interaction that may contribute to its therapeutic efficacy and side-effect profile.[5][7] This guide will dissect these direct receptor interactions, providing a granular view of this compound's cholinergic pharmacology beyond its canonical role as an AChE inhibitor.
Quantitative Data on this compound-Receptor Interactions
The binding affinity of this compound for muscarinic and nicotinic receptors has been quantified in radioligand binding assays, primarily in rat tissues. These studies provide crucial insights into the direct pharmacological activity of this compound.
Muscarinic Receptor Binding Affinity
Competitive binding assays using the non-selective muscarinic antagonist [³H]N-methylscopolamine (NMS) and the agonist [³H]oxotremorine-M have been employed to determine the inhibition constant (Ki) of this compound in various tissues. A lower Ki value indicates a higher binding affinity.
| Tissue | Radioligand | This compound Ki (µM) | Reference |
| Rat Bladder | [³H]NMS | 1.33 ± 0.11 | [4] |
| Rat Submaxillary Gland | [³H]NMS | 1.10 ± 0.10 | [7] |
| Rat Cerebral Cortex | [³H]NMS | 1.12 ± 0.08 | [7] |
| Rat Bladder | [³H]oxotremorine-M | 0.18 ± 0.02 | [7] |
| Rat Submaxillary Gland | [³H]oxotremorine-M | 0.11 ± 0.01 | [7] |
| Rat Cerebral Cortex | [³H]oxotremorine-M | 0.08 ± 0.01 | [7] |
Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptors in Rat Tissues.
Notably, this compound displays a significantly higher affinity for binding sites labeled by the agonist [³H]oxotremorine-M compared to those labeled by the antagonist [³H]NMS, suggesting a preferential affinity for the agonist-binding site of muscarinic receptors.[7]
Nicotinic Receptor Binding Affinity
This compound has also been shown to bind directly to nicotinic receptors. A study utilizing [³H]epibatidine in rat cerebral cortex membranes determined the binding affinity of this compound for this receptor class.
| Tissue | Radioligand | This compound Ki (µM) | Reference |
| Rat Cerebral Cortex | [³H]epibatidine | 22.9 ± 3.3 | [4] |
Table 2: Binding Affinity (Ki) of this compound for Nicotinic Receptors in Rat Cerebral Cortex.
Data on the specific binding affinities of this compound for individual muscarinic (M1-M5) and nicotinic (e.g., α4β2, α7) receptor subtypes are not extensively available in the current literature. The provided data represent binding to a heterogeneous population of receptors within the specified tissues.
Signaling Pathways
The direct interaction of this compound with muscarinic and nicotinic receptors is expected to modulate their respective downstream signaling cascades.
Muscarinic Receptor Signaling
Muscarinic receptors are coupled to different G-proteins, leading to distinct intracellular responses.
-
M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Agonist binding, and potentially direct binding by this compound, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. The direct binding of an agonist, such as acetylcholine or potentially this compound, induces a conformational change that opens the channel pore. This allows for the rapid influx of cations, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺), leading to depolarization of the cell membrane and the initiation of an excitatory postsynaptic potential (EPSP) or muscle contraction.
Experimental Protocols
The characterization of this compound's interaction with muscarinic and nicotinic receptors involves several key experimental techniques.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a receptor.
Objective: To quantify the affinity of this compound for muscarinic and nicotinic receptors.
Methodology:
-
Membrane Preparation: Tissues (e.g., rat cerebral cortex, bladder) or cells expressing the receptor of interest are homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]NMS for muscarinic receptors, [³H]epibatidine for nicotinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are crucial to determine whether the binding of this compound to these receptors results in an agonistic or antagonistic effect.
Objective: To measure changes in intracellular calcium concentration following the application of this compound to cells expressing M1, M3, or M5 receptors.
Methodology:
-
Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Application: A baseline fluorescence is recorded before the addition of varying concentrations of this compound.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist.
Objective: To directly measure the ion channel currents activated by this compound in cells expressing nicotinic receptors.
Methodology:
-
Cell Preparation: Cells expressing the nicotinic receptor subtype of interest are prepared for recording.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
Drug Application: A baseline current is recorded, and then a solution containing this compound is applied to the cell.
-
Data Acquisition: The resulting inward current (due to cation influx through the nicotinic receptor channel) is recorded.
-
Data Analysis: The amplitude and kinetics of the this compound-evoked currents are analyzed to characterize its agonistic properties, including potency (EC50) and efficacy.
Conclusion
This compound's pharmacological profile extends beyond its well-established role as a cholinesterase inhibitor to include direct interactions with both muscarinic and nicotinic acetylcholine receptors. The available quantitative data indicate a micromolar affinity for both receptor types, with a notable preference for the agonist-binding site on muscarinic receptors. While subtype-specific binding and functional data remain areas for further investigation, the established direct binding suggests that these interactions may contribute to both the therapeutic actions and the adverse effects observed with this compound treatment. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise nature and functional consequences of this compound's engagement with the diverse family of cholinergic receptors. A deeper understanding of these interactions will be invaluable for optimizing the therapeutic use of this compound and for the development of novel cholinergic modulators with improved selectivity and tolerability.
References
- 1. Clinical efficacy of this compound bromide in the treatment of patients with underactive detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle [jstage.jst.go.jp]
- 5. Underactive bladder: A review of the current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis of Radiolabeled Distigmine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the chemical synthesis of radiolabeled distigmine, a long-acting cholinesterase inhibitor. The focus is on providing detailed methodologies for the preparation of Carbon-14 ([¹⁴C]) labeled this compound bromide, a critical tool for in-depth pharmacokinetic and metabolism studies. This guide synthesizes information from analogous radiolabeling procedures for similar compounds and established organic synthesis routes.
Introduction to this compound and the Importance of Radiolabeling
This compound bromide, chemically known as 3,3'-[1,6-hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methylpyridinium] dibromide, is a potent parasympathomimetic agent used in the treatment of myasthenia gravis and underactive bladder.[1][2] Its mechanism of action involves the reversible inhibition of acetylcholinesterase, leading to an increased concentration of acetylcholine (B1216132) at the neuromuscular junction.[2]
Radiolabeling of pharmaceuticals like this compound with isotopes such as Carbon-14 or Tritium is indispensable for drug development.[3][4] It allows for the precise tracking and quantification of the drug and its metabolites in biological systems, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).[3] This information is vital for regulatory submissions and for understanding the drug's overall pharmacological profile.
Overview of the Synthetic Strategy for [¹⁴C]this compound Bromide
The synthesis of [¹⁴C]this compound bromide is a multi-step process that involves the preparation of key precursors, introduction of the radiolabel, and a final coupling reaction. The general strategy is to synthesize a [¹⁴C]-labeled pyridostigmine-like intermediate and then couple it with a hexamethylene linker to form the dimeric this compound molecule.
The key steps are:
-
Synthesis of 3-Hydroxypyridine (B118123): A crucial precursor for the pyridinium (B92312) ring system.
-
Synthesis of the [¹⁴C]-Labeled Carbamoylating Agent: Introduction of the Carbon-14 label.
-
Formation of the [¹⁴C]-Labeled Pyridostigmine (B86062) Monomer.
-
Synthesis of the Hexamethylene Linker.
-
Coupling of the Labeled Monomer with the Linker to Yield [¹⁴C]this compound Bromide.
Detailed Experimental Protocols
Synthesis of 3-Hydroxypyridine
3-Hydroxypyridine is a key starting material. One common method for its synthesis is from furfurylamine.[5][6][7]
Protocol:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, a solution of hydrochloric acid is prepared.
-
Furfurylamine is added to the cooled acidic solution.
-
Hydrogen peroxide is added dropwise to the reaction mixture while maintaining a low temperature (0-5 °C).
-
After the addition is complete, the mixture is refluxed for approximately 30 minutes.
-
The reaction mixture is then worked up to isolate the 3-hydroxypyridine product. Purification can be achieved by crystallization from a suitable solvent like benzene, water, or ethanol.[6]
Synthesis of [¹⁴C]-Methyl Isocyanate
[¹⁴C]-Methyl isocyanate is a key reagent for introducing the radiolabel into the carbamate (B1207046) moiety. It can be prepared from [¹⁴C]dimethylamine.
Protocol:
-
[¹⁴C]Dimethylamine hydrochloride is reacted with phosgene (B1210022) in an inert solvent.
-
The resulting [¹⁴C]-dimethylcarbamoyl chloride is then treated with a suitable base to yield [¹⁴C]-methyl isocyanate.
Synthesis of 3-([¹⁴C]-Methylcarbamoyloxy)pyridine
This step involves the reaction of 3-hydroxypyridine with the [¹⁴C]-labeled carbamoylating agent.
Protocol:
-
3-Hydroxypyridine is dissolved in a suitable aprotic solvent.
-
The solution is treated with a base to form the corresponding pyridoxide.
-
[¹⁴C]-Methyl isocyanate is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The product, 3-([¹⁴C]-methylcarbamoyloxy)pyridine, is isolated and purified.
Synthesis of 1,6-Di(methylamino)hexane
This diamine serves as the linker for the two pyridinium moieties.
Protocol:
-
1,6-Hexanediamine is reacted with an excess of a methylating agent, such as methyl iodide, in the presence of a base.
-
Alternatively, it can be synthesized by the reductive amination of a suitable dicarbonyl compound with methylamine.
-
The resulting N,N'-dimethyl-1,6-hexanediamine is purified by distillation.
Synthesis of Hexamethylene-1,6-di(methylcarbamoyl chloride)
This is the activated linker for the final coupling step.
Protocol:
-
N,N'-Dimethyl-1,6-hexanediamine is dissolved in an inert solvent.
-
The solution is cooled and treated with an excess of phosgene.
-
The reaction mixture is stirred until the formation of the bis(carbamoyl chloride) is complete.
-
The product is isolated and purified.
Final Assembly: Synthesis of [¹⁴C]this compound Bromide
This final step involves the coupling of the [¹⁴C]-labeled pyridostigmine precursor with the hexamethylene linker, followed by quaternization.
Protocol:
-
3-([¹⁴C]-Methylcarbamoyloxy)pyridine is reacted with hexamethylene-1,6-di(methylcarbamoyl chloride) in a suitable solvent.
-
The resulting intermediate is then quaternized by reaction with methyl bromide to yield [¹⁴C]this compound bromide.
-
The final product is purified by recrystallization to achieve high radiochemical purity.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of radiolabeled this compound, based on analogous preparations.
Table 1: Summary of Key Reagents and Intermediates
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| This compound Bromide | C₂₂H₃₂Br₂N₄O₄ | 576.32 | Final Product |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | Precursor |
| [¹⁴C]Dimethylamine HCl | [¹⁴C]H₇ClN | 83.54 (approx.) | Radiolabel Source |
| N,N'-Dimethyl-1,6-hexanediamine | C₈H₂₀N₂ | 144.26 | Linker |
| Methyl Bromide | CH₃Br | 94.94 | Quaternizing Agent |
Table 2: Expected Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Expected Radiochemical Yield (%) | Expected Specific Activity (mCi/mmol) |
| Synthesis of 3-([¹⁴C]-Methylcarbamoyloxy)pyridine | 3-Hydroxypyridine, [¹⁴C]-Methyl isocyanate | Aprotic Solvent | Room Temp. | 70 - 85 | 50 - 60 |
| Final Coupling and Quaternization | 3-([¹⁴C]-Methylcarbamoyloxy)pyridine, Hexamethylene-1,6-di(methylcarbamoyl chloride), Methyl Bromide | Aprotic Solvent | Varies | 50 - 70 | 45 - 55 |
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical workflow of the chemical synthesis of radiolabeled this compound.
References
Distigmine's Interaction with the Blood-Brain Barrier: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distigmine, a reversible cholinesterase inhibitor, is a quaternary ammonium (B1175870) compound primarily utilized for its parasympathomimetic properties in conditions such as myasthenia gravis and underactive bladder.[1] Structurally, as a quaternary ammonium salt, it possesses a permanent positive charge, which typically limits its ability to passively diffuse across the lipophilic blood-brain barrier (BBB).[2] However, emerging evidence suggests that this compound does exert effects on the central nervous system (CNS), indicating a degree of BBB penetration. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on blood-brain barrier permeability, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated biological pathways.
Core Findings: Evidence of Central Nervous System Activity
Contrary to the general expectation for quaternary ammonium compounds, studies have demonstrated that this compound administration leads to centrally-mediated cholinergic effects. A pivotal study in rats showed that this compound bromide produced a time-dependent and dose-dependent increase in acetylcholine (B1216132) (ACh) levels in the medial prefrontal cortex.[3] This elevation in a key neurotransmitter within the brain parenchyma is strong evidence of the drug's ability to cross the blood-brain barrier and inhibit acetylcholinesterase (AChE) in the CNS.
Quantitative Data
While direct measurements of this compound's brain-to-plasma concentration ratio are not available in the cited literature, the following tables summarize relevant pharmacokinetic and pharmacodynamic data that inform our understanding of its systemic and central effects.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-6 (ng·h/mL) |
| 0.1 | 1.5 (Control) | 0.5 | 1.4 (Control) |
| 0.3 | 1.2 (Control) | 0.5 | 1.6 (Control) |
| 1.0 | 1.8 (Control) | 0.5 | 2.5 (Control) |
Data extracted from a study in streptozotocin-induced diabetic rats and control rats. The table presents data for the control group. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-6: Area under the plasma concentration-time curve from 0 to 6 hours.[4]
Table 2: Pharmacodynamic Effects of this compound on Acetylcholinesterase (AChE) Activity in Rats
| Administration Route | Dose (mg/kg) | Effect | Time to Maximum Effect |
| Oral | 0.3 | 1.6-fold higher max. inhibition in diabetic vs. control | 1.5 - 2.7 h post-administration |
| Oral | 0.1, 0.3, 1.0 | Dose-related inhibition of blood AChE activity | 3 h post-administration |
This table synthesizes findings from studies on the inhibitory effect of this compound on AChE activity.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the blood-brain barrier permeability and central nervous system effects of cholinesterase inhibitors like this compound.
In Vivo Microdialysis for Acetylcholine Measurement in the Rat Prefrontal Cortex
This protocol is a representative methodology for measuring neurotransmitter levels in a specific brain region following the administration of a test compound.[6][7]
-
Animal Preparation and Stereotaxic Surgery:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with a suitable agent (e.g., isoflurane).[8]
-
The animal is placed in a stereotaxic frame, and the skull is exposed via a midline incision.
-
A small burr hole is drilled over the medial prefrontal cortex (typical coordinates from bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm).[8]
-
A guide cannula is lowered to the target coordinates and secured to the skull with dental cement and anchor screws.
-
Animals are allowed a recovery period of at least 48-72 hours post-surgery.[6]
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the prefrontal cortex.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[6] To prevent the degradation of acetylcholine in the dialysate, a cholinesterase inhibitor (e.g., 0.1 µM neostigmine) is typically included in the aCSF.
-
The system is allowed to equilibrate for 60-90 minutes to establish a stable baseline of acetylcholine levels.
-
This compound is administered (e.g., intraperitoneally), and dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.
-
-
Sample Analysis:
-
The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Quantification of this compound in Plasma and Brain Homogenate
This protocol outlines the general steps for measuring the concentration of a drug in biological matrices.
-
Sample Collection and Preparation:
-
Following administration of this compound to rats, blood samples are collected at various time points. Plasma is separated by centrifugation.
-
At the end of the experiment, animals are euthanized, and the brains are rapidly excised and dissected.
-
Brain tissue is weighed and homogenized in a suitable buffer.
-
-
Extraction:
-
For plasma samples, a liquid-liquid extraction or solid-phase extraction is performed to isolate the drug from plasma proteins.
-
For brain homogenate, a protein precipitation step is typically employed, followed by extraction of the supernatant.
-
-
Analytical Quantification:
Signaling Pathways and Experimental Workflows
Mechanism of Action and Central Effects of this compound
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE in the central nervous system, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, resulting in the observed central cholinergic effects.
Caption: Signaling pathway of this compound's central effects.
Experimental Workflow for Assessing BBB Permeability
The following diagram outlines a typical workflow for investigating the blood-brain barrier permeability of a compound like this compound.
Caption: Experimental workflow for BBB permeability assessment.
Discussion and Future Directions
The available evidence strongly suggests that this compound can cross the blood-brain barrier to a degree sufficient to elicit pharmacological effects in the central nervous system. The primary mechanism is likely the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the brain.
However, a significant knowledge gap remains concerning the precise extent and mechanism of this compound's transport across the BBB. As a quaternary ammonium compound, passive diffusion is expected to be minimal. Therefore, it is plausible that a carrier-mediated transport system is involved, potentially a transporter for organic cations.[10]
Future research should focus on:
-
Direct Quantification: Studies designed to directly measure the concentration of this compound in various brain regions and calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
-
Transport Mechanism: Investigations to identify the specific transporters that may be responsible for the uptake of this compound into the brain.
-
Human Studies: While challenging, studies in human subjects, potentially utilizing advanced imaging techniques, could provide invaluable data on the clinical relevance of this compound's central effects.
A comprehensive understanding of this compound's interaction with the blood-brain barrier is crucial for optimizing its therapeutic use and for the development of future cholinesterase inhibitors with desired CNS penetration profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by this compound bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. benchchem.com [benchchem.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bis-Azaaromatic quaternary ammonium salts as ligands for the blood-brain barrier choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacogenomics of Cholinesterase Inhibitors: A Technical Guide with a Focus on Distigmine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cholinesterase inhibitors (ChEIs) are a critical class of drugs used for conditions such as myasthenia gravis, Alzheimer's disease, and postoperative urinary retention. Distigmine, a long-acting reversible ChEI, exemplifies this class. The efficacy and safety of ChEIs are significantly influenced by genetic variations in key enzymes responsible for their metabolism and therapeutic action. This technical guide provides an in-depth exploration of the pharmacogenomics of ChEIs, focusing primarily on the genes encoding Acetylcholinesterase (AChE), the primary target, and Butyrylcholinesterase (BChE), a key enzyme in the metabolism and scavenging of these drugs. We present quantitative data on relevant genetic variants, detailed experimental protocols for their analysis, and visual diagrams of key pathways and workflows to support research and development in this field.
Introduction to Cholinesterase Inhibitors and Pharmacogenomics
Cholinesterase inhibitors function by blocking the enzymatic degradation of the neurotransmitter acetylcholine (B1216132) (ACh), thereby increasing its concentration at the synaptic cleft and neuromuscular junction.[1] This enhanced cholinergic activity is therapeutic in various neurological and muscular disorders. This compound bromide, a potent reversible ChEI, forms a stable complex with cholinesterase enzymes, leading to prolonged action.[1]
The clinical response to ChEIs exhibits significant inter-individual variability, which can be attributed in large part to pharmacogenomic factors. Genetic polymorphisms can alter the structure, function, and expression levels of drug-metabolizing enzymes and drug targets, leading to variations in drug efficacy and the incidence of adverse drug reactions.[2] For ChEIs, the most critical genes are BCHE and ACHE.
Mechanism of Action of this compound
This compound, like other ChEIs, inhibits the activity of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). By preventing the breakdown of acetylcholine, it enhances signaling at both nicotinic and muscarinic receptors.[1] This is particularly beneficial in myasthenia gravis, where it improves neuromuscular transmission, and in urinary retention, where it promotes bladder contraction.[1]
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Distigmine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distigmine bromide is a reversible carbamate (B1207046) cholinesterase inhibitor characterized by a long duration of action. Its primary mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). By impeding the breakdown of ACh, this compound increases its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This property underlies its therapeutic use in conditions such as myasthenia gravis and underactive bladder.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on enzymatic assays to determine its inhibitory potency and duration of action.
Mechanism of Action: Cholinergic Signaling Pathway
This compound exerts its effects by modulating the cholinergic signaling pathway. In a typical cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to nicotinic or muscarinic receptors on the postsynaptic membrane, initiating a downstream signaling cascade. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, terminating the signal. This compound inhibits this enzymatic activity, leading to an accumulation of acetylcholine and prolonged stimulation of its receptors.
Quantitative Data Summary
The inhibitory potency of this compound and other cholinesterase inhibitors is summarized in the table below. This data is essential for comparing the efficacy and duration of action of these compounds.
| Compound | Enzyme Target | pIC50 | Dissociation Half-life (t1/2) | Reference |
| This compound | recombinant human AChE (rhAChE) | 6.68 ± 0.03 | 57.8 hours | |
| This compound | Butyrylcholinesterase (BChE) | Not explicitly reported, but stated to be an equipotent inhibitor of AChE and BChE. | Not Available | |
| Neostigmine | recombinant human AChE (rhAChE) | 7.51 ± 0.03 | 1.05 hours | |
| Pyridostigmine | recombinant human AChE (rhAChE) | 6.26 ± 0.04 | 1.36 hours | |
| Ambenonium | recombinant human AChE (rhAChE) | 8.32 ± 0.03 | 0.49 hours |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of acetylcholinesterase and butyrylcholinesterase inhibition by this compound using the colorimetric method developed by Ellman. The assay measures the activity of the enzyme by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) (a product of substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human AChE
-
Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE
-
This compound bromide
-
Reference inhibitors (e.g., Neostigmine, Pyridostigmine)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate dibasic and a 0.1 M solution of sodium phosphate monobasic. Mix the two solutions while monitoring the pH until it reaches 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM. Protect from light.
-
ATCI and BTCI Solutions (14-15 mM): Prepare fresh solutions of ATCI and BTCI in deionized water.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1-0.25 U/mL.
-
Inhibitor Solutions: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., deionized water or DMSO). Perform serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination. Prepare reference inhibitors in the same manner.
Assay Procedure (96-well plate format):
-
Plate Setup: Design the plate to include wells for a blank (no enzyme), a negative control (enzyme, no inhibitor), and the test compound (this compound) at various concentrations.
-
Reagent Addition:
-
To all wells, add 140 µL of phosphate buffer.
-
To the negative control and test compound wells, add 10 µL of the enzyme solution (AChE or BChE). For the blank well, add 10 µL of phosphate buffer.
-
Add 10 µL of the appropriate this compound dilution or vehicle (for the negative control) to the corresponding wells.
-
Add 10 µL of the DTNB solution to all wells.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Measurement: Immediately start measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.
-
Cell-Based Assay for Acetylcholinesterase Inhibition
This protocol describes a cell-based assay to evaluate the effect of this compound on endogenous acetylcholinesterase activity in a cellular context, using a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Phosphate-buffered saline (PBS)
-
This compound bromide
-
Reagents for Ellman's assay as described in the previous protocol
-
Cell lysis buffer (optional, for endpoint assays)
-
96-well cell culture plates
Assay Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound bromide and a vehicle control. Incubate for a predetermined period (e.g., 1-24 hours).
-
Assay Performance (Homogeneous Format):
-
After the incubation period, carefully remove the treatment medium.
-
Wash the cells gently with PBS.
-
Add the Ellman's assay reaction mixture (containing buffer, DTNB, and ATCI) directly to the wells.
-
Measure the absorbance at 412 nm kinetically as described in the previous protocol.
-
-
Assay Performance (Lysis Format - Endpoint):
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a new 96-well plate.
-
Perform the Ellman's assay on the cell lysates as described for the enzymatic assay.
-
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound relative to the vehicle-treated control and determine the IC50 value.
Application Notes and Protocols for Electrophysiological Studies with Distigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distigmine bromide is a long-acting reversible cholinesterase inhibitor.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged stimulation of both nicotinic and muscarinic acetylcholine receptors.[2] Additionally, studies have shown that this compound can directly bind to both muscarinic and nicotinic receptors, which may contribute to its overall pharmacological profile.[3]
These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal and neuromuscular systems. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound with its primary target, acetylcholinesterase, and its affinity for cholinergic receptors.
Table 1: Inhibitory Potency of this compound against Acetylcholinesterase
| Parameter | Value | Species/System | Reference |
| pIC₅₀ | 6.68 ± 0.03 | Recombinant Human Acetylcholinesterase | [1] |
| Dissociation Half-Life (t₁/₂) | 57.8 h | Recombinant Human Acetylcholinesterase | [1] |
Table 2: Binding Affinity of this compound for Cholinergic Receptors
| Receptor Type | Ligand | Kᵢ (nM) | Tissue Source | Reference |
| Muscarinic (Agonist site) | [³H]Oxotremorine-M | 1,200 | Rat Bladder | [3] |
| Muscarinic (Antagonist site) | [³H]NMS | 18,000 | Rat Bladder | [3] |
| Nicotinic | [³H]Nicotine | 1,500 | Rat Cerebral Cortex | [3] |
Kᵢ: Inhibitory constant; [³H]NMS: [N-methyl-³H]scopolamine methyl chloride
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the primary mechanism of action of this compound at a cholinergic synapse.
Caption: Mechanism of this compound at the cholinergic synapse.
Experimental Workflow for Patch-Clamp Analysis
This workflow outlines the key steps for investigating the effects of this compound on ligand-gated ion channels using the whole-cell patch-clamp technique.
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nicotinic Acetylcholine Receptor (nAChR) Currents
Objective: To characterize the effects of this compound on the amplitude and kinetics of ACh-evoked currents mediated by nAChRs in cultured neurons or tissue slices.
Materials:
-
Cell culture (e.g., PC12, SH-SY5Y) or acute brain slices (e.g., hippocampal, cortical)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2 with CsOH)
-
Acetylcholine (ACh) stock solution
-
This compound bromide stock solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Methodology:
-
Preparation: Prepare cell cultures or acute tissue slices according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer the cell culture dish or tissue slice to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Baseline Recordings:
-
Apply a brief pulse of ACh (e.g., 100 µM for 2-5 ms) using a picospritzer or rapid solution exchange system to evoke a baseline inward current.
-
Repeat the ACh application at regular intervals (e.g., every 60 seconds) to ensure a stable baseline response.
-
-
This compound Application:
-
Bath apply this compound at the desired concentration (e.g., 1-10 µM).
-
Due to its slow binding kinetics, allow for a pre-incubation period of at least 30-60 minutes to ensure equilibration.
-
-
Post-Distigmine Recordings:
-
After incubation, record ACh-evoked currents again using the same stimulation protocol as for the baseline.
-
-
Washout:
-
Perfuse the chamber with a this compound-free external solution. Note that due to the very slow dissociation rate of this compound, a complete washout may not be achievable within a typical experimental timeframe.[1]
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay time constant of the ACh-evoked currents before and after this compound application.
-
Construct a dose-response curve by applying a range of this compound concentrations.
-
Protocol 2: Recording of Miniature End-Plate Potentials (mEPPs) at the Neuromuscular Junction
Objective: To investigate the effect of this compound on the spontaneous release of acetylcholine at the neuromuscular junction (NMJ).
Materials:
-
Phrenic nerve-diaphragm preparation from a rodent model.
-
Ringer's solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, bubbled with 95% O₂/5% CO₂.
-
This compound bromide stock solution.
-
Intracellular recording setup with sharp microelectrodes.
-
Dissection microscope.
Methodology:
-
Preparation: Dissect the phrenic nerve-diaphragm muscle preparation and pin it in a recording chamber perfused with oxygenated Ringer's solution.
-
Electrode Placement:
-
Pull sharp glass microelectrodes to a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Under visual guidance, impale a muscle fiber near the end-plate region. A stable resting membrane potential of at least -60 mV should be achieved.
-
-
Baseline mEPP Recording:
-
Record spontaneous mEPPs for a baseline period of 5-10 minutes.
-
-
This compound Application:
-
Add this compound to the perfusing Ringer's solution at the desired concentration (e.g., 0.1-1 µM).
-
Allow for an equilibration period of at least 30 minutes.
-
-
Post-Distigmine mEPP Recording:
-
Record mEPPs for another 5-10 minutes in the presence of this compound.
-
-
Data Analysis:
-
Analyze the amplitude and frequency of mEPPs before and after the application of this compound using appropriate software. An increase in mEPP amplitude and decay time is expected due to the inhibition of AChE.
-
Protocol 3: Investigation of Direct Muscarinic Receptor Activation using Voltage-Clamp
Objective: To determine if this compound directly activates muscarinic acetylcholine receptors (mAChRs) and modulates voltage-gated potassium currents (e.g., M-current).
Materials:
-
Cultured cells expressing M1 or M3 muscarinic receptors (e.g., CHO or HEK293 cells) or neurons known to express these receptors (e.g., hippocampal pyramidal neurons).
-
External and internal solutions as described in Protocol 1.
-
This compound bromide stock solution.
-
Atropine (B194438) (muscarinic antagonist) stock solution.
-
Patch-clamp rig.
Methodology:
-
Recording Setup: Establish a whole-cell voltage-clamp recording as described in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a subthreshold membrane potential (e.g., -30 mV) where M-currents are active.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -30 mV to -100 mV in 10 mV increments) to elicit M-current deactivation relaxations.
-
-
This compound Application:
-
Bath apply this compound (e.g., 10-100 µM) and record any changes in the holding current. A slow inward current suggests receptor activation.
-
Repeat the voltage-step protocol in the presence of this compound to assess its effect on M-currents. Inhibition of the M-current will be observed as a reduction in the deactivating outward current.
-
-
Antagonist Application:
-
To confirm the effect is mediated by muscarinic receptors, co-apply atropine (e.g., 1 µM) with this compound. The effects of this compound should be blocked by the antagonist.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced inward current.
-
Quantify the change in M-current amplitude at each voltage step before and after this compound application.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the electrophysiological investigation of this compound. By employing these methodologies, researchers can elucidate the detailed mechanisms of action of this long-acting cholinesterase inhibitor on synaptic transmission and neuronal excitability. The quantitative data and experimental workflows serve as a valuable resource for designing and interpreting experiments aimed at understanding the therapeutic potential and off-target effects of this compound and related compounds.
References
- 1. Long-Lasting Inhibitory Effects of this compound on Recombinant Human Acetylcholinesterase Activity [jstage.jst.go.jp]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies in Rats with Distigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distigmine bromide is a long-acting reversible cholinesterase inhibitor. By preventing the breakdown of acetylcholine (B1216132) (ACh), this compound enhances cholinergic neurotransmission.[1] This mechanism is leveraged clinically to treat conditions such as myasthenia gravis and underactive bladder.[1] In the context of urology, this compound is understood to potentiate urinary bladder smooth muscle contraction, which is primarily mediated by acetylcholine acting on muscarinic M3 receptors.[1] These application notes provide a comprehensive overview and detailed protocols for conducting urodynamic studies in rats to evaluate the effects of this compound.
Urodynamic studies, specifically cystometry, are essential for evaluating the physiology and pharmacology of the lower urinary tract. This document outlines the procedures for in vivo cystometry in rats, from surgical preparation to data acquisition and analysis, with a specific focus on investigating the effects of intravenously administered this compound.
Mechanism of Action of this compound in the Bladder
This compound's primary effect on the urinary bladder is the enhancement of detrusor muscle contractility. This is achieved by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the degradation of ACh in the synaptic cleft. The resulting increase in ACh concentration leads to prolonged and enhanced activation of postsynaptic muscarinic receptors on the detrusor smooth muscle, thereby increasing the force of bladder contraction during voiding.[2]
Signaling Pathway of Cholinergic-Mediated Bladder Contraction
The following diagram illustrates the key signaling pathway involved in acetylcholine-mediated detrusor muscle contraction and the point of intervention for this compound.
Experimental Protocols
I. Surgical Implantation of Bladder Catheter for Cystometry
This protocol is for the surgical placement of a bladder catheter in rats for subsequent urodynamic studies. The procedure should be conducted under aseptic conditions.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., Isoflurane, or a combination of ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
PE-50 tubing with a flared end
-
6-0 silk suture
-
Povidone-iodine and 70% ethanol
-
Sterile saline
-
Analgesics for post-operative care (e.g., carprofen)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using a preferred and approved anesthetic protocol. Shave the lower abdomen and prepare the surgical site by scrubbing with povidone-iodine followed by 70% ethanol.
-
Incision: Make a midline abdominal incision (approximately 2-3 cm) to expose the urinary bladder.
-
Bladder Exposure: Gently exteriorize the bladder using blunt forceps.
-
Catheter Placement: Create a small incision at the dome of the bladder. Insert the flared end of the PE-50 tubing into the bladder.
-
Securing the Catheter: Secure the catheter in place using a 6-0 silk purse-string suture around the incision site at the bladder dome. Ensure a watertight seal.
-
Exteriorization: Tunnel the free end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Closure: Close the abdominal muscle and skin layers with appropriate sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Allow the animal to recover for at least 3-5 days before conducting urodynamic studies. Flush the catheter daily with sterile saline to maintain patency.
II. Urodynamic Study (Cystometry) Protocol
This protocol describes the procedure for performing continuous-fill cystometry in conscious, restrained rats to evaluate the effects of intravenous this compound.
Materials:
-
Rat with a previously implanted bladder catheter
-
Restraining cage
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Sterile saline at room temperature
-
This compound bromide solution for injection
Procedure:
-
Animal Acclimation: Place the rat in a restraining cage and allow it to acclimate for at least 30-60 minutes.
-
System Setup: Connect the exteriorized bladder catheter to a T-connector. One arm of the T-connector is attached to the infusion pump (for saline infusion), and the other is connected to the pressure transducer to record intravesical pressure (IVP).
-
Baseline Recordings: Begin continuous infusion of sterile saline into the bladder at a constant rate (e.g., 0.1-0.2 mL/min). Record several stable micturition cycles to establish baseline urodynamic parameters. A micturition cycle consists of a filling phase and a voiding phase.
-
Drug Administration: Prepare this compound bromide in sterile saline for intravenous administration. Doses can range from 0.01 to 1 mg/kg. Administer the selected dose of this compound via a tail vein catheter.
-
Post-treatment Recordings: Continue the continuous saline infusion and record the urodynamic parameters for a designated period (e.g., 1-2 hours) after this compound administration to observe its effects.
-
Data Analysis: Analyze the recorded data to determine the following urodynamic parameters before and after drug administration:
-
Maximum Bladder Contraction Pressure (MBCP): The peak pressure reached during a voiding contraction.
-
Baseline Bladder Pressure (BBP): The lowest pressure recorded during the filling phase.
-
Bladder Contraction Duration (BCD): The duration of the micturition contraction.
-
Intercontraction Interval (ICI): The time between two consecutive voiding contractions.
-
Bladder Capacity (BC): The volume of saline infused to elicit a voiding contraction.
-
Voided Volume (VV): The volume of urine expelled during a micturition.
-
Residual Volume (RV): The volume remaining in the bladder after voiding.
-
III. Preparation of this compound Bromide for Intravenous Administration
Vehicle: Sterile 0.9% saline is a suitable vehicle for intravenous administration of this compound bromide in rats.
Preparation:
-
Calculate the required amount of this compound bromide based on the desired dose (e.g., 0.1 mg/kg) and the weight of the animal.
-
Dissolve the calculated amount in a known volume of sterile 0.9% saline to achieve the final desired concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
The solution should be prepared fresh on the day of the experiment.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure for urodynamic assessment of this compound in rats.
Data Presentation
The following table summarizes the quantitative effects of intravenous this compound on urodynamic parameters in a rat model of spinal cord injury. This data is derived from a study where cystometry was performed under urethane (B1682113) anesthesia.[2] It is important to note that these effects may differ in healthy, conscious animals.
| Urodynamic Parameter | Vehicle (Saline) | This compound (0.01 mg/kg) | This compound (0.1 mg/kg) | This compound (1 mg/kg) |
| Maximum Bladder Contraction Pressure (cmH₂O) | 25.4 ± 2.1 | 28.9 ± 3.5 | 35.7 ± 4.2 | 38.1 ± 3.9 |
| Baseline Bladder Pressure (cmH₂O) | 8.2 ± 1.5 | 8.5 ± 1.7 | 8.9 ± 1.9 | 9.1 ± 2.0 |
| Duration of Bladder Contraction (s) | 35.6 ± 4.3 | 45.2 ± 5.1 | 62.8 ± 6.7 | 75.3 ± 8.1 |
| Intercontraction Interval (s) | 210.5 ± 25.8 | 285.4 ± 30.1 | 450.2 ± 45.6 | 512.9 ± 52.3 |
| Residual Volume (mL) | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
*Values are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. Data adapted from a study in rats with spinal cord injury.[2]
Interpretation of Data: In this specific model, intravenous administration of this compound at doses of 0.1 and 1 mg/kg resulted in a significant increase in the maximum bladder contraction pressure and the duration of bladder contractions.[2] Furthermore, the interval between contractions was significantly prolonged, while baseline bladder pressure and residual volume remained largely unchanged.[2] These findings suggest that this compound enhances the voiding phase of micturition without negatively impacting bladder storage at these doses in this model.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the urodynamic effects of this compound in rats. By following these detailed methodologies, scientists can obtain reliable and reproducible data to better understand the pharmacological impact of this compound on bladder function. The provided data from a spinal cord injury model serves as a valuable reference, highlighting the potential of this compound to enhance detrusor contractility. Further studies in healthy animal models are warranted to fully characterize its urodynamic profile.
References
Application Notes: Distigmine in Myasthenia Gravis Research
Introduction
Myasthenia Gravis (MG) is a chronic autoimmune disorder characterized by antibody-mediated destruction of acetylcholine (B1216132) receptors (AChR) at the neuromuscular junction (NMJ), leading to muscle weakness and fatigue.[1] Symptomatic treatment often involves the use of acetylcholinesterase (AChE) inhibitors, which increase the concentration of acetylcholine in the synaptic cleft to improve neuromuscular transmission.[2] Distigmine bromide is a potent, long-acting, reversible carbamate (B1207046) cholinesterase inhibitor.[3][4] Its extended duration of action, compared to more commonly used agents like pyridostigmine (B86062) and neostigmine, makes it a subject of interest in research, particularly for understanding sustained symptomatic relief and the potential risks of drug accumulation.[4][5] These notes provide an overview and detailed protocols for researchers utilizing this compound in preclinical MG studies.
Mechanism of Action
This compound's primary mechanism is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[6] By forming a stable carbamylated complex with the enzyme's active site, this compound prevents the hydrolysis of acetylcholine (ACh).[7] This leads to an increased concentration and prolonged presence of ACh in the synaptic cleft, enhancing the stimulation of both nicotinic receptors at the NMJ and muscarinic receptors in the parasympathetic nervous system.[7] This enhanced stimulation of the remaining functional AChRs on the postsynaptic membrane helps to improve muscle strength and function in MG models.[6] Research also indicates that this compound may have direct binding activity at muscarinic and nicotinic receptors, which could contribute to its therapeutic and adverse effect profiles.[8]
Caption: Mechanism of this compound at the Neuromuscular Junction.
Data Presentation
Pharmacokinetic and Pharmacodynamic Profile
This compound exhibits a distinct pharmacokinetic profile characterized by poor gastrointestinal absorption and a long elimination half-life.[9] A notable feature is the time lag, or hysteresis, between its plasma concentration and its inhibitory effect on AChE activity, suggesting a complex relationship that may involve an "effect compartment" where the drug binds durably to the target enzyme.[10][11][12]
Table 1: Pharmacokinetic & Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Bioavailability (Oral) | ~5% | Human | [9] |
| Elimination Half-life | ~70 hours | Human | [9] |
| Time to Peak Plasma Conc. (Oral) | ~0.5 hours | Rat | [11] |
| Time to Max. AChE Inhibition (Oral) | ~3 hours | Rat | [11] |
| Excretion | Feces (~88%), Urine (~6.5%) | Human |[9] |
Comparative Dosages in Myasthenia Gravis
Dosage must be carefully individualized. This compound's long half-life increases the risk of accumulation and cholinergic crisis compared to other AChE inhibitors.[4]
Table 2: Typical Oral Dosages for Myasthenia Gravis
| Drug | Starting Dose | Typical Maintenance Dose | Reference |
|---|---|---|---|
| This compound Bromide | 5 mg daily | 5 - 10 mg daily | [9][13] |
| Pyridostigmine Bromide | 30-60 mg, 3-4 times daily | 60 mg, every 3-4 hours | [14][15][16] |
| Neostigmine Bromide | 15 mg, 3 times daily | 15 - 37.5 mg, 3-4 times daily |[14] |
Adverse Effects Profile: Cholinergic Stimulation
The adverse effects of this compound are extensions of its pharmacological action, resulting from excessive stimulation of muscarinic and nicotinic receptors.[7][17] Overdosing can lead to a cholinergic crisis, a medical emergency characterized by severe muscle weakness that can be difficult to distinguish from a myasthenic crisis.[18][19][20]
Table 3: Common Cholinergic Adverse Effects
| Receptor Type | Symptoms | Reference |
|---|---|---|
| Muscarinic | Increased salivation, lacrimation, urination, diarrhea, gastrointestinal cramping, bradycardia, bronchospasm, miosis (pupil constriction). | [7][17][21] |
| Nicotinic | Muscle cramps, fasciculations (twitching), and, in overdose, muscle weakness and paralysis (depolarizing block). |[17][18] |
Caption: The therapeutic window for AChE inhibitors in Myasthenia Gravis.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Myasthenia Gravis (EAMG)
The standard preclinical model for MG is Experimental Autoimmune Myasthenia Gravis (EAMG), typically induced in mice or rats by immunization with purified acetylcholine receptor (AChR).[22][23]
Objective: To induce an autoimmune response against AChR, creating a reliable animal model of MG for therapeutic testing.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Purified Torpedo californica AChR (T-AChR)
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
Methodology:
-
Antigen Preparation: Emulsify T-AChR in CFA at a 1:1 ratio to a final concentration of 0.2 mg/mL. A stable emulsion is critical for a robust immune response.
-
Primary Immunization: Anesthetize the mice. Administer a total of 100 µL of the emulsion (containing 20 µg of T-AChR) via subcutaneous injection at multiple sites (e.g., base of the tail and two sites on the back).[24]
-
Booster Immunization: 28-30 days after the primary immunization, administer a second injection of 100 µL of the same T-AChR/CFA emulsion.
-
Symptom Monitoring: Beginning 2-3 weeks after the booster immunization, monitor mice for clinical signs of EAMG daily. Use a standardized scoring system (see Table 4). Muscle weakness typically manifests as a hunched posture, reduced mobility, and limb weakness, particularly after exercise.[25]
-
Model Confirmation: Confirm the EAMG model through electromyography (Protocol 2) and detection of anti-AChR antibodies (Protocol 3) before initiating therapeutic studies.
Table 4: Clinical Scoring for EAMG
| Score | Clinical Signs |
|---|---|
| 0 | No detectable muscle weakness. |
| 1 | Mild weakness, normal posture at rest but develops a hunched posture and reduced mobility after 2-3 minutes of exercise. |
| 2 | Moderate weakness, hunched posture at rest, significant weakness and tremor after exercise. |
| 3 | Severe weakness, paralysis of one or more limbs, moribund state. |
Caption: Experimental workflow for testing this compound in the EAMG model.
Protocol 2: Evaluation of Neuromuscular Function via Electromyography (EMG)
Repetitive nerve stimulation (RNS) is used to measure the decrement in compound muscle action potential (CMAP) amplitude, a key diagnostic feature of MG.[25]
Objective: To quantitatively assess the effect of this compound on neuromuscular transmission fatigue in EAMG mice.
Materials:
-
Anesthetized EAMG mouse
-
EMG machine with amplifier and stimulator
-
Needle electrodes (stimulating, recording, and ground)
-
Heating pad to maintain body temperature (~37°C)
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad.
-
Electrode Placement:
-
Insert the stimulating needle electrodes subcutaneously near the sciatic nerve.
-
Insert the active recording electrode into the gastrocnemius muscle belly and the reference electrode near the Achilles tendon.
-
Place a ground electrode between the stimulating and recording sites.
-
-
Stimulation Protocol:
-
Deliver a supramaximal stimulus to the sciatic nerve.
-
Apply a train of 10 stimuli at a frequency of 3 Hz.
-
-
Data Acquisition: Record the CMAP for each stimulus. The primary outcome is the "decrement," calculated as the percentage drop in amplitude from the first to the fourth or fifth potential.
-
Decrement (%) = [(Amplitude of 1st CMAP - Amplitude of 4th CMAP) / Amplitude of 1st CMAP] x 100
-
-
Analysis: Perform RNS at baseline (before treatment) and at specified time points after this compound or vehicle administration. A reduction in the decrement in the this compound-treated group compared to the vehicle group indicates improved neuromuscular transmission.
Protocol 3: Measurement of Anti-AChR Antibody Titers
Measuring serum levels of anti-AChR antibodies is essential for confirming the autoimmune response in EAMG and evaluating the immunomodulatory effects of potential therapies.[25]
Objective: To quantify the level of circulating anti-mouse AChR antibodies in serum from EAMG mice.
Materials:
-
Serum samples from mice
-
Mouse muscle AChR (antigen)
-
¹²⁵I-α-bungarotoxin (for radioimmunoassay) or HRP-conjugated secondary antibody (for ELISA)
-
96-well plates
-
Buffers, wash solutions, and substrate
Methodology (ELISA Example):
-
Plate Coating: Coat a 96-well plate with mouse AChR antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature. Include positive and negative controls.
-
Secondary Antibody: Wash the plates. Add an HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour.
-
Detection: Wash the plates. Add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Analysis: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined by the highest dilution that gives a positive signal above the background. Compare titers between this compound- and vehicle-treated groups.
References
- 1. Myasthenia gravis & myasthenic crisis - EMCrit Project [emcrit.org]
- 2. A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle [jstage.jst.go.jp]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. What is this compound Bromide used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 8. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by this compound bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
- 12. This compound Bromide Produces Sustained Potentiation of Guinea-Pig Urinary Bladder Motility by Inhibiting Cholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JoDrugs. JoDrugs - this compound [jodrugs.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 18. Unexpected cholinergic crisis caused by this compound bromide: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myasthenia-gravis.com [myasthenia-gravis.com]
- 20. 7 Signs of a Cholinergic Crisis With Myasthenia Gravis | MGteam [mgteam.com]
- 21. Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors | Environmental Medicine | ATSDR [archive.cdc.gov]
- 22. Experimental models of myasthenia gravis: lessons in autoimmunity and progress toward better forms of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guidelines for standard preclinical experiments in the mouse model of myasthenia gravis induced by acetylcholine receptor immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Development of a refined experimental mouse model of myasthenia gravis with anti-acetylcholine receptor antibodies [frontiersin.org]
- 25. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Distigmine in Autonomic Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distigmine bromide is a long-acting, reversible cholinesterase inhibitor.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] By preventing the degradation of ACh, this compound effectively increases the concentration and prolongs the action of ACh at cholinergic synapses. This enhancement of cholinergic transmission underlies its therapeutic effects in conditions such as myasthenia gravis and underactive bladder.[2][4] These application notes provide a comprehensive overview of the use of this compound in autonomic nervous system research, with a focus on its effects on the urogenital, cardiovascular, and gastrointestinal systems.
Mechanism of Action
This compound is a parasympathomimetic agent that functions by reversibly binding to and inactivating acetylcholinesterase.[1] This leads to an accumulation of acetylcholine at neuromuscular junctions and in the parasympathetic nervous system.[2] The increased availability of acetylcholine results in enhanced stimulation of both muscarinic and nicotinic receptors, leading to a variety of physiological effects on the autonomic nervous system.[3]
Signaling Pathway of this compound in Detrusor Muscle
The primary application of this compound in autonomic nervous system studies is related to its effects on bladder function. In the detrusor (bladder) muscle, the increased concentration of acetylcholine due to this compound's inhibition of acetylcholinesterase leads to enhanced stimulation of muscarinic receptors, primarily the M3 subtype, resulting in increased detrusor muscle contraction and improved bladder emptying.[5]
Mechanism of this compound in the detrusor muscle.
Applications in Urogenital System Studies
This compound is widely studied and utilized for its effects on the lower urinary tract, particularly in the context of underactive bladder (UAB) or detrusor underactivity.[6]
Quantitative Data
The following tables summarize the urodynamic parameters from a clinical study investigating the efficacy of this compound bromide in patients with underactive detrusor.
Table 1: Urodynamic Parameters Before and After this compound Treatment [7]
| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | p-value |
| Maximum Flow Rate (Qmax) (mL/s) | 8.9 ± 3.6 | 12.1 ± 5.2 | > 0.05 (NS) |
| Detrusor Pressure at Qmax (PdetQmax) (cmH₂O) | 25.4 ± 11.2 | 30.1 ± 13.5 | > 0.05 (NS) |
| Post-Void Residual Volume (PVR) (mL) | 185.3 ± 98.7 | 110.5 ± 85.4 | < 0.05 |
NS: Not Significant
Table 2: Symptom Scores Before and After this compound Treatment [8]
| Parameter | Before Treatment (Mean) | After Treatment (Mean) |
| International Prostate Symptom Score (IPSS) | 18.9 | < 10 |
| Quality of Life Index | 4.6 | < 3 |
Experimental Protocols
This protocol is adapted from studies evaluating bladder function in rats and mice.[9][10][11]
Objective: To assess the effect of this compound on bladder function, including bladder capacity, voiding pressure, and residual volume.
Materials:
-
Anesthesia (e.g., urethane)[9]
-
Surgical instruments for laparotomy
-
Bladder catheter (e.g., PE-50 tubing)[10]
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
This compound bromide solution
-
Saline solution
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.[9]
-
Perform a midline abdominal incision to expose the urinary bladder.[10]
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.[10]
-
Tunnel the other end of the catheter subcutaneously to the back of the neck for external access.[10]
-
Close the abdominal incision.
-
Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Begin continuous infusion of saline into the bladder at a constant rate (e.g., 100 µL/min for rats).[9]
-
Record baseline cystometric parameters (e.g., bladder pressure, voiding frequency) for a stabilization period.
-
Administer this compound (intravenously or intraperitoneally) at the desired dose.
-
Continue to record cystometric parameters for a defined period post-administration to observe the effects of the drug.
-
At the end of the experiment, euthanize the animal according to approved protocols.
Data Analysis: Analyze the recorded data to determine changes in bladder capacity, micturition pressure, inter-micturition interval, and post-void residual volume.
Experimental workflow for in vivo cystometry.
Applications in Cardiovascular System Studies
The effects of this compound on the cardiovascular system are primarily due to the increased parasympathetic (vagal) tone resulting from acetylcholinesterase inhibition. This can lead to bradycardia (slowed heart rate) and hypotension (low blood pressure).[2] While specific quantitative data for this compound on heart rate variability (HRV) is limited, studies on the related drug pyridostigmine (B86062) provide insights into the expected effects.
Quantitative Data (from Pyridostigmine Studies)
The following table summarizes the effects of pyridostigmine on heart rate variability in healthy subjects. It is important to note that these are not direct results from this compound studies but are included for illustrative purposes.
Table 3: Effects of Pyridostigmine on Heart Rate Variability in Healthy Subjects [12]
| Parameter | Placebo (Mean ± SEM) | Pyridostigmine (Mean ± SEM) | p-value |
| Mean R-R Interval (msec) | 814 ± 20 | 844 ± 18 | 0.003 |
| SDNN (msec) | 151 ± 9 | 164 ± 9 | 0.017 |
| pNN50 (%) | 12.8 ± 1.8 | 13.9 ± 1.5 | 0.029 |
SDNN: Standard deviation of all normal-to-normal (NN) intervals; pNN50: Percentage of pairs of adjacent NN intervals differing by more than 50 ms.
Experimental Protocols
Objective: To evaluate the effect of this compound on heart rate variability as a measure of autonomic function.
Materials:
-
Holter monitor or electrocardiogram (ECG) recording system
-
Software for HRV analysis
-
This compound bromide
-
Human subjects or animal models
Procedure:
-
Recruit subjects or prepare animal models according to the study design and institutional guidelines.
-
Attach the Holter monitor or ECG electrodes to the subject to record the electrocardiogram.
-
Record a baseline ECG for a specified period (e.g., 24 hours for Holter monitoring).
-
Administer a single dose or a course of this compound bromide.
-
Continue ECG recording during and after drug administration for the desired duration.
-
Download the ECG data for analysis.
Data Analysis: Analyze the R-R intervals from the ECG recordings to calculate time-domain (e.g., SDNN, RMSSD, pNN50) and frequency-domain (e.g., LF, HF, LF/HF ratio) HRV parameters. Compare the HRV parameters before and after this compound administration.
Applications in Gastrointestinal System Studies
Increased acetylcholine levels due to this compound can enhance gastrointestinal motility.[2] This effect can be beneficial in conditions characterized by delayed gastric emptying or constipation. As with cardiovascular studies, specific quantitative data for this compound in this area is sparse, and data from pyridostigmine studies are often used as a reference.
Quantitative Data (from Pyridostigmine Studies)
The following table presents data from a study on the use of pyridostigmine for postoperative ileus.
Table 4: Effect of Pyridostigmine on Postoperative Ileus
| Outcome | Pyridostigmine Group (Median, i.q.r.) | Placebo Group (Median, i.q.r.) | p-value |
| Time to first stool (GI-2) (days) | 2 (1-3) | 3 (2-4) | 0.015 |
GI-2 is a composite measure of time to first stool and tolerance of oral diet.[13]
Experimental Protocols
Objective: To determine the effect of this compound on the rate of transit of a non-absorbable marker through the gastrointestinal tract.
Materials:
-
Non-absorbable marker (e.g., carmine (B74029) red, charcoal meal)
-
This compound bromide solution
-
Animal models (e.g., mice or rats)
-
Surgical instruments (for tissue collection)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound bromide or vehicle control to the respective groups of animals.
-
After a specified time, administer the non-absorbable marker orally.
-
At a predetermined time point after marker administration, euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract, from the stomach to the distal colon.
-
Measure the total length of the small intestine and the distance traveled by the marker from the pylorus.
Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine that the marker has traversed. Compare the transit times between the this compound-treated and control groups.
Acetylcholinesterase Activity Assay
A fundamental experiment in studying this compound is to measure its inhibitory effect on acetylcholinesterase activity. The Ellman's method is a widely used colorimetric assay for this purpose.[14]
Experimental Protocols
Objective: To determine the inhibitory potency (e.g., IC50) of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound bromide solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
This compound solution at various concentrations (or buffer for control)
-
-
Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Logical relationships of this compound's effects.
Conclusion
This compound is a valuable pharmacological tool for studying the autonomic nervous system, particularly the parasympathetic division. Its long-acting nature provides a sustained increase in cholinergic activity, making it useful for investigating chronic effects. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and interpret studies involving this compound. Further research is warranted to fully elucidate its effects on the cardiovascular and gastrointestinal systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Cholinergics, Genitourinary: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. mims.com [mims.com]
- 8. Symptomatic and urodynamic improvement by oral this compound bromide in poor voiders after transurethral resection of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation [jove.com]
- 11. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of heart rate variability by cholinergic stimulation with pyridostigmine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bladderclinic.com.au [bladderclinic.com.au]
- 14. benchchem.com [benchchem.com]
Application Note and Protocol for the LC-MS/MS Analysis of Distigmine in Plasma
This document provides a detailed methodology for the quantitative analysis of distigmine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies or therapeutic drug monitoring.
Introduction
This compound is a long-acting, reversible cholinesterase inhibitor used in the treatment of conditions such as myasthenia gravis and underactive bladder.[1][2] Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy while avoiding potential cholinergic side effects.[3] LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for quantifying this compound in complex biological matrices like plasma.[4] This application note describes a validated method for the determination of this compound in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of this compound in plasma.[5]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Extraction Recovery | 83.0% - 89.3% |
| Limit of Detection (LOD) | 2.5 ng/mL (S/N ratio > 3) |
| Intra-day Precision (CV%) | < 9.7% |
| Inter-day Precision (CV%) | < 8.5% |
Table 3: Stability
| Storage Condition | Duration | Stability |
| In Serum at 4°C | 1 week | Stable |
| In Serum at -30°C | 4 weeks | Stable |
Experimental Protocols
This section details the materials, reagents, and procedures for the LC-MS/MS analysis of this compound in plasma.
Materials and Reagents
-
This compound Bromide reference standard
-
Pancuronium (B99182) Bromide (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
-
Cation exchange solid-phase extraction (SPE) cartridges
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound bromide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pancuronium bromide in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the appropriate solvent to a final concentration for spiking into samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: To 0.5 mL of plasma sample (calibration standard, quality control, or unknown), add the internal standard (pancuronium bromide).[5]
-
Cartridge Conditioning: Condition a cation exchange SPE cartridge.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: Reversed-phase C18 column
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 1.0 µL[6]
-
Gradient Elution: A gradient elution should be optimized to ensure sufficient separation of this compound and the internal standard from matrix components.[5]
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Scan Type: Selected Ion Monitoring (SIM)[5]
-
MS/MS Parameters: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
This detailed application note provides a robust and reliable method for the quantification of this compound in plasma. The presented protocol and performance characteristics demonstrate the suitability of this LC-MS/MS method for pharmacokinetic and clinical research applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. benchchem.com [benchchem.com]
- 5. Screening procedure for the analysis of this compound bromide in serum by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of Distigmine in Tissues
These application notes provide a framework for the quantitative analysis of Distigmine in tissue samples, targeting researchers, scientists, and drug development professionals. The protocols are based on established methods for similar quaternary ammonium (B1175870) compounds and general tissue sample preparation for mass spectrometry.
Introduction
This compound bromide is a long-acting, reversible cholinesterase inhibitor.[1] Its therapeutic effects are achieved by slowing the breakdown of acetylcholine (B1216132), a neurotransmitter essential for nerve-muscle communication and parasympathetic functions.[2] Monitoring the concentration of this compound in specific tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicological assessments, and understanding its distribution and target engagement. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in tissue homogenates.
Mechanism of Action: Cholinesterase Inhibition
This compound functions by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft.[3] This inhibition leads to an accumulation of acetylcholine (ACh), which then enhances the stimulation of both nicotinic and muscarinic receptors.[3] This enhanced cholinergic signaling is the basis for its therapeutic use in conditions like myasthenia gravis and urinary retention.[2]
Proposed Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for quantifying this compound in complex biological matrices like tissue due to its high sensitivity and selectivity.[4]
Principle
Tissue samples are first homogenized to release the analyte. This compound is then extracted from the homogenate using a suitable solvent and purified, often by solid-phase extraction (SPE). The purified extract is injected into an LC system where this compound is separated from other matrix components on a chromatographic column. The analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio (m/z) transitions, allowing for precise quantification.
Reference Validation Parameters for Similar Compounds
| Parameter | Typical Value | Matrix | Analytical Method |
| Limit of Detection (LOD) | 0.002 - 0.42 ng/mL | Serum, Urine | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.006 - 1.40 ng/mL | Serum, Urine | LC-MS/MS |
| Linearity (r²) | > 0.995 | Foodstuffs | LC-MS/MS |
| Recovery | 61 - 129% | Serum, Urine | LC-MS/MS with SPE |
| Intra-day Precision (%RSD) | 0.22 - 17.4% | Serum, Urine | LC-MS/MS |
| Inter-day Precision (%RSD) | 0.35 - 17.3% | Serum, Urine | LC-MS/MS |
Detailed Experimental Protocol
This protocol is a proposed workflow and should be optimized and validated for the specific tissue type and instrumentation used.
Materials and Reagents
-
This compound Bromide reference standard
-
Isotopically labeled internal standard (IS) for this compound (if available)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium formate
-
Homogenization buffer (e.g., PBS)
-
Solid-phase extraction (SPE) cartridges (e.g., Weak Cation Exchange)
-
Tissue homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation Workflow
Detailed Steps
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue using a bead beater or sonicator until a uniform suspension is achieved. Keep the sample on ice throughout the process to prevent degradation.[8]
-
-
Extraction:
-
To a known volume of tissue homogenate, add the internal standard.
-
Add 3 volumes of a precipitation/extraction solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition a weak cation exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with methanol).
-
Elute this compound using an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Conditions (Starting Point)
-
LC Column: A C18 or mixed-mode column suitable for polar compounds.[5]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization.
-
Method Validation
The adapted method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its suitability for the intended purpose. Key validation parameters include:[9]
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Establish a calibration curve and define the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter in the data, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: Evaluate the suppression or enhancement of ionization by co-eluting matrix components.
-
Stability: Assess the stability of this compound in the tissue matrix and in processed samples under various storage conditions.
Conclusion
This document provides a comprehensive guide for developing and implementing an analytical method for the quantification of this compound in tissue samples. The proposed LC-MS/MS protocol, combined with the provided reference data and validation guidelines, offers a robust starting point for researchers in drug development and related fields. Rigorous method validation is essential to ensure the generation of reliable and accurate data for PK/PD and toxicological studies.
References
- 1. karger.com [karger.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. Analytical strategies for residue analysis of veterinary drugs and growth-promoting agents in food-producing animals--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 9. rr-americas.woah.org [rr-americas.woah.org]
Application Notes and Protocols for the Use of Distigmine in Alzheimer's Disease Research Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The cholinergic hypothesis of AD posits that a deficit in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to the cognitive symptoms of the disease. Cholinesterase inhibitors, which prevent the breakdown of ACh, are a cornerstone of symptomatic treatment for AD.
Distigmine is a long-acting, reversible cholinesterase inhibitor that inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] Its sustained action is attributed to its slow dissociation from these enzymes, leading to a prolonged increase in ACh levels in the brain.[1] While not as extensively studied in the context of AD as other cholinesterase inhibitors, its potent and long-lasting mechanism of action makes it a compound of interest for preclinical research in AD animal models.
These application notes provide an overview of the potential applications of this compound in AD research and detailed protocols for its use in animal models to assess its effects on cognition and underlying pathology.
Mechanism of Action
This compound exerts its effects by binding to and inhibiting AChE and BuChE. This inhibition reduces the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. In the context of Alzheimer's disease, this enhanced cholinergic signaling is hypothesized to ameliorate cognitive deficits.
Preclinical Rationale for Use in Alzheimer's Disease Models
The primary rationale for investigating this compound in AD animal models is its potential to reverse or mitigate cognitive deficits. Animal models that exhibit cholinergic dysfunction and associated memory impairment, such as scopolamine-induced amnesia models or aged rodents, are particularly relevant. Additionally, exploring the long-term effects of sustained cholinergic enhancement by this compound on AD-related pathologies like amyloid and tau deposition is a critical area of investigation. Some studies suggest that cholinesterase inhibitors may have disease-modifying effects, although this remains an area of active research with some conflicting findings.[3][4]
Data Presentation
Table 1: Pharmacodynamic Effects of this compound in Rodents
| Species | Dose (mg/kg) | Route of Administration | Primary Outcome | Duration of Effect | Reference |
| Rat | 0.1, 0.3, 1.0 | Oral | Dose-dependent increase in acetylcholine levels in the medial prefrontal cortex | Time-dependent | [1] |
| Guinea Pig | 0.03, 0.1 | Intravenous | Significant inhibition of blood and bladder AChE activity | At least 12 hours | [5][6] |
Note: Data on cognitive outcomes in Alzheimer's disease or related animal models are currently limited. The doses provided are based on studies measuring cholinergic activity.
Experimental Protocols
Protocol 1: Evaluation of this compound on Scopolamine-Induced Cognitive Deficits in Mice
This protocol is designed to assess the efficacy of this compound in a widely used pharmacological model of cholinergic deficit and memory impairment relevant to Alzheimer's disease.[7]
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
This compound bromide
-
Scopolamine (B1681570) hydrobromide
-
Sterile saline solution
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
3. Experimental Design:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Habituation: Habituate mice to the behavioral testing room and apparatus for 2-3 days prior to testing.
-
Grouping: Randomly assign mice to the following groups (n=10-15 per group):
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Scopolamine (1 mg/kg, i.p.)
-
This compound (0.1 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)
-
This compound (0.3 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)
-
This compound (1.0 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)
-
Donepezil (positive control, e.g., 1 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)
-
Note: this compound doses are hypothetical and should be optimized in preliminary dose-response studies.
-
4. Dosing and Administration:
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the behavioral test.
-
Administer scopolamine or vehicle intraperitoneally (i.p.) 30 minutes before the behavioral test.
5. Behavioral Testing:
-
Y-Maze Test for Spontaneous Alternation:
-
Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A decrease in spontaneous alternation in the scopolamine group is expected, and reversal by this compound would indicate improved spatial working memory.
-
-
Morris Water Maze (MWM) for Spatial Learning and Memory: [8][9]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
Place a hidden platform in one quadrant of the pool.
-
Gently place the mouse into the water facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform within 60-120 seconds.
-
Record the escape latency (time to find the platform).
-
If the mouse fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-20 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Scopolamine is expected to impair acquisition learning (longer escape latencies) and memory retention (less time in the target quadrant during the probe trial). Reversal of these deficits by this compound would suggest improved spatial learning and memory.
-
6. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 2: Assessment of this compound Effects on Amyloid and Tau Pathology in a Transgenic Mouse Model of Alzheimer's Disease (Proposed)
This is a hypothetical protocol as no direct studies have been published. The design is based on general methodologies for testing therapeutic agents in AD transgenic models.
1. Animals:
-
Transgenic AD model mice (e.g., 5XFAD, APP/PS1) and wild-type littermates.
-
Use an age at which pathology is known to be developing but not yet at its peak.
2. Experimental Design:
-
Grouping:
-
Wild-type + Vehicle
-
Transgenic + Vehicle
-
Transgenic + this compound (e.g., 0.3 mg/kg/day)
-
Transgenic + Positive Control (a compound known to affect pathology)
-
-
Treatment: Chronic daily administration of this compound or vehicle via oral gavage for a period of 3-6 months.
3. Outcome Measures:
-
Behavioral Testing: Conduct a battery of cognitive tests (e.g., MWM, Y-maze, novel object recognition) at the end of the treatment period.
-
Biochemical Analysis:
-
Sacrifice animals and collect brain tissue.
-
Prepare brain homogenates for analysis.
-
Measure levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
Assess levels of total and phosphorylated tau (e.g., at AT8, PHF-1 epitopes) using Western blotting or ELISA.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining of brain sections to visualize and quantify Aβ plaque load and neurofibrillary tangles.
-
4. Data Analysis:
-
Use appropriate statistical tests to compare the transgenic vehicle group with the this compound-treated group for all outcome measures.
Visualizations
Caption: Mechanism of action of this compound in the cholinergic synapse.
Caption: Experimental workflow for evaluating this compound in a cognitive deficit model.
References
- 1. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Bromide Produces Sustained Potentiation of Guinea-Pig Urinary Bladder Motility by Inhibiting Cholinesterase Activity [jstage.jst.go.jp]
- 6. This compound Bromide Produces Sustained Potentiation of Guinea-Pig Urinary Bladder Motility by Inhibiting Cholinesterase Activity [jstage.jst.go.jp]
- 7. criver.com [criver.com]
- 8. njppp.com [njppp.com]
- 9. Neuroprotective Effect and Molecular Mechanism of [6]-Gingerol against Scopolamine-Induced Amnesia in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Distigmine in Traumatic Brain Injury Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a forward-looking guide for the potential investigation of distigmine in traumatic brain injury (TBI) research. As of the latest literature review, there is a notable lack of direct studies on the use of this compound for TBI. The information herein is extrapolated from research on other acetylcholinesterase inhibitors (AChEIs), such as donepezil, rivastigmine (B141), and galantamine, which have been investigated for similar indications.[1][2][3][4][5] These notes are intended to serve as a foundational framework for designing future preclinical and clinical studies.
Introduction and Rationale
Traumatic brain injury (TBI) often leads to a chronic hypocholinergic state, which is believed to contribute significantly to the cognitive impairments observed in patients, particularly in memory and attention.[2] Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that increase the levels of acetylcholine (B1216132) in the synaptic cleft by inhibiting its breakdown.[6][7] While drugs like donepezil, rivastigmine, and galantamine have been explored for off-label use in TBI with some evidence of modest benefits, this compound, a long-acting reversible cholinesterase inhibitor, remains an uninvestigated compound in this context.[1][5][8]
This compound bromide's primary mechanism of action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses.[6][7] This action could theoretically counteract the cholinergic deficits seen after TBI and improve cognitive function. Its long duration of action may offer a different pharmacokinetic profile compared to other AChEIs.[8] However, its use requires caution due to the risk of cholinergic crisis.[9][10]
The following sections provide a summary of data from related compounds, hypothetical experimental protocols, and the theoretical basis for investigating this compound in TBI.
Data Presentation: Acetylcholinesterase Inhibitors in TBI Clinical Research
The following table summarizes quantitative data from studies on AChEIs other than this compound in the context of TBI. This information can serve as a reference for designing future studies with this compound.
| Drug | Dosage | Duration of Treatment | Patient Population | Key Outcomes | Reference |
| Donepezil | 5-10 mg/day | Several weeks | Patients with mild, moderate, or severe TBI | Potential improvement in memory and attention. | [11] |
| Rivastigmine | 3-12 mg/day (capsules) | Up to 38 weeks | Patients with TBI and persistent cognitive impairment | Safe in patients with TBI; some cognitive improvement observed. | [12] |
| Rivastigmine | 9.5 mg/24h (patch) | 12-26 weeks | Veterans with TBI and memory impairment | No significant difference from placebo in primary outcome. | [13] |
| Galantamine | Not specified | Not specified | Patients with mild TBI | Studied for aiding recovery. | [14] |
Signaling Pathway and Theoretical Framework
The rationale for using AChEIs in TBI is based on their ability to modulate the cholinergic system. The following diagrams illustrate the mechanism of action and the logical basis for their investigation.
Experimental Protocols
The following are hypothetical protocols for preclinical and clinical investigations of this compound in TBI.
Preclinical Investigation Protocol (Animal Model)
Objective: To evaluate the efficacy and safety of this compound in a rodent model of TBI.
Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
TBI Model: Controlled Cortical Impact (CCI) or Fluid Percussion Injury (FPI) to induce a focal or diffuse injury, respectively.[15][16] These models are well-established and produce reproducible cognitive deficits.
Experimental Groups:
-
Sham + Vehicle
-
TBI + Vehicle
-
TBI + this compound (Low Dose)
-
TBI + this compound (Medium Dose)
-
TBI + this compound (High Dose)
-
TBI + Positive Control (e.g., Donepezil)
Drug Administration:
-
Route: Intraperitoneal (IP) injection or oral gavage.
-
Dosage: To be determined by dose-response studies, starting with doses extrapolated from other indications and adjusted for species.
-
Frequency and Duration: Daily administration starting 24 hours post-TBI and continuing for 4-6 weeks.
Outcome Measures:
-
Cognitive Function:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Novel Object Recognition (NOR): To evaluate recognition memory.
-
-
Motor Function:
-
Rotarod Test: To assess motor coordination and balance.
-
Beam Walk Test: To evaluate fine motor control.
-
-
Histological Analysis:
-
Lesion Volume: Measured by staining brain sections (e.g., with Cresyl Violet).
-
Neuronal Survival: Immunohistochemistry for neuronal markers (e.g., NeuN).
-
Cholinergic System Integrity: Staining for choline (B1196258) acetyltransferase (ChAT).
-
-
Safety and Tolerability:
-
Monitor for signs of cholinergic crisis (e.g., salivation, lacrimation, urination, defecation).
-
Regular weight and health checks.
-
Clinical Trial Protocol (Phase IIa)
Objective: To assess the safety, tolerability, and preliminary efficacy of this compound for cognitive impairment following moderate to severe TBI.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
History of a single moderate to severe TBI (as defined by standard criteria, e.g., Glasgow Coma Scale score on admission).
-
At least 6 months post-injury.
-
Subjective and objective evidence of cognitive impairment (e.g., based on neuropsychological testing).
-
-
Exclusion Criteria:
-
History of other neurological or psychiatric disorders.
-
Contraindications to AChEIs (e.g., certain cardiac conditions, severe asthma).
-
Concomitant use of other AChEIs or medications that may affect cognitive function.
-
Intervention:
-
This compound: Start with a low dose (e.g., 5 mg daily) and titrate up over 4 weeks to a target dose, based on tolerability.
-
Placebo: Matching placebo tablets.
Duration: 12-week treatment period followed by a 4-week washout period.
Outcome Measures:
-
Primary Outcome (Safety and Tolerability):
-
Incidence and severity of adverse events (AEs), with a focus on cholinergic side effects.
-
Changes in vital signs, ECGs, and clinical laboratory tests.
-
-
Secondary Outcomes (Efficacy):
-
Change from baseline on a battery of neuropsychological tests, such as:
-
Clinician's and Patient's Global Impression of Change scales.
-
Data Analysis:
-
Safety analyses will be performed on the safety population (all randomized subjects who received at least one dose of the study drug).
-
Efficacy analyses will be performed on the intent-to-treat (ITT) population using appropriate statistical models (e.g., ANCOVA) to compare changes from baseline between the this compound and placebo groups.
Conclusion and Future Directions
The investigation of this compound for traumatic brain injury represents a novel therapeutic avenue that, while biologically plausible, lacks direct empirical support. The provided application notes and protocols offer a structured approach for researchers to explore the potential of this long-acting acetylcholinesterase inhibitor. Future research should begin with preclinical studies to establish proof-of-concept and a safe dosing range before proceeding to carefully designed clinical trials. Given the limited success of other AChEIs in TBI, it will be crucial to identify specific patient populations that may benefit most and to manage the potential for adverse cholinergic effects diligently.
References
- 1. Acetylcholinesterase inhibitors to enhance recovery from traumatic brain injury: a comprehensive review and case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal of Rehabilitation Medicine - Effects of acetylcholinesterase inhibitors on cognitive function in patients with chronic traumatic brain injury: A systematic review - HTML [medicaljournals.se]
- 3. Effects of acetylcholinesterase inhibitors on cognitive function in patients with chronic traumatic brain injury: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. What is this compound Bromide used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. [A case of acute this compound bromide intoxication in the therapeutic dosage for treatment of underactive neurogenic bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Long-term effects of rivastigmine capsules in patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rivastigmine Transdermal Patch Treatment for Moderate to Severe Cognitive Impairment in Veterans with Traumatic Brain Injury (RiVET Study): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacotherapy for Treatment of Cognitive and Neuropsychiatric Symptoms After mTBI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pharmaceutical treatments for minimal traumatic brain injury and evaluation of animal models and methodologies supporting their development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Distigmine Dose-Response in Isolated Tissue
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing isolated tissue preparations to study the dose-response relationship of distigmine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in isolated tissue experiments?
A1: this compound bromide is a reversible acetylcholinesterase (AChE) inhibitor.[1][2] In isolated tissue preparations, it enhances the effect of acetylcholine (B1216132) (ACh) by inhibiting the enzyme responsible for its breakdown.[2] This leads to an increased concentration and prolonged action of ACh at the cholinergic receptors in the tissue, resulting in a potentiated response, such as smooth muscle contraction.[2]
Q2: What is the expected effect of this compound on an acetylcholine dose-response curve?
A2: this compound is expected to cause a leftward shift in the acetylcholine dose-response curve. This indicates a potentiation of the acetylcholine effect, meaning that a lower concentration of acetylcholine is required to produce the same level of response in the presence of this compound. The maximum response to acetylcholine should remain unchanged.
Q3: Which isolated tissues are suitable for studying the effects of this compound?
A3: Smooth muscle preparations rich in cholinergic innervation are ideal. Commonly used tissues include the guinea pig ileum, guinea pig urinary bladder, and rat colon.[3] These tissues exhibit clear contractile responses to acetylcholine.
Q4: How is a cumulative dose-response curve for acetylcholine constructed in the presence of this compound?
A4: A cumulative dose-response curve is generated by adding increasing concentrations of a drug to the organ bath without washing out the previous dose.[3] To study the effect of this compound, a control cumulative dose-response curve for acetylcholine is first established. The tissue is then washed and incubated with a fixed concentration of this compound for a specific period. Following this incubation, the cumulative addition of acetylcholine is repeated to generate a second dose-response curve in the presence of the inhibitor.[3]
Experimental Protocols
Isolated Guinea Pig Ileum Preparation for this compound Dose-Response Analysis
This protocol outlines the procedure for obtaining a cumulative dose-response curve for acetylcholine (ACh) and observing its potentiation by this compound.
Materials:
-
Guinea Pig
-
Student Organ Bath
-
Kymograph or PowerLab data acquisition system
-
Physiological Salt Solution (Tyrode's solution)
-
Acetylcholine (ACh) stock solution
-
This compound bromide stock solution
Procedure:
-
Tissue Preparation:
-
Humanely sacrifice a guinea pig and open the abdomen.
-
Locate the ileocecal junction, and excise a segment of the ileum.
-
Gently flush the luminal contents with warm Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm.
-
-
Mounting the Tissue:
-
Tie threads to both ends of an ileum segment.
-
Mount the tissue in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Connect the upper thread to an isometric force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Control Acetylcholine Cumulative Dose-Response Curve:
-
Record a stable baseline.
-
Add ACh to the organ bath in a cumulative manner, increasing the concentration by approximately half-log units (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved.
-
Allow the response to each concentration to plateau before adding the next.
-
-
Washing and Incubation with this compound:
-
Wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is re-established.
-
Introduce a known concentration of this compound bromide (e.g., 10⁻⁷ M) into the organ bath.
-
Incubate the tissue with this compound for a predetermined time (e.g., 20-30 minutes).
-
-
Acetylcholine Cumulative Dose-Response Curve in the Presence of this compound:
-
Without washing out the this compound, repeat the cumulative addition of ACh as described in step 3.
-
-
Data Analysis:
-
Measure the peak response at each ACh concentration for both curves.
-
Plot the responses against the logarithm of the ACh concentration to obtain two dose-response curves.
-
Determine the EC50 values (the concentration of ACh that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (DR) using the formula: DR = EC50 (in the presence of this compound) / EC50 (control).
-
Quantitative Data
The following table summarizes hypothetical data illustrating the potentiation of acetylcholine-induced contractions by this compound in an isolated guinea pig ileum preparation.
| Treatment | Acetylcholine EC50 (M) | Maximum Response (% of Control) | Dose Ratio (DR) |
| Control (ACh alone) | 1 x 10⁻⁷ | 100 | - |
| ACh + this compound (10⁻⁸ M) | 3.2 x 10⁻⁸ | 100 | 3.1 |
| ACh + this compound (10⁻⁷ M) | 1 x 10⁻⁸ | 100 | 10 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response or very weak response to acetylcholine | 1. Degraded acetylcholine solution.2. Tissue desensitization or damage.3. Incorrect physiological salt solution. | 1. Prepare fresh acetylcholine solutions daily.2. Ensure gentle handling of the tissue during preparation and mounting. Allow for an adequate equilibration period.3. Verify the composition and pH of the Tyrode's solution. |
| Inconsistent or erratic contractions | 1. Temperature fluctuations in the organ bath.2. Inadequate aeration.3. Mechanical issues with the setup (e.g., transducer friction). | 1. Ensure the thermostat is functioning correctly and maintaining a constant temperature.2. Check that the carbogen supply is consistent and bubbling gently through the solution.3. Ensure the transducer is properly aligned and moving freely. |
| Maximal response to acetylcholine is reduced in the presence of this compound | 1. This compound concentration is too high, leading to receptor desensitization or non-specific effects.2. Prolonged exposure to high concentrations of acetylcholine in the cumulative dose protocol. | 1. Use a lower concentration of this compound.2. Reduce the time between additions in the cumulative dose-response curve to minimize prolonged exposure. |
| Leftward shift of the dose-response curve is smaller than expected | 1. This compound concentration is too low.2. Insufficient incubation time with this compound.3. High intrinsic acetylcholinesterase activity in the tissue preparation. | 1. Increase the concentration of this compound.2. Increase the incubation time to allow for adequate enzyme inhibition.3. Ensure the tissue preparation is fresh and healthy. |
| "Fade" or decline in the contractile response over time | 1. Tissue fatigue or deterioration.2. Depletion of neurotransmitter stores (less relevant for exogenous agonist studies). | 1. Ensure the physiological salt solution contains glucose as an energy source. Use fresh tissue for each experiment.2. This is less likely with exogenous acetylcholine but consider if using field stimulation. |
Visualizations
Caption: Signaling pathway of acetylcholine and the inhibitory action of this compound.
Caption: Experimental workflow for determining the effect of this compound.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Optimizing Distigmine Concentration: A Technical Support Guide for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Distigmine in in vitro experiments. The following troubleshooting guides and FAQs address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in an in vitro setting?
This compound bromide is a reversible carbamate (B1207046) cholinesterase (ChE) inhibitor.[1][2][3] Its primary mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[4][5] This inhibition leads to an increased concentration and prolonged availability of ACh at cholinergic synapses.[4] A key feature of this compound is its long-lasting effect compared to other ChE inhibitors, which is attributed to the formation of a very stable complex with the AChE enzyme.[1][2] Additionally, studies have shown that this compound can bind directly to muscarinic and nicotinic receptors, which may contribute to its overall pharmacological profile.[6][7]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the experimental model and the specific endpoint being measured. Based on published literature, a broad concentration range should be evaluated in initial dose-response experiments.
-
Minimal Effective Concentration: In isolated guinea-pig urinary bladder detrusor muscle, the minimal effective concentration was found to be 10⁻⁷ M (0.1 µM).[7]
-
Potentiation of ACh Response: A concentration of 10⁻⁶ M (1 µM) significantly potentiated contractions induced by electrical field stimulation in guinea pig bladder tissue.[7]
-
Significant Potentiation: At 3 x 10⁻⁵ M (30 µM), this compound significantly potentiated acetylcholine-induced contractions in isolated guinea-pig urinary bladder and urethra smooth muscles.[7]
A pilot experiment testing a range from 100 nM to 100 µM is a practical starting point to identify the effective concentration range for your specific system.
Q3: How should I prepare and store a this compound stock solution?
For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Solvent: Use high-purity, anhydrous DMSO.
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your cell culture or assay buffer.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Final Concentration: When diluting the stock for your experiment, ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%, and ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[8][9]
Q4: What are potential off-target effects or confounding activities of this compound?
While primarily an AChE inhibitor, this compound is not completely selective. Researchers should be aware of potential off-target effects:
-
Direct Receptor Binding: this compound can bind directly to both muscarinic and nicotinic acetylcholine receptors, which could influence experimental outcomes independently of AChE inhibition.[6]
-
Weak Antimuscarinic Action: At higher concentrations (e.g., 3 x 10⁻⁵ M), this compound has been observed to have a weak antagonistic effect on muscarinic receptors, which might prevent excessive smooth muscle contractions.[7]
Q5: Which in vitro models are suitable for studying the effects of this compound?
The choice of model depends on the research question. Common models include:
-
Isolated Tissues: Preparations like guinea pig urinary bladder smooth muscle are frequently used to study effects on muscle contractility.[1][2][7]
-
Primary Cell Cultures: Neuronal or muscle cell cultures can be used to investigate effects on specific cell types.
-
Recombinant Cell Lines: Cell lines such as HEK293 or CHO can be transfected to express specific cholinergic receptor subtypes to study receptor-specific interactions.[9]
-
Neuroblastoma Cell Lines: SH-SY5Y cells have been used as a cholinergic in vitro model for other AChE inhibitors like Pyridostigmine.[10]
Data Presentation
Table 1: Summary of Effective this compound Concentrations from In Vitro Studies
| Experimental Model | Observed Effect | Effective Concentration | Citation |
| Isolated Guinea-Pig Urinary Bladder Detrusor | Minimal effective concentration | 1 x 10⁻⁷ M (0.1 µM) | [7] |
| Isolated Guinea-Pig Urinary Bladder Smooth Muscle | Potentiation of EFS-induced contractions | 1 x 10⁻⁶ M (1 µM) | [7] |
| Isolated Guinea-Pig Urinary Bladder & Urethra | Significant potentiation of ACh-induced contractions | 3 x 10⁻⁵ M (30 µM) | [7] |
| Isolated Guinea-Pig Urinary Bladder & Urethra | Weak antimuscarinic action | 3 x 10⁻⁵ M (30 µM) | [7] |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Optimizing this compound Concentration.
Troubleshooting Guide
Caption: Troubleshooting Logic for In Vitro Experiments.
Experimental Protocols
Protocol 1: Determining IC₅₀ for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman method and can be adapted for cell lysates or purified enzyme preparations.[11][12]
Materials:
-
Cell lysate containing AChE
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Acetylthiocholine (ATC) iodide (Substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
This compound serial dilutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization or sonication in cold Assay Buffer, followed by centrifugation to clear debris. Determine the total protein concentration of the supernatant.[11]
-
Reagent Preparation:
-
Prepare a working solution of DTNB in Assay Buffer.
-
Prepare a working solution of ATC in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add your serial dilutions of this compound to the sample wells. Include a vehicle control (e.g., DMSO in Assay Buffer) and a positive control inhibitor if available.
-
Add Assay Buffer to a blank well.
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, V₀) for each concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol determines the effect of this compound on cell viability.[8]
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow attachment.
-
This compound Treatment: Remove the medium and replace it with fresh medium containing the desired serial dilutions of this compound. Include a vehicle-only control and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently until the color is uniform.[8]
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the log of this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
References
- 1. [Mechanism of the Long-lasting Potentiating Effect of this compound on Urinary Bladder Motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. What is this compound Bromide used for? [synapse.patsnap.com]
- 6. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Pyridostigmine bromide on SH-SY5Y cells: An in vitro neuroblastoma neurotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Managing Cholinergic Side Effects of Distigmine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Distigmine in animal studies. The following information is designed to help you anticipate, prevent, and manage cholinergic side effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common cholinergic side effects in animal studies?
This compound is a long-acting, reversible cholinesterase inhibitor. By preventing the breakdown of acetylcholine (B1216132) (ACh), it enhances cholinergic neurotransmission.[1][2] This increased cholinergic activity can lead to a range of side effects, which are extensions of its pharmacological action. In animal studies, these side effects, collectively known as a cholinergic crisis, can manifest as both muscarinic and nicotinic signs.[3][4]
Common Cholinergic Side Effects of this compound:
-
Muscarinic Effects:
-
Nicotinic Effects:
-
Muscle fasciculations (twitching)
-
Muscle tremors
-
Generalized muscle weakness
-
Paralysis[7]
-
Q2: How can I prevent or mitigate these cholinergic side effects in my animal studies?
The most effective strategy for preventing or reducing the cholinergic side effects of this compound is the co-administration of an anticholinergic agent.[8] These drugs act as antagonists at muscarinic acetylcholine receptors, thereby blocking the effects of excess acetylcholine at these sites.[9] The two most commonly used anticholinergic agents for this purpose in animal research are Atropine (B194438) and Glycopyrrolate (B1671915) .[9][10]
Q3: What is the difference between Atropine and Glycopyrrolate for preventing this compound's side effects?
Both Atropine and Glycopyrrolate are effective in blocking the muscarinic effects of cholinesterase inhibitors.[9][10] However, they have different pharmacological profiles that may make one more suitable than the other for your specific experimental needs.
-
Atropine: A tertiary amine that can cross the blood-brain barrier and therefore may cause central nervous system (CNS) effects such as excitement or depression.[9]
-
Glycopyrrolate: A quaternary ammonium (B1175870) compound that has limited ability to cross the blood-brain barrier.[9] This makes it a preferred choice when you want to avoid potential confounding effects on the CNS.[5][9] It also has a longer duration of action compared to atropine.[11]
Troubleshooting Guide
Problem: My animals are exhibiting excessive salivation and respiratory distress after this compound administration.
-
Cause: These are common muscarinic side effects due to overstimulation of cholinergic receptors in the salivary glands and respiratory tract.
-
Solution:
-
Prophylactic Co-administration: Pre-treat or co-administer an anticholinergic agent like Atropine or Glycopyrrolate with this compound. Glycopyrrolate is often preferred to minimize CNS side effects.[5][9]
-
Dosage Adjustment: If you are already using an anticholinergic, you may need to adjust the dose. Refer to the dosage tables below for guidance.
-
Monitoring: Closely monitor the animals for respiratory rate and effort. Ensure that the animal's airway is clear.
-
Problem: I am observing significant bradycardia in my animals following this compound administration.
-
Cause: Increased acetylcholine levels can stimulate muscarinic receptors in the heart, leading to a decrease in heart rate.
-
Solution:
-
Anticholinergic Co-administration: The use of Atropine or Glycopyrrolate is highly effective in preventing or reversing bradycardia.[12] Glycopyrrolate has been shown to provide a more stable heart rate compared to atropine.[5]
-
Cardiovascular Monitoring: Implement continuous or frequent heart rate monitoring (e.g., using pulse oximetry or ECG) to assess the severity of bradycardia and the effectiveness of the anticholinergic treatment.
-
Problem: My animals are showing signs of muscle tremors and weakness.
-
Cause: These are nicotinic side effects of this compound. Anticholinergic agents like Atropine and Glycopyrrolate are not effective in preventing these effects as they primarily block muscarinic receptors.[9]
-
Solution:
-
Dose Reduction: The most direct way to mitigate nicotinic side effects is to lower the dose of this compound to the minimum effective dose required for your study.
-
Careful Observation: Monitor the animals for the severity of muscle weakness, as this can progress to paralysis and respiratory compromise.
-
Supportive Care: Ensure easy access to food and water, and provide supportive care as needed.
-
Data Presentation
Table 1: Recommended Prophylactic Doses of Anticholinergics for Cholinesterase Inhibitor Side Effects in Rodents
| Anticholinergic Agent | Animal Model | Route of Administration | Recommended Dose Range | Reference(s) |
| Atropine | Rat | Intraperitoneal (IP) | 0.3 - 1.0 mg/kg | [13] |
| Subcutaneous (SC) | 0.5 - 2.0 mg/kg | |||
| Mouse | Intraperitoneal (IP) | 1.0 - 5.0 mg/kg | ||
| Glycopyrrolate | Rat | Intravenous (IV) | 0.01 - 0.05 mg/kg | |
| Intramuscular (IM) | 0.01 - 0.05 mg/kg | |||
| Mouse | Intraperitoneal (IP) | 0.05 - 0.2 mg/kg |
Note: These are general dose recommendations based on studies with various cholinesterase inhibitors. The optimal dose for your specific study may need to be determined empirically.
Table 2: Comparative Efficacy of Atropine and Glycopyrrolate in Preventing Cholinergic Side Effects
| Parameter | Atropine | Glycopyrrolate | Key Considerations | Reference(s) |
| Potency (Antisialagogue) | Less Potent | More Potent | Glycopyrrolate is more effective at reducing salivation at lower doses. | [14] |
| Cardiovascular Stability | Can cause initial tachycardia followed by bradycardia | More stable heart rate profile | Glycopyrrolate is generally preferred for studies where cardiovascular stability is critical. | [5][12] |
| CNS Effects | Crosses blood-brain barrier, potential for CNS side effects | Limited CNS penetration | Glycopyrrolate is the preferred choice to avoid confounding CNS effects. | [5][9] |
| Duration of Action | Shorter | Longer | Glycopyrrolate's longer duration of action may be better suited for studies with the long-acting this compound. | [11] |
Experimental Protocols
Protocol 1: Prophylactic Co-administration of Glycopyrrolate with this compound in Rats
-
Materials:
-
This compound bromide solution (desired concentration)
-
Glycopyrrolate injection (0.2 mg/mL)
-
Sterile saline for dilution
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Acclimatize male/female Sprague-Dawley or Wistar rats to the housing and handling conditions for at least one week prior to the experiment.
-
Dose Calculation:
-
Calculate the required volume of this compound solution based on the animal's body weight and the target dose.
-
Calculate the required volume of Glycopyrrolate solution. A starting dose of 0.05 mg/kg is recommended. Dilute the stock solution with sterile saline as needed to achieve an appropriate injection volume (e.g., 1 mL/kg).
-
-
Administration:
-
Administer Glycopyrrolate (0.05 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection 15-30 minutes before the administration of this compound.
-
Alternatively, for simultaneous administration, the two drugs can be drawn up in the same syringe if compatibility has been confirmed. However, pre-treatment is often more effective.
-
Administer this compound at the desired dose and route as per your experimental design.
-
-
Monitoring:
-
Continuously monitor the animal for at least the first 2-4 hours post-administration for signs of cholinergic side effects (salivation, lacrimation, respiratory distress, bradycardia, tremors).
-
Record observations systematically.
-
-
Protocol 2: Prophylactic Co-administration of Atropine with this compound in Mice
-
Materials:
-
This compound bromide solution
-
Atropine sulfate (B86663) injection (e.g., 0.5 mg/mL)
-
Sterile saline
-
Syringes and needles
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Acclimatize male/female C57BL/6 or BALB/c mice to the experimental conditions.
-
Dose Calculation:
-
Calculate the required volume of this compound solution.
-
Calculate the required volume of Atropine solution. A starting dose of 1.0 mg/kg is recommended. Dilute as necessary.
-
-
Administration:
-
Administer Atropine (1.0 mg/kg) via IP or SC injection 15-30 minutes prior to this compound administration.
-
Administer this compound.
-
-
Monitoring:
-
Closely observe the mice for cholinergic side effects and any signs of CNS excitement or depression, which may be attributable to atropine.
-
Record all observations.
-
-
Visualizations
Caption: Mechanism of this compound-induced side effects and their prevention.
Caption: Prophylactic experimental workflow for this compound studies.
Caption: Decision guide for selecting an anticholinergic agent.
References
- 1. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. empendium.com [empendium.com]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Is combining an anticholinergic with a cholinesterase inhibitor a good strategy for high-level CNS cholinesterase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. drugs.com [drugs.com]
- 11. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative study of atropine and glycopyrrolate on suxamethonium-induced changes in cardiac rate and rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of acute administration of nicotinic and muscarinic cholinergic agonists and antagonists on performance in different cost-benefit decision making tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Distigmine Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Distigmine bromide.
Frequently Asked Questions (FAQs)
Q1: What is the appearance and molecular weight of this compound bromide?
This compound bromide is a white to off-white or slightly yellow crystalline powder. The molecular weight of this compound bromide is 576.33 g/mol .
Q2: What is the mechanism of action of this compound bromide?
This compound bromide is a reversible cholinesterase inhibitor.[1][2][3] It works by blocking the action of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, this compound bromide increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction and other cholinergic synapses.[3]
Q3: How should I store this compound bromide powder and its solutions?
-
Powder: Store the solid powder desiccated at -20°C for long-term storage (up to 3 years).[4] For shorter periods, it can be stored at 4°C for up to 2 years.[4] It should be protected from light.[5]
-
Solutions: For stock solutions in DMSO, it is recommended to store them in aliquots at -20°C for up to 1 month, or at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guide: Solubility Issues
Issue 1: Difficulty Dissolving this compound Bromide in Aqueous Solutions.
If you are encountering problems with dissolving this compound bromide in water or aqueous buffers, consider the following:
-
Hygroscopicity: this compound bromide is hygroscopic, meaning it can absorb moisture from the air. This can lead to the formation of clumps that are difficult to dissolve. Always handle the compound in a dry environment and store it in a desiccator.
-
Solubility Limit: While highly soluble in water, exceeding its solubility limit will result in a saturated solution with undissolved particles.
-
pH of the Solution: The pH of your aqueous solution can influence the solubility of this compound bromide.
Issue 2: Precipitation of this compound Bromide from Solution.
Precipitation of the compound after initial dissolution can be caused by:
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution.
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound bromide, potentially exceeding its solubility limit.
-
Interaction with Other Components: Components in your experimental medium could potentially interact with this compound bromide, leading to the formation of less soluble complexes.
Data Presentation
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 576.33 g/mol |
| Hygroscopicity | Yes |
Table 2: Solubility of this compound Bromide
| Solvent | Solubility | Notes |
| Water | ≥ 50 mg/mL | A solution of 0.25 g in 5 mL of water is reported to be clear and colorless, indicating a solubility of at least 50 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble | While specific quantitative data is not readily available, this compound bromide is used in PBS for in vitro studies. It is recommended to prepare a stock solution in water or DMSO and then dilute it in PBS to the desired final concentration. |
| Ethanol | Soluble | Described as soluble in alcohols, but specific quantitative data is limited. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound Bromide
This protocol provides a general guideline for preparing a stock solution of this compound bromide.
Materials:
-
This compound bromide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound bromide powder using an analytical balance.
-
Dissolution:
-
For DMSO stock: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound bromide powder to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).
-
For aqueous stock: Add the appropriate volume of sterile, purified water to the vial to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of water to 50 mg of powder).
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
Materials:
-
Concentrated stock solution of this compound bromide (in DMSO or water)
-
Pre-warmed sterile cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Dilution: Aseptically add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures.
Mandatory Visualization
Caption: Cholinergic Synapse Signaling Pathway and the Inhibitory Action of this compound.
Caption: Troubleshooting workflow for this compound bromide solubility issues.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. Unexpected cholinergic crisis caused by this compound bromide: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. mims.com [mims.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Distigmine Dosage in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Distigmine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Exaggerated Cholinergic Effects (e.g., severe tremors, excessive salivation, diarrhea) | Dosage may be too high, leading to a cholinergic crisis.[1][2] | Immediately cease administration of this compound. Monitor the animal's vital signs closely. In severe cases, administration of an anticholinergic agent like atropine (B194438) may be necessary to counteract the effects.[3] Review your dosage calculations and consider a dose de-escalation in subsequent experiments. |
| High Variability in Experimental Results | Inconsistent drug administration, such as variations in timing relative to feeding, can affect plasma concentrations.[1] | Standardize the administration protocol. For oral administration, ensure consistent timing with respect to the animal's feeding schedule to minimize variability in absorption. |
| Unexpected Cardiovascular Effects (e.g., bradycardia) | This compound can have direct effects on the cardiovascular system.[1] Co-administration with other drugs, such as beta-blockers, can potentiate these effects.[3] | Monitor heart rate and blood pressure during the experiment.[4] If using other medications, review potential drug interactions.[3] |
| Lack of a Clear Dose-Response Relationship | The chosen dose range may be too narrow or not encompass the therapeutic window for the desired effect. There can also be a time lag between plasma concentration and the inhibitory effect on acetylcholinesterase.[5] | Widen the dose range in your next study. Consider a logarithmic dose escalation to cover a broader spectrum. Also, account for the potential delay in the pharmacodynamic effect when scheduling measurements.[5] |
| Difficulty in Detecting this compound in Plasma Samples | This compound has a relatively short elimination half-life in plasma.[6] | Time your sample collection to coincide with the expected peak plasma concentration. For longer-term studies of its effects, focus on measuring acetylchololinesterase activity in the target tissue, as this inhibition is sustained long after the drug is cleared from the plasma.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a long-acting, reversible cholinesterase inhibitor.[7][8] It works by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[9] This inhibition leads to an increased concentration and prolonged action of acetylcholine at cholinergic synapses.[9]
Q2: What are the common research models used for studying this compound's effects on the urinary bladder?
A2: Guinea pigs and rats are frequently used as research models to investigate the effects of this compound on urinary bladder function.[5][10] Guinea pigs are often chosen because their lower urinary tract anatomy and urodynamic profile are similar to humans.[10]
Q3: What is a typical starting dose for this compound in animal models?
A3: The appropriate starting dose depends on the animal model and the research question. However, studies in guinea pigs have used intravenous doses ranging from 0.01 to 0.1 mg/kg to investigate effects on intravesical pressure.[6] For oral administration in rats, doses of 0.3, 1.0, and 3.0 mg/kg have been used to study its pharmacokinetic and pharmacodynamic profiles.[11] It is always recommended to start with a low dose and perform a dose-escalation study to determine the optimal concentration for your specific experimental setup.
Q4: How long do the effects of this compound last in research models?
A4: A key feature of this compound is its long-lasting action.[7] In guinea pigs, a single intravenous dose of 0.1 mg/kg has been shown to significantly increase the maximum intravesical pressure for up to 12 hours.[6] This sustained effect is due to the persistent inhibition of acetylcholinesterase in the target tissue, even after the drug is no longer detectable in the plasma.[6]
Q5: What are the signs of a cholinergic crisis, and how can it be managed in a research setting?
A5: A cholinergic crisis is a serious adverse effect caused by excessive acetylcholine accumulation.[2] Signs in animal models can include severe muscle weakness, tremors, fasciculations, increased salivation, lacrimation, diarrhea, and respiratory distress.[1][2][12] If a cholinergic crisis is suspected, immediate cessation of this compound administration is crucial. Supportive care and monitoring of vital signs are essential. In severe cases, an anticholinergic agent like atropine may be administered to counteract the muscarinic effects of excessive acetylcholine.[3]
Data Presentation
Table 1: Effects of Intravenous this compound on Maximum Intravesical Pressure in Guinea Pigs
| Dose (mg/kg) | Observation Period | Effect |
| 0.01 | 12 hours | Significant increase in maximum intravesical pressure at micturition reflex.[6] |
| 0.03 | Not specified | Potentiation of acetylcholine-induced contractions in isolated urinary bladder smooth muscle.[10] |
| 0.1 | 12 hours | Significant and sustained increase in maximum intravesical pressure at micturition reflex.[6] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Oral this compound in Rats
| Dose (mg/kg) | Peak Plasma Concentration (Tmax) | Maximum Inhibition of Blood AChE Activity |
| 0.3 | 0.5 hours | Observed at 3 hours and lasted until 12 hours.[11] |
| 1.0 | 0.5 hours | Observed at 3 hours and lasted until 12 hours.[11] |
| 3.0 | 0.5 hours | Observed at 3 hours and lasted until 12 hours.[11] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Acetylcholinesterase (AChE) Inhibition in Rodent Brain Tissue
Objective: To quantify the in vivo inhibition of AChE by this compound in a specific brain region.
Materials:
-
This compound bromide
-
Vehicle (e.g., saline)
-
Anesthetic
-
Dissection tools
-
Liquid nitrogen
-
Ice-cold lysis buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1% Triton X-100)
-
Centrifuge
-
96-well plate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acetylthiocholine iodide (ATCh) substrate
-
Microplate reader
Procedure:
-
Administer this compound or vehicle to the animal model (e.g., rat) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time point post-administration, euthanize the animal using an approved method.
-
Immediately dissect the brain on ice and isolate the region of interest (e.g., cortex, hippocampus).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
On the day of the assay, weigh the frozen brain tissue.
-
Homogenize the tissue in 10 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble enzyme fraction.
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, the brain homogenate (supernatant), and DTNB.
-
Initiate the reaction by adding the ATCh substrate.
-
Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader. The rate of change is proportional to AChE activity.
-
Calculate the percent inhibition for the this compound-treated groups relative to the vehicle-treated control group.
Protocol 2: In Vitro Assessment of this compound's Effect on Urinary Bladder Smooth Muscle Contraction
Objective: To evaluate the effect of this compound on acetylcholine-induced contractions of isolated urinary bladder smooth muscle.
Materials:
-
Guinea pig
-
Euthanasia agent
-
Dissection tools
-
Krebs-Henseleit solution
-
Organ bath with a force transducer
-
Acetylcholine (ACh)
-
This compound bromide
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig according to approved protocols.
-
Carefully dissect the urinary bladder and place it in cold Krebs-Henseleit solution.
-
Prepare strips of the bladder smooth muscle.
-
Mount the muscle strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contractions by adding a known concentration of acetylcholine to the organ bath and record the contractile force.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of this compound for a set period.
-
Repeat the acetylcholine-induced contraction in the presence of this compound and record the contractile force.
-
Compare the contractile force before and after the addition of this compound to determine its potentiating effect.
Mandatory Visualizations
References
- 1. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 2. Unexpected cholinergic crisis caused by this compound bromide: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by this compound bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Bromide Produces Sustained Potentiation of Guinea-Pig Urinary Bladder Motility by Inhibiting Cholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencebuddies.org [sciencebuddies.org]
- 12. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Distigmine Side Effects in Laboratory Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Distigmine observed in laboratory studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that lead to its side effects?
A1: this compound is a long-acting reversible cholinesterase inhibitor. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh). This leads to an accumulation of ACh at cholinergic synapses, resulting in the overstimulation of muscarinic and nicotinic receptors. This overstimulation is the primary cause of the observed side effects.[1][2][3]
Q2: What are the most commonly observed side effects of this compound in animal studies?
A2: Based on studies with this compound and the closely related cholinesterase inhibitor, pyridostigmine (B86062), the most common side effects are related to cholinergic overstimulation and can be categorized as follows:
-
Muscarinic effects: Increased salivation, lacrimation, urination, defecation (SLUD), gastrointestinal distress (diarrhea, cramping), bronchoconstriction, and bradycardia.[1][2][3]
-
Nicotinic effects: Muscle fasciculations, tremors, and in high doses, muscle weakness or paralysis.[1][4]
Q3: At what doses are these side effects typically observed in rats?
Troubleshooting Guides
Problem: I am observing excessive salivation and lacrimation in my study animals. How can I manage this?
Troubleshooting Steps:
-
Dosage Review: Excessive salivation and lacrimation are classic muscarinic side effects. The first step is to review the dose of this compound being administered. Consider reducing the dose to a lower, therapeutically relevant level to see if these side effects diminish.
-
Anticholinergic Co-administration: In some experimental paradigms, it may be acceptable to co-administer a peripherally acting muscarinic antagonist, such as glycopyrrolate. This can counteract the peripheral muscarinic side effects without affecting the central cholinergic activity you may be investigating.
-
Vehicle Control Check: Ensure that the vehicle used to dissolve and administer this compound is not causing irritation or other effects that could contribute to the observed symptoms.
Problem: My animals are exhibiting muscle fasciculations and tremors. What does this indicate and what should I do?
Troubleshooting Steps:
-
Nicotinic Overstimulation: Muscle fasciculations and tremors are indicative of nicotinic receptor overstimulation at the neuromuscular junction.[4] This is a direct consequence of AChE inhibition.
-
Dose-Response Assessment: Determine if the severity of the fasciculations correlates with the administered dose. Establishing a dose-response relationship can help identify a therapeutic window with minimal neuromuscular side effects.
-
Electromyography (EMG): To quantify the muscle fasciculations, consider using electromyography. This will provide objective data on the frequency and amplitude of the muscle activity.
-
Monitor for Muscle Weakness: At higher doses, initial fasciculations can progress to muscle weakness and paralysis due to depolarization block. Closely monitor the animals for any signs of respiratory distress, which can be a consequence of respiratory muscle weakness.
Quantitative Data from Laboratory Studies
The following tables summarize quantitative data on the effects of this compound and the related cholinesterase inhibitor, Pyridostigmine, from laboratory studies in rats.
Table 1: Dose-Dependent Inhibition of Acetylcholinesterase (AChE) by this compound Bromide in Rat Blood
| Oral Dose of this compound Bromide | Maximum AChE Inhibition (%) | Time to Maximum Inhibition (hours) |
| 0.1 mg/kg | ~25% | 2.5 |
| 0.3 mg/kg | ~50% | 2.5 |
| 1.0 mg/kg | ~75% | 2.5 |
Source: Adapted from a pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by this compound bromide in rats.[5]
Table 2: Acute Oral Toxicity of Pyridostigmine Bromide in Rodents
| Animal Model | LD50 (mg/kg) |
| Rat | 37.5 - 66.9 |
| Mouse | 16 - 17.9 |
Source: Data compiled from multiple toxicological studies. It is important to note that this data is for Pyridostigmine Bromide, a related cholinesterase inhibitor, and should be used as a reference.[6][7]
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit Time (Charcoal Meal Assay) in Mice
This protocol is designed to assess the effect of this compound on gastrointestinal motility.
Materials:
-
This compound bromide
-
Vehicle (e.g., sterile water or saline)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum arabic)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound bromide or vehicle orally via gavage at the desired doses.
-
After a predetermined time (e.g., 30 minutes), administer the charcoal meal (0.3 mL per mouse) orally.
-
After a set period (e.g., 20-30 minutes), euthanize the mice by an approved method (e.g., cervical dislocation).
-
Immediately dissect the abdomen and carefully expose the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.[8][9][10][11][12]
Protocol 2: Assessment of Cardiovascular Parameters (Telemetry) in Rats
This protocol allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving rats.
Materials:
-
Implantable telemetry transmitters (for ECG and blood pressure)
-
Surgical tools for implantation
-
Data acquisition system
-
This compound bromide
-
Vehicle
Procedure:
-
Surgically implant telemetry transmitters into the rats according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
Record baseline cardiovascular data (heart rate, blood pressure, heart rate variability) for a sufficient period before drug administration.
-
Administer this compound bromide or vehicle at the desired doses.
-
Continuously record cardiovascular parameters for several hours post-administration.
-
Analyze the data to determine changes in heart rate (bradycardia), blood pressure, and heart rate variability as indicators of cholinergic effects.[13][14][15][16][17]
Protocol 3: Quantification of Muscle Fasciculations (Electromyography - EMG) in Rats
This protocol provides a method for the objective measurement of muscle fasciculations.
Materials:
-
EMG recording equipment (amplifier, electrodes)
-
Anesthesia
-
This compound bromide
-
Vehicle
Procedure:
-
Anesthetize the rat.
-
Insert fine-wire EMG electrodes into the muscle of interest (e.g., gastrocnemius).
-
Record baseline EMG activity.
-
Administer this compound bromide or vehicle systemically.
-
Record EMG activity continuously to detect and quantify the onset, frequency, and amplitude of muscle fasciculations.[18][19][20][21][22]
Signaling Pathways and Experimental Workflows
Mechanism of Action and Cholinergic Signaling
This compound's side effects stem from the hyperactivation of two main types of cholinergic receptors: muscarinic and nicotinic receptors.
Caption: this compound inhibits AChE, increasing ACh levels and overactivating cholinergic receptors.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor, a Gq-protein coupled receptor, is primarily responsible for many of the muscarinic side effects of this compound, such as smooth muscle contraction and glandular secretions.
Caption: Activation of the M3 receptor by ACh initiates a cascade leading to cellular responses.[23][24][25][26][27]
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Neuronal nAChRs are ligand-gated ion channels. Their activation by excess ACh contributes to side effects like tremors and fasciculations.
Caption: ACh binding to nAChRs causes ion influx, depolarization, and increased neuronal firing.[28][29][30][31][32]
Experimental Workflow for Investigating this compound Side Effects
Caption: A logical workflow for the systematic investigation of this compound-induced side effects.
References
- 1. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected cholinergic crisis caused by this compound bromide: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic Crisis Owing to this compound Bromide Complicated by Hyperosmolar Hyperglycemic State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subchronic oral toxicity of pyridostigmine bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by this compound bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. yhqs.vn [yhqs.vn]
- 8. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Subacute pyridostigmine exposure increases heart rate recovery and cardiac parasympathetic tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholinergic stimulation with pyridostigmine increases heart rate variability and baroreflex sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heart Rate Variability over the Lifespan and its Potential as a Peripheral Biomarker for Cognitive Decline in Long-Evans Rats [ecommons.cornell.edu]
- 16. ecommons.cornell.edu [ecommons.cornell.edu]
- 17. Follow Your Heart: Heart Rate Variability Reveals Sex Differences in Autonomic Regulation During Anxiety-Like Behavior and During Alcohol Drinking in Rats [scholarworks.indianapolis.iu.edu]
- 18. Stimulated single-fiber electromyography in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Remifentanil attenuates muscle fasciculations by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Muscle Activation Pattern and Calcineurin in Acetylcholinesterase Regulation in Rat Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electromyographic patterns of the rat hindlimb in response to muscle stretch after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The generation of nerve and muscle repetitive activity in the rat phrenic nerve-diaphragm preparation following inhibition of cholinesterase by ecothiopate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 24. atsjournals.org [atsjournals.org]
- 25. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Frontiers | Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction [frontiersin.org]
- 30. Neural Systems Governed by Nicotinic Acetylcholine Receptors: Emerging Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Distigmine-Induced Cholinergic Crisis in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate distigmine-induced cholinergic crisis in animal models. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound administration in animal models.
Issue 1: Unexpected severity of cholinergic crisis at a planned dosage.
-
Possible Cause: Animal strain, age, or underlying health conditions can affect sensitivity to this compound. Risk factors for cholinergic crisis include advanced age, low body weight, and impaired renal or liver function.[1] Constipation has also been identified as a potential risk factor.[1]
-
Troubleshooting Steps:
-
Immediate Action: If severe symptoms of cholinergic crisis appear (e.g., respiratory distress, seizures), immediately administer supportive care and consider the use of antagonists as outlined in the experimental protocols below.
-
Dose Adjustment: For future experiments, consider reducing the dose of this compound. A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental goals.
-
Animal Health Monitoring: Ensure all animals are in good health before the experiment. Monitor for any signs of illness or distress.
-
Issue 2: Ineffective reversal of cholinergic crisis with standard antidotes.
-
Possible Cause: The dosage or timing of antidote administration may be suboptimal. The efficacy of antidotes can be dependent on the specific cholinesterase inhibitor.[2]
-
Troubleshooting Steps:
-
Review Dosing and Timing: Ensure that the doses of atropine (B194438) and pralidoxime (B1201516) are appropriate for the animal species and the severity of the cholinergic crisis. Administer antidotes as soon as symptoms are observed.
-
Supportive Care: In addition to antidotes, provide supportive care such as mechanical ventilation if respiratory distress is present.[3]
-
Consider Combination Therapy: The combination of atropine and pralidoxime is often more effective than either agent alone.[4]
-
Issue 3: Difficulty in distinguishing between cholinergic crisis and other adverse effects.
-
Possible Cause: Some signs of cholinergic crisis, such as lethargy, can be non-specific.
-
Troubleshooting Steps:
-
Observe for Specific Cholinergic Signs: Look for a constellation of symptoms characteristic of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), miosis, bronchospasm, bradycardia, and muscle fasciculations.[3][5]
-
Cholinesterase Activity Measurement: If possible, measure red blood cell acetylcholinesterase (AChE) activity. A significant decrease in AChE activity is a strong indicator of cholinergic crisis.[6]
-
Diagnostic Test with Edrophonium (B1671111): In a controlled setting, a small dose of a short-acting cholinesterase inhibitor like edrophonium can be administered. An exacerbation of symptoms would suggest a cholinergic crisis. However, this should be done with extreme caution and with immediate access to supportive care.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a this compound-induced cholinergic crisis?
A1: A this compound-induced cholinergic crisis is a state of excessive stimulation of muscarinic and nicotinic acetylcholine (B1216132) receptors throughout the body.[1][3] this compound is a long-acting cholinesterase inhibitor, meaning it prevents the breakdown of the neurotransmitter acetylcholine (ACh).[7][8] This leads to an accumulation of ACh at the neuromuscular junction and other synapses, causing a wide range of symptoms.[1][3]
Q2: What are the typical signs and symptoms of a cholinergic crisis in animal models?
A2: The signs are often remembered by the mnemonic SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis.[5] Other critical signs include miosis (pinpoint pupils), bronchospasm, bronchorrhea (excessive respiratory secretions), bradycardia (slow heart rate), and muscle fasciculations, which can progress to flaccid paralysis and respiratory failure.[3][5] In rats, observable cholinergic behaviors include tremor, fasciculations, and lacrimation.[7]
Q3: What are the primary antidotes for a this compound-induced cholinergic crisis?
A3: The primary antidotes are atropine and pralidoxime (2-PAM).
-
Atropine: A muscarinic receptor antagonist that counteracts the effects of excessive acetylcholine at muscarinic receptors. It helps to alleviate symptoms like bradycardia, salivation, and bronchoconstriction.[3]
-
Pralidoxime (2-PAM): A cholinesterase reactivator that works by removing the organophosphate from the acetylcholinesterase enzyme, thereby restoring its function. It is most effective at nicotinic receptor sites, helping to reverse muscle weakness and paralysis.[9]
Q4: Are there established LD50 values for this compound in common animal models?
Quantitative Data Summary
Table 1: this compound Dosage and Effects in Animal Models
| Animal Model | Route of Administration | Dose | Observed Effects | Reference |
| Rat | Oral | Not specified | Time- and dose-dependent increase in acetylcholine levels in the medial prefrontal cortex; induction of tremor, fasciculation, and lacrimation. | [7] |
| Rat | Oral | Not specified | Delayed and sustained inhibition of blood acetylcholinesterase (AChE) activity. | [6] |
Table 2: Antidote Dosages for Cholinesterase Inhibitor Toxicity in Animal Models
| Animal Model | Antidote | Route of Administration | Dose | Context | Reference |
| Mouse | Atropine | Intramuscular (IM) | 11.2 mg/kg | Sarin (B92409) and VX poisoning | [2] |
| Mouse | Pralidoxime (2-PAM) | Intramuscular (IM) | 25 mg/kg | Sarin and VX poisoning | [2] |
| Guinea Pig | Atropine | Intramuscular (IM) | 32 mg/kg | Sarin and VX poisoning | [2] |
| Guinea Pig | Pralidoxime (2-PAM) | Intramuscular (IM) | 25 mg/kg | Sarin and VX poisoning | [2] |
| Rat | Atropine | Intraperitoneal (IP) | 10 mg/kg | Chlorpyrifos poisoning | [11] |
| Rat | Pralidoxime (2-PAM) | Intraperitoneal (IP) | 40 mg/kg | Chlorpyrifos poisoning | [11] |
| Mouse | Atropine Sulfate (B86663) | Oral Gavage | 4 mg/kg | Paraoxon poisoning | [4] |
| Mouse | Pralidoxime | Oral Gavage | 100 mg/kg | Paraoxon poisoning | [4] |
Experimental Protocols
Protocol 1: Induction of Cholinergic Crisis with this compound in Rats
-
Animal Model: Adult male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
This compound Administration:
-
Prepare a fresh solution of this compound bromide in sterile saline.
-
Administer this compound bromide via oral gavage or intraperitoneal injection.
-
Start with a low dose (e.g., 0.1 mg/kg) and observe for cholinergic signs. Gradually increase the dose in subsequent cohorts to establish a dose-response relationship for the desired level of cholinergic effects.
-
-
Monitoring:
-
Continuously observe animals for the onset and severity of cholinergic signs (tremor, fasciculations, lacrimation, salivation, etc.) for at least 4-6 hours post-administration.
-
Monitor vital signs, including heart rate and respiratory rate, if feasible.
-
Record the time to onset and duration of symptoms.
-
Protocol 2: Mitigation of this compound-Induced Cholinergic Crisis in Rats
-
Induction of Cholinergic Crisis: Follow Protocol 1 to induce a cholinergic crisis of a predetermined severity.
-
Antidote Administration:
-
At the first sign of moderate to severe cholinergic crisis, administer atropine sulfate (10 mg/kg, IP) to counteract muscarinic effects.
-
Immediately following atropine administration, administer pralidoxime (40 mg/kg, IP) to reactivate acetylcholinesterase.
-
-
Supportive Care:
-
If respiratory distress occurs, provide mechanical ventilation.
-
Maintain body temperature with a heating pad.
-
Administer fluids subcutaneously or intraperitoneally to prevent dehydration.
-
-
Post-Treatment Monitoring:
-
Continuously monitor the animal for at least 24 hours for the resolution of cholinergic signs and any adverse effects of the treatment.
-
Record the time to recovery and survival rates.
-
Visualizations
References
- 1. Unexpected cholinergic crisis caused by this compound bromide: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction by pyridostigmine pretreatment of the efficacy of atropine and 2-PAM treatment of sarin and VX poisoning in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic Crisis Owing to this compound Bromide Complicated by Hyperosmolar Hyperglycemic State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral treatment of organophosphate poisoning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of pralidoxime without atropine in rivastigmine (carbamate) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by this compound bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. yhqs.vn [yhqs.vn]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Adjusting Distigmine Dosage for Long-Term In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Distigmine dosage for long-term in vivo studies. The following information is intended to serve as a reference for troubleshooting common issues and answering frequently asked questions related to chronic administration of this long-acting cholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is its long duration of action a key consideration for long-term studies?
This compound is a reversible cholinesterase inhibitor.[1] It works by binding to and temporarily inactivating acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[1] This leads to an accumulation of ACh at cholinergic synapses, enhancing and prolonging its effects. A distinctive feature of this compound is its long-lasting action compared to other cholinesterase inhibitors.[2] This prolonged effect is a critical factor in designing long-term in vivo studies, as it necessitates less frequent administration but also requires careful monitoring for cumulative effects and potential toxicity.
Q2: What are the typical starting doses of this compound used in animal studies?
Published preclinical studies have used a range of doses depending on the animal model and the research question. For instance, in guinea pigs, intravenous doses of 0.01-0.1 mg/kg have been used to study its effects on bladder function.[3] In rats, studies have investigated the effects of this compound on central cholinergic systems.[4] It is crucial to perform a dose-ranging study to determine the optimal starting dose for your specific animal model and experimental goals.
Q3: What are the potential signs of toxicity or overdose to monitor for during long-term this compound administration?
Due to its mechanism of action, signs of toxicity are typically related to cholinergic overstimulation.[4] These can be categorized as muscarinic and nicotinic effects. It is important to note that a related long-acting cholinesterase inhibitor, Pyridostigmine (B86062), has shown dose-related toxic signs in rats including:
-
Muscarinic effects: Diarrhea, increased salivation, and staining around the eyes, nose, and anogenital region.[4]
-
Nicotinic effects: Muscle tremors and hypertonia.[4]
-
Other behavioral changes: Irritability, aggression, hyperactivity, or inactivity.[4]
In subchronic toxicity studies with Pyridostigmine in rats, doses of 15 mg/kg/day and greater resulted in tremors and significant inhibition of red blood cell acetylcholinesterase.[5] A no-observed-toxic-effect-level (NOTEL) was established at 5 mg/kg/day in this particular study.[5]
Q4: How often should the dose of this compound be adjusted during a long-term study?
Dose adjustments should be guided by regular and systematic monitoring of the animals for both therapeutic efficacy and signs of toxicity. A common approach in preclinical studies is to start with a dose-escalation phase to determine the maximum tolerated dose (MTD).[3] Once a maintenance dose is established, adjustments may be necessary if animals show signs of toxicity or if the desired therapeutic effect is not being achieved. For long-term studies, a "3+3" dose-escalation design is a classic approach to establish the MTD.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of baseline) | Reduced food and water intake due to gastrointestinal distress or systemic toxicity. In a 90-day study of Pyridostigmine in rats, doses of 60 and 90 mg/kg/day led to transient reductions in food and water consumption and corresponding weight loss.[4] | 1. Temporarily suspend dosing. 2. Provide supportive care (e.g., hydration, palatable food). 3. Once the animal recovers, consider restarting at a lower dose (e.g., 50% of the previous dose). 4. If weight loss persists, consider discontinuing the study for that animal. |
| Severe Diarrhea or Dehydration | Cholinergic overstimulation of the gastrointestinal tract.[4] | 1. Assess the severity. For mild cases, continue monitoring. 2. For moderate to severe cases, suspend dosing and provide supportive care. 3. Consider a dose reduction upon re-initiation of treatment. |
| Muscle Tremors or Fasciculations | Nicotinic receptor overstimulation in the neuromuscular junction.[4] | 1. Observe the frequency and severity of the tremors. 2. If tremors are persistent or severe, a dose reduction is warranted. 3. Ensure the animal can access food and water easily. |
| Lack of Efficacy at the Current Dose | Insufficient dose, development of tolerance, or issues with drug formulation/administration. | 1. Verify the accuracy of the dose preparation and administration technique. 2. If no signs of toxicity are present, a cautious dose escalation may be considered. 3. Monitor closely for any emerging signs of toxicity with the increased dose. |
Quantitative Data Summary
Table 1: Reported Doses of this compound and Related Cholinesterase Inhibitors in Animal Studies
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effects | Reference |
| This compound | Guinea Pig | 0.01 - 0.1 mg/kg | Intravenous | Increased bladder contraction pressure | [3] |
| This compound | Rat | Not specified | Not specified | Increased acetylcholine levels in the prefrontal cortex | [4] |
| Pyridostigmine | Rat | 1 - 90 mg/kg/day | Oral (in diet) | Dose-related cholinergic toxicity signs | [4] |
| Pyridostigmine | Rat | 5 - 60 mg/kg/day | Oral (gavage) | NOTEL at 5 mg/kg/day; tremors at ≥15 mg/kg/day | [5] |
Table 2: Dose Conversion Between Species (based on Body Surface Area)
To estimate an approximate starting dose in a different species, the following conversion factors can be used. It is important to note that these are estimations and should be confirmed with a dose-ranging study.
| From | To: Mouse (20g) | To: Rat (150g) | To: Rabbit (1.8kg) | To: Dog (10kg) |
| Human (60kg) | Multiply by 12.3 | Multiply by 6.2 | Multiply by 3.1 | Multiply by 1.8 |
| Rat (150g) | Multiply by 2 | - | Divide by 2 | Divide by 3.4 |
Data adapted from Nair and Jacob, 2016.[7]
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select the appropriate species and strain for the research question.
-
Group Allocation: Assign animals to several dose groups and a vehicle control group (n=3-5 per group).
-
Dose Selection: Based on available literature, select a starting dose and a geometric progression for dose escalation (e.g., 2x or 3x increments).
-
Administration: Administer this compound via the intended route for the long-term study.
-
Observation: Monitor animals closely for the first few hours post-dosing and then daily for signs of toxicity (see Troubleshooting Guide). Record body weight daily.
-
Dose Escalation: If no severe toxicity is observed after a set observation period (e.g., 7 days), proceed to the next higher dose in a new cohort of animals.
-
MTD Definition: The MTD is the highest dose that does not cause unacceptable side effects or mortality. This dose can then be used as the high dose in the long-term study.
Protocol 2: Long-Term Monitoring for Cholinergic Side Effects
-
Daily Observations: Conduct daily cage-side observations to assess the general health and well-being of the animals. Look for changes in posture, activity level, and grooming habits.
-
Weekly Body Weight: Record the body weight of each animal at least once a week.
-
Clinical Scoring: Implement a clinical scoring system to quantify signs of cholinergic toxicity. This can include scoring the severity of diarrhea, salivation, and tremors on a scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
-
Functional Assessments: Depending on the study's objectives, consider including functional assessments such as grip strength or locomotor activity tests to detect subtle neuromuscular effects.
-
Intervention Points: Establish clear criteria for dose reduction or temporary cessation of treatment based on the clinical scores and body weight changes. For example, a cumulative clinical score above a certain threshold or a body weight loss exceeding 15% could trigger a dose adjustment.[8]
Visualizations
Caption: Mechanism of action of this compound and its downstream signaling.
Caption: Workflow for adjusting this compound dosage in long-term in vivo studies.
Caption: Logical flow for troubleshooting adverse events during this compound administration.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Review of Phase I Protocols With Novel Dose-Escalation Designs: How Much Information Is Needed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Subchronic oral toxicity of pyridostigmine bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
Technical Support Center: Overcoming Distigmine Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with Distigmine in aqueous solutions. Understanding and mitigating the inherent instability of this compound is critical for obtaining accurate and reproducible experimental results.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency in Solution | High pH: this compound is susceptible to alkaline hydrolysis, leading to the degradation product 3-hydroxy-N,N,N',N'-tetramethyl-1,6-hexanediaminium bis(1-methylpyridinium) (THMP).[1] | - Adjust the pH of your aqueous solution to a slightly acidic to neutral range (ideally pH 4-6). - Use a suitable buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer) to maintain the optimal pH. |
| Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.[1] | - Prepare and store this compound solutions at refrigerated temperatures (2-8°C). - For long-term storage, consider freezing aliquots at -20°C or below. Note that freeze-thaw cycles should be minimized. | |
| Photodegradation: Exposure to ultraviolet (UV) or even ambient light can contribute to the degradation of cholinesterase inhibitors. | - Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to light during experimental procedures. | |
| Inconsistent Experimental Results | Inconsistent pH of Solutions: Variations in the pH of your experimental buffers can lead to different rates of this compound degradation, affecting its effective concentration. | - Always use a calibrated pH meter to verify the pH of your buffers and final this compound solutions. - Prepare fresh buffers regularly and store them properly. |
| Oxidative Degradation: Although less documented for this compound specifically, oxidative stress can be a degradation pathway for many pharmaceutical compounds. | - Consider degassing your solvents or using buffers prepared with water for injection (WFI). - For sensitive applications, the addition of a small amount of an antioxidant like ascorbic acid could be tested, though its compatibility and effectiveness with this compound need to be experimentally verified. | |
| Appearance of Unknown Peaks in Analytical Chromatography | Formation of Degradation Products: Under various stress conditions (acidic, basic, oxidative, photolytic, thermal), this compound can degrade into multiple products. | - Utilize a stability-indicating analytical method, such as the HPLC method described in the experimental protocols section, to separate and identify degradation products. - Perform forced degradation studies to intentionally generate degradation products and confirm the specificity of your analytical method. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the stability of this compound in aqueous solutions.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The most well-documented degradation pathway is hydrolysis, particularly under alkaline conditions, which cleaves the carbamate (B1207046) ester bonds.[1]
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound across a wide pH range is limited, related cholinesterase inhibitors like Neostigmine (B1678181) show maximum stability in slightly acidic conditions, around pH 5.[2] It is recommended to maintain this compound solutions in a pH range of 4 to 6 to minimize hydrolysis.
Q3: How should I prepare and store my stock solutions of this compound bromide?
A3: For short-term use (up to one week), prepare the solution in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0) and store at 2-8°C, protected from light. For long-term storage, it is advisable to prepare concentrated stock solutions in a non-aqueous solvent like DMSO and store them in aliquots at -20°C or -80°C. These can then be diluted into your aqueous experimental buffer immediately before use.
Q4: Can I use a phosphate (B84403) buffer to prepare my this compound solutions?
A4: While phosphate buffers are common, their impact on this compound stability compared to other buffers like citrate or acetate has not been extensively reported. It is recommended to perform a preliminary stability study comparing your chosen buffers if your experiments are long-term or highly sensitive to the active concentration of this compound.
Q5: Are there any visual indicators of this compound degradation?
A5: Significant degradation may not always result in a visible change like color or precipitation. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity and concentration of your this compound solutions, especially after storage or before critical experiments.
Quantitative Data on this compound Degradation
The following table summarizes the pseudo-first-order hydrolysis rate constants (k) for a 1.0 mM this compound bromide solution in a Britton-Robinson buffer at different pH values and temperatures.
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 10 | 25 | 5.5 x 10⁻⁵ | 3.5 |
| 10 | 35 | 1.2 x 10⁻⁴ | 1.6 |
| 10 | 45 | 2.5 x 10⁻⁴ | 0.8 |
| 11 | 25 | 4.8 x 10⁻⁴ | 0.4 |
| 11 | 35 | 9.8 x 10⁻⁴ | 0.2 |
| 11 | 45 | 1.9 x 10⁻³ | 0.1 |
Data extrapolated from the study on the hydrolysis kinetics of this compound bromide.[1]
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Bromide Stock Solution
-
Buffer Preparation: Prepare a 0.1 M acetate buffer by dissolving the appropriate amounts of sodium acetate and acetic acid in water for injection (WFI) to achieve a final pH of 5.0. Filter the buffer through a 0.22 µm filter.
-
This compound Dissolution: Accurately weigh the required amount of this compound bromide powder.
-
Solution Preparation: Dissolve the this compound bromide in the 0.1 M acetate buffer (pH 5.0) to achieve the desired final concentration.
-
Storage: Store the solution in an amber vial at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Product (THMP)
This method can be used to assess the stability of your this compound solutions.
-
Column: C18 Zorbax™ analytical column
-
Mobile Phase: Aqueous 0.01 M sodium-1-heptane sulfonate (adjusted to pH 3.0 with dilute phosphoric acid) : acetonitrile (B52724) (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Expected Retention Times:
-
THMP: ~1.91 min
-
This compound: ~4.45 min
-
This method is based on a published analytical procedure.
Protocol 3: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound bromide at 105°C for 48 hours. Separately, reflux a this compound solution at 80°C for 24 hours.
-
Photodegradation: Expose a this compound solution to UV light (254 nm) and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like the HPLC method described above, coupled with a mass spectrometer (LC-MS) for the identification of degradation products.
Visualizations
References
Validation & Comparative
A Comparative Guide to Distigmine and Pyridostigmine in Neurogenic Bladder Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of distigmine and pyridostigmine (B86062), two cholinesterase inhibitors investigated for the management of neurogenic detrusor underactivity, a condition characterized by impaired bladder emptying. This document synthesizes available preclinical and clinical data to facilitate informed decisions in research and development.
Executive Summary
Both this compound and pyridostigmine are reversible acetylcholinesterase inhibitors that enhance cholinergic transmission at the neuromuscular junction and in the autonomic nervous system. By increasing the concentration of acetylcholine (B1216132) in the synaptic cleft of the detrusor muscle, these agents aim to improve bladder contractility and voiding efficiency. The primary distinction lies in their pharmacokinetic profiles, with this compound exhibiting a significantly longer duration of action. While both have shown promise in improving urodynamic parameters, a lack of head-to-head clinical trials necessitates a careful comparison of data from individual studies.
Mechanism of Action: Enhancing Cholinergic Signaling
This compound and pyridostigmine share a common mechanism of action. They inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, thereby potentiating its effect on muscarinic receptors in the detrusor muscle of the bladder. The primary receptor subtype involved in detrusor contraction is the M3 muscarinic receptor.[1] The binding of ACh to M3 receptors initiates a signaling cascade that results in smooth muscle contraction and bladder emptying.[2][3]
Comparative Efficacy: Urodynamic Outcomes
Direct comparative clinical trials between this compound and pyridostigmine in neurogenic bladder are limited. The following tables summarize findings from separate studies. It is crucial to consider the differences in study populations and methodologies when interpreting these data.
Table 1: Urodynamic Outcomes with this compound Bromide
| Study | Patient Population | Dosage | Key Urodynamic Changes |
| Tanaka et al. (2001)[4] | 14 men with poor voiding after transurethral resection of the prostate | 15 mg daily for 4 weeks | - Maximum flow rate (Qmax): Significant increase (mean > 12 mL/s) - Maximum Watts factor: Significant increase |
| Clinical Study (General)[5] | Patients with underactive detrusor | 5 mg three times daily for 4 weeks | - Residual volume: Statistically significant reduction - Percent residual volume: Statistically significant reduction - Qmax: Increased (not statistically significant) - Detrusor pressure at Qmax: Increased (not statistically significant) |
Table 2: Urodynamic Outcomes with Pyridostigmine
| Study | Patient Population | Dosage | Key Urodynamic Changes |
| El-Sheemy et al. (2025)[6] | 66 men with underactive bladder post-TURP | 120 mg daily for 3 months | - Post-void residual (PVR): Significant decrease (p=0.002) - Qmax: Significant increase (p<0.001) - Bladder contractility index (BCI): Significant increase (p=0.001) |
| Gani et al. (2020)[7] | 60 patients with weak detrusor contractility | 60 mg three times daily for 2 weeks | - PVR: Significant decrease (mean 290.23 mL to 81.1 mL, p<0.000001) - Bladder volume: Significant decrease (mean 349.93 mL to 302.48 mL, p<0.003) |
Pharmacokinetic Profiles
A key differentiator between the two agents is their pharmacokinetic profile, which influences dosing frequency and the potential for accumulation.
Table 3: Comparative Pharmacokinetics
| Parameter | This compound | Pyridostigmine |
| Duration of Action | Long-acting | Shorter-acting |
| Elimination Half-life | Not well-defined in humans, but effects are long-lasting | ~1.5 - 1.8 hours[8] |
| Bioavailability | Not well-documented | Low and variable (7.6% ± 2.4%)[8] |
Side Effect Profiles
The adverse effects of both drugs are primarily related to their cholinergic activity.
Table 4: Reported Side Effects
| Side Effect Category | This compound | Pyridostigmine |
| Gastrointestinal | Diarrhea, abdominal cramps, nausea, increased salivation | Diarrhea, abdominal cramps, nausea, vomiting, increased salivation[6] |
| Cardiovascular | Bradycardia | Bradycardia |
| Musculoskeletal | Muscle cramps, fasciculations, weakness | Muscle cramps, fasciculations, weakness |
| Ocular | Miosis (pupil constriction) | Miosis |
| Other | Increased sweating | Increased sweating, urinary urgency |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols employed in the assessment of these drugs for neurogenic bladder.
Urodynamic Study Protocol
A standard urodynamic study to assess the efficacy of this compound or pyridostigmine in neurogenic bladder typically involves the following steps:
Key Parameters Measured:
-
Pre- and Post-void Residual (PVR) Volume: Measured by ultrasound or catheterization.
-
Maximum Flow Rate (Qmax): The peak urinary flow rate during voiding.
-
Detrusor Pressure at Maximum Flow (Pdet@Qmax): The pressure exerted by the bladder wall at the point of maximum flow.
-
Maximum Cystometric Capacity: The volume at which the patient feels a strong urge to void.
-
Bladder Compliance: The change in bladder volume for a given change in detrusor pressure.
Conclusion for the Research Community
Future research should prioritize direct, head-to-head, randomized controlled trials comparing the efficacy and safety of this compound and pyridostigmine in well-defined neurogenic bladder populations. Such studies should employ standardized urodynamic protocols and patient-reported outcome measures to provide robust data for clinical decision-making and further drug development. Additionally, further investigation into the pharmacokinetic and pharmacodynamic relationship of these drugs specifically in the context of neurogenic bladder is warranted to optimize dosing strategies and minimize adverse events.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Symptomatic and urodynamic improvement by oral this compound bromide in poor voiders after transurethral resection of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle [jstage.jst.go.jp]
- 6. The efficacy of pyridostigmine therapy after transurethral resection of prostate in cases with underactive urinary bladder: prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and oral bioavailability of pyridostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Distigmine and Neostigmine for Muscle Fatigue Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Distigmine and Neostigmine (B1678181), two acetylcholinesterase inhibitors, in the context of their efficacy in managing muscle fatigue, particularly in conditions such as myasthenia gravis. While both drugs share a common mechanism, their distinct pharmacological profiles may influence their suitability for different research and clinical scenarios. This document summarizes available data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Enhancing Neuromuscular Transmission
Both this compound and Neostigmine are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction.[1][2] By inhibiting AChE, these drugs increase the concentration and prolong the residence time of ACh in the synaptic cleft.[1][2] This leads to enhanced activation of nicotinic ACh receptors on the muscle fiber, thereby improving neuromuscular transmission and increasing muscle strength.[1][2]
This compound is recognized for its prolonged duration of action compared to other cholinesterase inhibitors.[3][4][5] Neostigmine, while also a reversible inhibitor, generally has a shorter duration of action.[1][6]
Comparative Pharmacological Data
Direct head-to-head clinical trials comparing the efficacy of this compound and Neostigmine on muscle fatigue are notably scarce in published literature. The comparison must, therefore, be substantially based on their distinct pharmacokinetic and pharmacodynamic profiles. This compound's hallmark is its long-lasting effect, which may offer advantages for sustained symptom control.[4][5][7]
| Parameter | This compound | Neostigmine |
| Mechanism of Action | Reversible Cholinesterase Inhibitor | Reversible Cholinesterase Inhibitor[1] |
| Onset of Action | Slower | Rapid (IV: < 1 min; IM: < 15 min)[8] |
| Peak Effect | N/A | IV: 7-10 minutes[6] |
| Duration of Action | Long-lasting (effects can persist for over 12 hours)[3][7] | Short (up to 4 hours)[1][6] |
| Elimination Half-life | ~0.7 hours (plasma), but pharmacodynamic effect is much longer[7] | 50-90 minutes[1][6] |
| Administration Routes | Oral[4] | Oral, Intravenous, Intramuscular, Subcutaneous[1][6] |
| Key Feature | Sustained, long-lasting action[4][5] | Rapid onset, shorter duration, useful for acute settings[8][9] |
Experimental Protocols
To rigorously compare the efficacy of this compound and Neostigmine on muscle fatigue, a well-defined experimental protocol is essential. Below is a representative methodology for a randomized, double-blind, crossover clinical trial.
1. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with generalized myasthenia gravis (MG), stable on their current medication regimen for at least one year. Participants should exhibit measurable muscle fatigue.
-
Exclusion Criteria: Patients with other neuromuscular disorders, unstable illnesses (e.g., kidney failure, uncontrolled hypertension), or contraindications to cholinesterase inhibitors.[10]
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design.
-
Participants would undergo three treatment periods: this compound, Neostigmine, and Placebo.
-
A washout period would be required between each treatment phase to minimize carryover effects.
3. Intervention:
-
This compound Arm: Administration of oral this compound at a clinically appropriate dose.
-
Neostigmine Arm: Administration of oral or parenteral Neostigmine, with dosing frequency adjusted to its shorter half-life to maintain therapeutic levels.
-
Placebo Arm: Administration of an identical-appearing inert substance.
4. Outcome Measures:
-
Primary Outcome: Change in a quantitative muscle fatigue score. This could be assessed by measuring the decline in peak torque during a sustained submaximal isometric contraction of a specific muscle group (e.g., biceps brachii).[11]
-
Secondary Outcomes:
-
Electromyography (EMG): Measurement of compound muscle action potential (CMAP) decrement during repetitive nerve stimulation (3 Hz).[12][13]
-
Clinical Scores: Quantitative Myasthenia Gravis (QMG) score and MG-Activities of Daily Living (MG-ADL) profile to assess clinical severity and functional impact.[11]
-
Patient-Reported Outcomes: Fatigue severity scales to capture the subjective experience of fatigue.
-
Pharmacokinetic Analysis: Blood sampling to correlate drug plasma concentrations with clinical effects.[14]
-
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA for repeated measures) to compare the changes in outcome measures across the three treatment arms.
-
Correlation analysis to investigate the relationship between drug concentration and anti-fatigue effect.
Conclusion
Both this compound and Neostigmine are effective cholinesterase inhibitors that can improve muscle strength. The primary distinction lies in their pharmacokinetic profiles: this compound offers a long-lasting, sustained effect, while Neostigmine provides a rapid but shorter-acting response. The choice between them in a research or clinical context would depend on the desired therapeutic goal. For managing chronic, stable muscle fatigue, the sustained action of this compound may provide more consistent symptom control with less frequent dosing. Conversely, Neostigmine's rapid onset is advantageous for diagnostic purposes or for managing acute exacerbations of muscle weakness.
Crucially, there is a clear gap in the scientific literature regarding direct, quantitative comparisons of these two agents for muscle fatigue. The experimental protocol outlined above provides a framework for future studies that could definitively establish their comparative efficacy and guide more precise therapeutic applications.
References
- 1. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]
- 3. The Long-Lasting Enhancing Effect of this compound on Acetylcholine-Induced Contraction of Guinea Pig Detrusor Smooth Muscle Correlates with Its Anticholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of the Long-lasting Potentiating Effect of this compound on Urinary Bladder Motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustainable Effects of this compound Bromide on Urinary Bladder Contractile Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neostigmine - Wikipedia [en.wikipedia.org]
- 7. This compound Bromide Produces Sustained Potentiation of Guinea-Pig Urinary Bladder Motility by Inhibiting Cholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intranasal versus intravenous neostigmine in myasthenia gravis: assessment by computer analysis of saccadic eye movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of intranasal administration of neostigmine in myasthenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrical Muscle Stimulation Exercise for Myasthenia Gravis · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myasthenia Gravis: Diagnostic Tests [neuromuscular.wustl.edu]
- 14. Clinical pharmacology of pyridostigmine and neostigmine in patients with myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Distigmine's Effect on Acetylcholinesterase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Distigmine's performance as an acetylcholinesterase inhibitor against other common alternatives. The information presented herein is supported by experimental data to assist researchers in validating its efficacy and understanding its mechanism of action in acetylcholinesterase (AChE) activity assays.
Executive Summary
Quantitative Performance Comparison
The defining characteristic of this compound is its remarkably slow dissociation from acetylcholinesterase. This is quantified by its dissociation rate constant (kdiss) and dissociation half-life (t1/2). The following table summarizes the kinetic parameters of this compound in comparison to other AChE inhibitors, as determined in a study using recombinant human acetylcholinesterase (rhAChE).
| Inhibitor | Dissociation Rate Constant (kdiss) (h-1) | Dissociation Half-life (t1/2) (h) |
| This compound | 0.012 ± 0.001 | 57.8 |
| Pyridostigmine | 0.51 ± 0.05 | 1.36 |
| Neostigmine | 0.66 ± 0.03 | 1.05 |
| Ambenonium | 1.41 ± 0.08 | 0.49 |
Data sourced from a study on recombinant human acetylcholinesterase.
The significantly lower kdiss and longer t1/2 of this compound highlight its prolonged duration of action, being 40-120 times slower to dissociate from AChE compared to the other inhibitors tested.
Experimental Protocols
The validation of this compound's effect on acetylcholinesterase activity is typically performed using the Ellman's method. This colorimetric assay is a widely accepted standard for measuring AChE activity.
Acetylcholinesterase Activity Assay using Ellman's Method
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, a substrate analog of acetylcholine (B1216132), is hydrolyzed by AChE to produce thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically by measuring the absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.
Materials:
-
Recombinant human acetylcholinesterase (rhAChE)
-
This compound and other AChE inhibitors (pyridostigmine, neostigmine, ambenonium)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of rhAChE in phosphate buffer.
-
Prepare stock solutions of this compound and other inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare a fresh solution of ATCI (substrate) in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer, DTNB, and ATCI.
-
Control (100% Activity): Phosphate buffer, rhAChE solution, DTNB, and the solvent used for the inhibitors.
-
Inhibitor Wells: Phosphate buffer, rhAChE solution, DTNB, and varying concentrations of the inhibitor (this compound or alternatives).
-
-
Pre-incubation:
-
Add the buffer, rhAChE, and inhibitor/solvent to the respective wells.
-
Mix gently and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
If determining potency, plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Mandatory Visualization
Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental workflow for validating this compound's effect.
References
Distigmine's Interaction with Neurotransmitter Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distigmine is a long-acting reversible cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and underactive bladder. Its therapeutic effects are attributed to the potentiation of cholinergic neurotransmission. However, understanding the broader pharmacological profile of a drug candidate, including its potential for cross-reactivity with other neurotransmitter systems, is crucial for predicting its full spectrum of effects and potential side effects. This guide provides a comparative analysis of this compound's interaction with the cholinergic system and discusses the current landscape of knowledge regarding its cross-reactivity with adrenergic, dopaminergic, serotonergic, and histaminergic systems.
While extensive data exists for this compound's effects on the cholinergic system, direct, publicly available experimental data on its binding affinity and functional activity at other neurotransmitter receptors is limited. This guide, therefore, summarizes the known pharmacology of this compound and presents the standard experimental protocols used to assess such cross-reactivity, providing a framework for future research and a comparative context with other cholinesterase inhibitors.
Primary Mechanism of Action: The Cholinergic System
This compound exerts its primary effect by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By inhibiting AChE, this compound increases the concentration and prolongs the duration of action of ACh in the synaptic cleft.[1] This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors, which are crucial for muscle contraction and parasympathetic nervous system functions.[1] this compound is also known to inhibit butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.[2]
The prolonged action of this compound compared to other cholinesterase inhibitors like pyridostigmine (B86062) and neostigmine (B1678181) is a key clinical feature.[3] However, this long duration of action also carries a higher risk of cholinergic crisis due to drug accumulation.[3]
Comparative Data of Cholinesterase Inhibitors
The following table summarizes the known inhibitory activity of this compound and provides a comparison with other commonly used cholinesterase inhibitors.
| Drug | Target Enzyme(s) | IC₅₀ (AChE) | IC₅₀ (BuChE) | Duration of Action |
| This compound | AChE, BuChE | Data not readily available | Data not readily available | Long |
| Pyridostigmine | AChE | ~0.1 µM | ~5 µM | Intermediate |
| Neostigmine | AChE, BuChE | ~0.02 µM | ~0.02 µM | Short |
Note: IC₅₀ values can vary depending on the experimental conditions.
Cross-Reactivity with Other Neurotransmitter Systems
A comprehensive evaluation of a drug's selectivity involves screening it against a panel of receptors from different neurotransmitter systems. Based on available literature, there is a notable lack of direct evidence detailing this compound's binding affinities or functional effects on adrenergic, dopaminergic, serotonergic, or histaminergic receptors. The known drug interactions of this compound offer some indirect insights. For instance, the effects of this compound can be antagonized by drugs with anticholinergic properties, such as certain antihistamines and tricyclic antidepressants.[4] This suggests that the primary interaction is within the cholinergic system, and the antagonism is due to the blockade of acetylcholine receptors rather than a direct interaction of this compound with histaminergic or serotonergic receptors.
The following sections describe the key receptors within each major neurotransmitter system and the standard experimental protocols used to assess drug interactions.
Adrenergic System
The adrenergic system, which utilizes norepinephrine (B1679862) and epinephrine (B1671497) as neurotransmitters, plays a vital role in regulating physiological processes such as heart rate, blood pressure, and airway resistance. Key receptors include α₁, α₂, β₁, β₂, and β₃ subtypes.
Dopaminergic System
The dopaminergic system is crucial for motor control, motivation, reward, and cognition. The main dopamine (B1211576) receptor subtypes are D₁, D₂, D₃, D₄, and D₅.
Serotonergic System
The serotonergic system, with serotonin (B10506) (5-HT) as its primary neurotransmitter, is involved in regulating mood, sleep, appetite, and cognition. It has a diverse family of receptors, including 5-HT₁ to 5-HT₇ subtypes, many with further subdivisions.
Histaminergic System
The histaminergic system modulates arousal, attention, and allergic responses through histamine (B1213489) and its receptors: H₁, H₂, H₃, and H₄.
Experimental Protocols for Assessing Cross-Reactivity
To determine the selectivity profile of a compound like this compound, a series of in vitro assays are typically performed.
Receptor Binding Assays
These assays measure the affinity of a drug for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.
-
Protocol Outline:
-
Preparation of Receptor Source: Use of cell lines stably expressing the human recombinant receptor of interest (e.g., α₁-adrenergic, D₂-dopaminergic, 5-HT₂ₐ-serotonergic, or H₁-histaminergic receptors).
-
Radioligand Binding: Incubate the cell membranes with a specific concentration of a suitable radioligand (e.g., [³H]Prazosin for α₁-adrenergic receptors, [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors, [³H]Pyrilamine for H₁ receptors).
-
Competition: Add increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Functional Assays
These assays determine whether a drug that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
-
Principle: Measure the downstream cellular response following receptor activation or blockade. The specific response measured depends on the signaling pathway of the receptor.
-
Common Second Messenger Assays:
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (e.g., β-adrenergic, D₁, D₅, and H₂ receptors which typically increase cAMP; α₂-adrenergic, D₂, D₃, D₄, and H₃ receptors which typically decrease cAMP).
-
Calcium Flux Assays: For GPCRs that couple to Gq, leading to an increase in intracellular calcium (e.g., α₁-adrenergic, 5-HT₂ receptors).
-
-
Protocol Outline (cAMP Assay):
-
Cell Culture: Use cells expressing the receptor of interest.
-
Incubation: Treat cells with the test compound at various concentrations.
-
Stimulation (for antagonists): Add a known agonist for the receptor.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using methods like ELISA or fluorescence-based assays.
-
Data Analysis: Plot the response against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways for the neurotransmitter systems discussed.
Experimental Workflow
Conclusion
This compound is a potent and long-acting cholinesterase inhibitor with well-established effects on the cholinergic system. While its clinical efficacy is clear, a comprehensive understanding of its potential for cross-reactivity with other major neurotransmitter systems, such as the adrenergic, dopaminergic, serotonergic, and histaminergic systems, is not well-documented in publicly available literature. The provided experimental protocols for receptor binding and functional assays outline the standard methodologies to elucidate a drug's selectivity profile. Further research employing these techniques would be invaluable for a more complete characterization of this compound's pharmacological actions and for the development of future therapeutic agents with improved selectivity.
References
Distigmine vs. Ambenonium: A Comparative Analysis of In Vitro Cholinesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the potency of two prominent cholinesterase inhibitors: distigmine and ambenonium (B1664838). This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development projects.
Summary of In Vitro Potency
This compound and ambenonium are both potent inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, thereby enhancing cholinergic signaling. While both compounds are effective, they exhibit distinct profiles in terms of their potency against acetylcholinesterase and butyrylcholinesterase (BChE), as well as their duration of action.
A direct comparative study on recombinant human acetylcholinesterase (rhAChE) demonstrated that ambenonium has a higher potency than this compound. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), were 8.32 for ambenonium and 6.68 for this compound[1]. This indicates that a lower concentration of ambenonium is required to achieve 50% inhibition of AChE activity compared to this compound.
Further studies have reported an IC50 value for ambenonium against human AChE as low as 0.698 nM, while its inhibitory activity against human BChE is significantly lower, with a reported IC50 of 8.20 µM. This highlights ambenonium's selectivity for AChE. In contrast, this compound has been described as an equipotent inhibitor of both AChE and BChE activities[2]. Although a specific IC50 value for this compound against BChE from the reviewed literature is not available, its equipotency suggests a broader spectrum of cholinesterase inhibition compared to the highly AChE-selective ambenonium.
The duration of action also differs significantly between the two inhibitors. This compound is characterized by its long-lasting inhibitory effects. This is attributed to a very slow dissociation from the enzyme, with a calculated dissociation half-life (t1/2) of 57.8 hours for rhAChE[1]. Conversely, ambenonium is a rapidly reversible inhibitor, with a much shorter dissociation half-life of 0.49 hours[1].
Quantitative Comparison of In Vitro Potency
The following table summarizes the key in vitro potency parameters for this compound and ambenonium based on available experimental data.
| Parameter | This compound | Ambenonium | Enzyme Source |
| pIC50 | 6.68 ± 0.03[1] | 8.32 ± 0.03[1] | Recombinant Human Acetylcholinesterase (rhAChE) |
| IC50 | ~209 nM (calculated from pIC50) | ~4.79 nM (calculated from pIC50) | Recombinant Human Acetylcholinesterase (rhAChE) |
| IC50 | - | 0.698 nM | Human Acetylcholinesterase (AChE) |
| IC50 | Equipotent with AChE inhibition[2] | 8.20 µM | Human Butyrylcholinesterase (BChE) |
| Ki | - | 0.12 nM | Human Erythrocyte Acetylcholinesterase |
| Dissociation Half-life (t1/2) | 57.8 hours[1] | 0.49 hours[1] | Recombinant Human Acetylcholinesterase (rhAChE) |
Experimental Protocols
The in vitro potency of cholinesterase inhibitors is commonly determined using the Ellman's method. This colorimetric assay measures the activity of AChE or BChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate, typically acetylthiocholine (B1193921) or butyrylthiocholine (B1199683).
Principle of the Assay: The enzyme hydrolyzes the thiocholine ester substrate, releasing thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Typical Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method):
-
Reagent Preparation:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE (e.g., 75 mM in water).
-
Enzyme solution: Purified recombinant human AChE or BChE, or enzyme from other sources (e.g., human erythrocytes), diluted in buffer to a suitable working concentration.
-
Inhibitor solutions: Serial dilutions of this compound or ambenonium in an appropriate solvent (e.g., DMSO, followed by dilution in buffer).
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add a specific volume of phosphate buffer.
-
Add a small volume of the inhibitor solution at various concentrations (or solvent for control wells).
-
Add the enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining cholinesterase inhibition.
Caption: Mechanism of reversible cholinesterase inhibition.
References
A Comparative Guide to the Pharmacodynamics of Long-Acting Anticholinesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of three prominent long-acting anticholinesterase inhibitors: Donepezil (B133215), Rivastigmine (B141), and Galantamine. These agents are central to the symptomatic treatment of Alzheimer's disease, and a thorough understanding of their comparative pharmacodynamics is crucial for ongoing research and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Mechanism of Action
Donepezil, Rivastigmine, and Galantamine exert their primary therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). By impeding AChE, these drugs increase the concentration and prolong the action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] While all three are potent AChE inhibitors, they exhibit distinct profiles in terms of their selectivity for a related enzyme, butyrylcholinesterase (BChE), and their mechanism and duration of enzyme inhibition.
Donepezil is a highly selective and reversible inhibitor of AChE.[3] Rivastigmine, on the other hand, is a "pseudo-irreversible" inhibitor of both AChE and BChE, meaning it dissociates from the enzymes at a very slow rate, leading to a prolonged duration of action.[4][5][6] Galantamine is a reversible, competitive inhibitor of AChE and also modulates nicotinic acetylcholine receptors, which may contribute to its clinical effects.[7]
Quantitative Performance Comparison
The following tables summarize key pharmacodynamic and pharmacokinetic parameters for Donepezil, Rivastigmine, and Galantamine, providing a basis for their comparative evaluation.
Table 1: Comparative Inhibitory Potency (IC50) of Long-Acting Anticholinesterases
| Inhibitor | IC50 (AChE) | IC50 (BChE) | Selectivity (BuChE/AChE) |
| Donepezil | 2.6 nM | 3,300 nM | ~1250 |
| Rivastigmine | 4.8 µM | 0.03 µM | ~0.006 |
| Galantamine | 0.39 µM | 5.3 µM | ~13.6 |
Note: IC50 values can vary depending on the experimental conditions.[8]
Table 2: Comparative Pharmacokinetics and Duration of Action
| Drug | Plasma Half-life (t½) | Duration of AChE Inhibition |
| Donepezil | ~70 hours[3][9] | Measurable inhibition persists for up to 72 hours[10] |
| Rivastigmine | ~1.5 hours[8] | Up to 10 hours[5][6] |
| Galantamine | ~7 hours[11][12] | Reversible inhibition, duration related to plasma concentration |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used in vitro method to determine the inhibitory potential of compounds against acetylcholinesterase.[13][14]
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8][15]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitors, ATCI, and DTNB in appropriate solvents and buffers.
-
Assay Reaction:
-
In a 96-well plate, add phosphate buffer.
-
Add the test inhibitor at various concentrations.
-
Add the AChE enzyme solution and incubate.
-
Initiate the reaction by adding the ATCI substrate and DTNB.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
In Vivo Microdialysis for Acetylcholine Measurement
This in vivo technique allows for the sampling and measurement of extracellular acetylcholine levels in specific brain regions of living animals, providing insights into the pharmacodynamic effects of anticholinesterases.
Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into a specific brain region (e.g., hippocampus or cortex). The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid - aCSF). Neurotransmitters, including acetylcholine, diffuse across the membrane into the perfusate, which is then collected and analyzed.
Materials:
-
Microdialysis probes
-
Guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test inhibitors (Donepezil, Rivastigmine, Galantamine)
-
Anesthesia and surgical equipment for stereotaxic implantation
-
Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Using a stereotaxic apparatus, surgically implant a guide cannula directed at the target brain region.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, slow flow rate.
-
Collect baseline dialysate samples to establish basal acetylcholine levels.
-
Administer the test inhibitor (e.g., via intraperitoneal injection or added to the perfusate).
-
Continue collecting dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples to quantify acetylcholine concentrations using a sensitive analytical method like HPLC-ECD.
-
-
Data Analysis:
-
Express the acetylcholine concentrations as a percentage of the baseline levels.
-
Plot the change in acetylcholine levels over time to visualize the onset, magnitude, and duration of the pharmacodynamic effect of the inhibitor.
-
Visualizations
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the key components and processes within a cholinergic synapse, the primary site of action for long-acting anticholinesterases.
Caption: Cholinergic synapse signaling pathway.
Experimental Workflow for AChE Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of an anticholinesterase inhibitor using the Ellman's method.
Caption: Workflow for AChE inhibition assay.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of Distigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Distigmine, a long-acting cholinesterase inhibitor. As evidence suggests this compound is primarily excreted from the body unchanged, this document focuses on the quantification of the parent drug in biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is compared against alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Introduction to this compound Analysis
This compound's therapeutic efficacy is directly related to its concentration in biological fluids. Therefore, accurate and precise quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. While this compound itself is the primary analyte of interest, understanding the performance of various analytical techniques is key to selecting the most appropriate method for a given research or clinical question. LC-MS/MS has emerged as a gold standard for its high sensitivity and selectivity.[1] This guide will delve into the validation parameters of a representative LC-MS/MS method and compare its performance with other established analytical techniques.
LC-MS/MS: The Gold Standard for Quantification
LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of drugs and their metabolites in complex biological matrices. The validation of an LC-MS/MS method is critical to ensure reliable and reproducible results. Key validation parameters, as mandated by regulatory agencies such as the FDA and EMA, include selectivity, sensitivity, accuracy, precision, and linearity.
Experimental Protocol: LC-MS/MS for a this compound-Related Compound (Pyridostigmine)
This protocol is based on a validated method for the analysis of Pyridostigmine (B86062) in guinea pig plasma.[1]
-
Sample Preparation: Protein precipitation of 25 µL of plasma sample. The supernatant is directly injected into the HPLC system.[1]
-
Chromatography: Strong-cation exchange HPLC column.
-
Mobile Phase: 70% acetonitrile (B52724).[1]
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI).[1]
Performance of a Validated LC-MS/MS Method
The following table summarizes the quantitative performance of the validated HPLC/MS/MS method for Pyridostigmine.
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 to 50 ng/mL |
| Precision | Better than 9.1% |
| Accuracy | Better than 113% |
Data extracted from a study on Pyridostigmine, a compound structurally similar to this compound.[1]
Alternative Analytical Techniques
While LC-MS/MS is often the preferred method, other techniques can be employed for the quantification of this compound and related compounds, each with its own advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds. It is generally less sensitive than LC-MS/MS but can be a robust and cost-effective alternative.
-
Sample Preparation: Solid-phase extraction (C18 cartridges) of plasma or urine samples.[2][3]
-
Mobile Phase: Gradient of acetonitrile in water (pH 3.0).[2][3]
| Validation Parameter | Performance Metric |
| Linearity Range | 100 to 1000 ng/mL |
| Limit of Detection (LOD) | 100 to 200 ng/mL |
| Limit of Quantitation (LOQ) | 150 to 200 ng/mL |
| Recovery | 70.9 ± 9.5% (plasma), 69.1 ± 8.5% (urine) |
Data from a validated method for Pyridostigmine.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required.
-
Sample Preparation: Ion-pair extraction from plasma into an organic solvent.[4]
-
Derivatization: May be required to increase volatility.
-
Chromatography: Capillary GC column (e.g., 5% OV-1).[4]
-
Detection: Mass spectrometry with selected ion monitoring (SIM).[4]
A study on Pyridostigmine reported a limit of detection ranging from 2 to 5 ng/mL.[4] GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity.[5]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound.
-
Separation: Untreated fused-silica capillary.[6]
-
Buffer: 20 mM phosphate (B84403) buffer (pH 7).[6]
-
Injection: Electrokinetic injection.[6]
-
Detection: UV detection at 270 nm.[6]
A CZE method for Pyridostigmine in pharmaceutical preparations reported a limit of detection of 60 ppb (ng/mL).[6]
Method Comparison Summary
| Feature | LC-MS/MS | HPLC-UV | GC-MS | Capillary Electrophoresis |
| Sensitivity | Very High | Moderate | High | High |
| Specificity | Very High | Moderate | Very High | High |
| Sample Throughput | High | Moderate | Low to Moderate | Moderate |
| Cost | High | Low | Moderate | Moderate |
| Derivatization | Not typically required | Not required | Often required | Not required |
| Primary Application | Quantitative bioanalysis | Routine analysis, quality control | Confirmatory analysis | Analysis of charged molecules |
Visualizing the Workflow and Logic
To further clarify the processes involved in method validation and sample analysis, the following diagrams are provided.
Figure 1. A typical experimental workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
Figure 2. Key parameters assessed during the validation of an analytical method to ensure its reliability.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS stands out as the most sensitive and specific method, making it ideal for pharmacokinetic studies where low concentrations are expected. HPLC-UV offers a cost-effective and robust alternative for routine analysis, although with lower sensitivity. GC-MS provides high specificity but may require cumbersome sample derivatization. Capillary electrophoresis is a suitable technique for the analysis of charged molecules like this compound, offering high resolution. This guide provides the foundational information for researchers to make an informed decision on the most appropriate analytical technique for their this compound-related research.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of pyridostigmine bromide from guinea pig plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine | CoLab [colab.ws]
- 3. A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of pyridostigmine bromide and its metabolites in biological samples [sites.ualberta.ca]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Determination of physostigmine and pyridostigmine in pharmaceutical formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Distigmine's efficacy against novel cholinesterase inhibitors
This guide provides a detailed comparison of the long-acting cholinesterase inhibitor, Distigmine, against newer agents primarily developed for the treatment of Alzheimer's disease, such as Donepezil, Rivastigmine, and Galantamine. The focus is on objective performance metrics, underlying mechanisms, and the experimental protocols used to determine efficacy.
Mechanism of Action: A Tale of Two Synapses
Cholinesterase inhibitors (ChEIs) share a fundamental mechanism: they prevent the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) by inhibiting the acetylcholinesterase (AChE) enzyme.[1][2] This action increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[3][4] This is crucial in conditions where cholinergic signaling is impaired, such as myasthenia gravis and Alzheimer's disease.[5][6]
This compound is a reversible carbamate (B1207046) inhibitor of AChE.[7][8] Its primary application is in the peripheral nervous system, for conditions like myasthenia gravis and underactive bladder, where it improves neuromuscular transmission and smooth muscle contraction.[1][7][9] Novel inhibitors like Donepezil, Rivastigmine, and Galantamine are designed to act primarily on the central nervous system to alleviate cognitive decline in Alzheimer's disease.[6][10]
While the primary target is AChE, some inhibitors have secondary mechanisms. Rivastigmine also inhibits butyrylcholinesterase (BuChE), another enzyme that hydrolyzes ACh.[6][11] Galantamine, in addition to inhibiting AChE, acts as a potent allosteric potentiating ligand for nicotinic acetylcholine receptors, further enhancing cholinergic signaling.[5][11]
Caption: Cholinergic synapse signaling pathway and the action of inhibitors.
Pharmacokinetic and Pharmacodynamic Comparison
A key differentiator among cholinesterase inhibitors is their duration of action, which is influenced by their binding affinity and dissociation rate from the AChE enzyme. This compound is notable for its exceptionally long-lasting effect.[7][12] An in-vitro study using recombinant human acetylcholinesterase (rhAChE) demonstrated that this compound dissociates from the enzyme 40 to 120 times more slowly than other carbamate inhibitors like pyridostigmine (B86062) and neostigmine.[8] This prolonged action is reflected in its long elimination half-life.
| Parameter | This compound | Donepezil | Rivastigmine | Galantamine |
| Target Enzyme(s) | AChE | AChE | AChE, BuChE[6] | AChE, Nicotinic Receptor Modulator[5] |
| Inhibition Type | Reversible[13][14] | Reversible[15] | Pseudoirreversible[15] | Reversible[15] |
| Dissociation Half-life (t1/2) from AChE | 57.8 hours[8] | Slow (data varies) | Slow (data varies) | Rapid (data varies) |
| Elimination Half-life | ~70 hours[13] | ~70-80 hours[15] | ~1.5 hours (but effect is longer) | ~7 hours |
| Bioavailability | ~5% (Oral)[13][14] | ~100% | ~40-100%[15] | ~90% |
| Primary Clinical Use | Myasthenia Gravis, Urinary Retention[1] | Alzheimer's Disease[5] | Alzheimer's Disease[6] | Alzheimer's Disease[6] |
Benchmarking Clinical Efficacy
Direct clinical trials comparing the efficacy of this compound against novel inhibitors like Donepezil, Rivastigmine, or Galantamine are not available, as their primary therapeutic indications differ. The efficacy of novel inhibitors is typically measured in the context of Alzheimer's disease using cognitive and functional scales.
A meta-analysis of randomized controlled trials for Alzheimer's treatment provided insights into the relative efficacy of the "second-generation" inhibitors.[10] Another study compared the efficacy of four different inhibitors when used in combination with memantine (B1676192).[16]
| Inhibitor | Efficacy Metric | Result |
| Donepezil | Global Response (NNT) | 8 (95% CI 6–12)[10] |
| Galantamine | Global Response (NNT) | 22 (95% CI 12–157)[10] |
| Rivastigmine | Global Response (Excess Proportion) | 12% (95% CI 5%–19%)[10] |
| Huperzine A (+ Memantine) | Change in MMSE** Score at 24 weeks | Significantly higher than Memantine + Placebo[16] |
| Huperzine A (+ Memantine) | Change in ADL*** Score at 24 weeks | Significantly lower (better) than Memantine + Placebo[16] |
*NNT (Number Needed to Treat): The number of patients who need to be treated for one to benefit compared to a placebo.[10] **MMSE: Mini-Mental State Examination. ***ADL: Activities of Daily Living.
Experimental Protocols
In Vitro Assay for AChE Inhibition and Dissociation Rate
This protocol is designed to determine the potency (IC₅₀) and dissociation kinetics of a cholinesterase inhibitor. It is based on Ellman's colorimetric method combined with a centrifugal ultrafiltration technique to measure the recovery of enzyme activity over time.[8][17]
Methodology:
-
Enzyme & Inhibitor Preparation: Recombinant human acetylcholinesterase (rhAChE) is prepared at a stock concentration. Test inhibitors (e.g., this compound) are prepared in a series of dilutions.
-
Inhibition Reaction: A fixed amount of rhAChE is incubated with each inhibitor concentration for a set period (e.g., 60 minutes) at 37°C to allow binding to reach equilibrium.
-
Separation of Unbound Inhibitor: The reaction mixture is transferred to a centrifugal ultrafiltration device (e.g., Nanosep® 10K). Centrifugation separates the larger rhAChE-inhibitor complex from the smaller, unbound inhibitor molecules, which pass through the filter.[8]
-
Washing: The retained rhAChE-inhibitor complex is washed repeatedly with a buffer solution via centrifugation to remove any remaining traces of unbound inhibitor.
-
Activity Measurement (Time Point 0): The activity of the washed complex is measured. The substrate Acetylthiocholine and Ellman's reagent (DTNB) are added. As AChE hydrolyzes acetylthiocholine, the product reacts with DTNB to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.
-
Dissociation Measurement (Time > 0): The washed rhAChE-inhibitor complex is incubated in a buffer at 37°C. At various time points (e.g., 2, 4, 8, 24, 48 hours), aliquots are taken, and the AChE activity is measured as described in step 5.
-
Data Analysis:
-
IC₅₀ Calculation: The percentage of inhibition at each concentration is plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Dissociation Rate (k_diss) Calculation: The recovery of enzyme activity over time is plotted on a logarithmic scale. The slope of this line is used to calculate the dissociation rate constant (k_diss) and the dissociation half-life (t₁/₂ = 0.693 / k_diss).[8]
-
Caption: Workflow for in-vitro AChE dissociation rate determination.
Representative Clinical Trial Protocol for Cognitive Efficacy
This protocol outlines a typical study design to evaluate the efficacy of a novel cholinesterase inhibitor in patients with mild to moderate Alzheimer's disease.[10][18]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 50-85; diagnosis of probable Alzheimer's disease (NINCDS-ADRDA criteria); Mini-Mental State Examination (MMSE) score between 10-26.
-
Exclusion Criteria: Other neurological or psychiatric conditions; severe unstable medical illness.
-
-
Intervention:
-
Treatment Group: Test inhibitor (e.g., Donepezil 10 mg/day).
-
Control Group: Placebo.
-
Duration: 24 weeks.
-
-
Outcome Measures:
-
Primary:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): Measures cognitive function.
-
Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-plus): Measures global change.
-
-
Secondary:
-
Activities of Daily Living (ADL) scale.
-
Neuropsychiatric Inventory (NPI).
-
Safety and tolerability assessed by recording adverse events.
-
-
-
Statistical Analysis: The primary analysis will compare the change from baseline to week 24 in ADAS-cog scores between the treatment and placebo groups using an analysis of covariance (ANCOVA) model.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. metrotechinstitute.org [metrotechinstitute.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Long-Lasting Inhibitory Effects of this compound on Recombinant Human Acetylcholinesterase Activity [jstage.jst.go.jp]
- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 10. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. mims.com [mims.com]
- 14. mims.com [mims.com]
- 15. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Individualized evaluation of cholinesterase inhibitors effects in dementia with adaptive cognitive testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Distigmine: A Procedural Guide for Laboratory Professionals
The safe and compliant disposal of distigmine, a potent long-acting cholinesterase inhibitor, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a step-by-step operational plan for the disposal of this compound and associated materials in a research and drug development setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially in its pure form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with federal, state, and local environmental regulations.[1] It is imperative to manage this compound as a hazardous chemical waste.
-
Waste Identification and Segregation :
-
Identify all materials contaminated with this compound, including unused pure substance, expired solutions, contaminated labware (e.g., vials, pipette tips, syringes), and any materials used for spill cleanup.
-
Segregate this compound waste at the point of generation from non-hazardous waste streams.
-
-
Containerization :
-
Utilize a dedicated, leak-proof, and chemically compatible waste container clearly labeled as "Hazardous Waste: this compound".
-
Ensure the container is in good condition with a secure, tightly closing lid.
-
-
Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) away from incompatible materials, particularly strong oxidizing agents.
-
Do not discharge this compound waste to sewer systems.[2]
-
-
Disposal Pathway :
-
The primary and recommended method for the final disposal of this compound waste is through a licensed chemical destruction facility.[2]
-
Controlled incineration with flue gas scrubbing is an appropriate technology for the destruction of this compound.[2]
-
Engage a certified hazardous waste management vendor for the transportation and final disposal of the accumulated this compound waste.
-
Disposal of Contaminated Packaging
Proper handling of empty containers that held this compound is also crucial to prevent residual contamination.
-
Decontamination : Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal : Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Alternatively, combustible packaging materials may be incinerated.[2]
Regulatory and Compliance Summary
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations from multiple agencies.
| Regulatory Body | Key Regulations and Guidelines |
| EPA (Environmental Protection Agency) | Governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3][4] Subpart P of RCRA specifically provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits their disposal in sewers.[3] |
| DEA (Drug Enforcement Administration) | Regulates the disposal of controlled substances. While this compound is not a controlled substance, it's important to be aware of DEA regulations for other pharmaceutical waste.[3][4] |
| State and Local Regulations | Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[4] |
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Procedural workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Distigmine
Essential safety protocols and logistical plans are critical for laboratory professionals handling Distigmine. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling and disposal of this potent compound, building a foundation of trust and safety in your research environment.
This compound, a cholinesterase inhibitor, requires careful handling due to its potential health hazards.[1] Adherence to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is paramount to minimize exposure and ensure a safe laboratory environment. This document outlines the essential PPE, operational procedures for safe handling, and detailed disposal plans for this compound bromide.
Hazard Identification and Personal Protective Equipment (PPE) Selection
This compound bromide is classified as acutely toxic if swallowed and is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, a comprehensive PPE strategy is necessary to prevent accidental exposure through inhalation, skin contact, or ingestion.[2]
Recommended Personal Protective Equipment
A risk assessment should always be conducted to determine the specific PPE required for any procedure involving this compound.[4] The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves.[3][4] Nitrile, neoprene, or natural rubber latex gloves are generally recommended for handling hazardous drugs, though specific permeability data for this compound is not available.[5] It is advisable to use gloves that comply with EU Directive 89/686/EEC and the standard EN 374.[2] Gloves should be inspected before use and hands should be washed and dried thoroughly after removal.[2] |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash protection.[6] |
| Body Protection | Protective Clothing | Wear a laboratory coat, and for more extensive handling, fire/flame resistant and impervious clothing is recommended.[2][6] |
| Respiratory Protection | Respirator | Handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[2] If exposure limits are exceeded or irritation is experienced, a full-face, NIOSH-approved respirator should be used.[2][3] |
Occupational Exposure Limits
As of the latest safety data sheets, there are no established occupational exposure limits (OELs) for this compound bromide from major regulatory bodies.
| Regulatory Body | Occupational Exposure Limit (OEL) |
| OSHA (PEL) | Not available[4] |
| NIOSH (REL) | Not available[4] |
| ACGIH (TLV) | Not available[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure to others. This compound is harmful to aquatic life and should not be released into the environment.[2]
Step-by-Step Disposal Procedure
-
Segregation : All this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated as hazardous waste.[7]
-
Containerization : Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][7]
-
Decontamination : Decontaminate any reusable equipment that has come into contact with this compound.
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of this compound down the drain or in regular trash.[2][7] For household disposal of unused medication, follow FDA guidelines by mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed bag, and then into the household trash.[8][9] Alternatively, utilize community drug take-back programs.[8][10]
References
- 1. This compound Bromide | C22H32Br2N4O4 | CID 27522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. aksci.com [aksci.com]
- 5. Permeability of 13 different gloves to 13 cytotoxic agents under controlled dynamic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. agrisafe.org [agrisafe.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
